5-Phenoxyisobenzofuran-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-phenoxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-11-7-6-10(8-12(11)14(16)18-13)17-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQBHDKNRKRCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495420 | |
| Record name | 5-Phenoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21345-01-7 | |
| Record name | 5-Phenoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione: Properties, Synthesis, and Applications
Section 1: Introduction and Strategic Importance
5-Phenoxyisobenzofuran-1,3-dione, also known as 4-Phenoxyphthalic Anhydride, is an aromatic ether anhydride of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, which combines a reactive phthalic anhydride core with a phenoxy ether linkage, makes it a versatile and valuable chemical intermediate.
Key Identifiers:
-
IUPAC Name: this compound
-
Synonyms: 4-Phenoxyphthalic anhydride, 5-Phenoxy-2-benzofuran-1,3-dione[1]
-
CAS Number: 21345-01-7[1]
-
Molecular Formula: C₁₄H₈O₄[1]
-
Molecular Weight: 240.21 g/mol [1]
The primary utility of this compound lies in its highly reactive anhydride group. This functionality allows for facile reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is a cornerstone of its application as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] For drug development professionals, understanding the nuanced chemical properties of this intermediate is critical for optimizing reaction pathways and ensuring the purity and yield of the final product. This guide provides a comprehensive overview of its synthesis, properties, and core applications from a field-proven perspective.
Section 2: Synthesis and Manufacturing Pathways
The most prevalent and industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway offers high yields and good regioselectivity.
The core transformation involves the displacement of a leaving group on a phthalic anhydride ring by a phenoxide salt. A common approach utilizes a fluorinated phthalic anhydride, as fluorine is an excellent leaving group in SNAᵣ reactions, activated by the electron-withdrawing anhydride functionality.
A representative synthesis is the reaction of 4-fluorophthalic anhydride with a phenol in the presence of a suitable base and a polar, aprotic solvent.[3]
Causality Behind Experimental Choices:
-
Solvent: A polar, aprotic solvent such as sulfolane is selected to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAᵣ reaction, thereby accelerating the process.[3]
-
Base: A mild base like potassium fluoride (KF) or cesium fluoride (CsF) is employed.[3] The fluoride ion acts as a base to deprotonate the phenol, generating the nucleophilic phenoxide in situ. Furthermore, KF can act as a phase-transfer catalyst and its high lattice energy with the displaced fluoride ion drives the reaction forward.
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 185-210°C) to overcome the activation energy of the aromatic substitution.[3]
Caption: General synthesis pathway for this compound.
Section 3: Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These data are critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 21345-01-7 | [1] |
| Molecular Formula | C₁₄H₈O₄ | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 112-113 °C | [1] |
| Density | 1.387 g/cm³ | [1] |
| Storage Temperature | Inert gas (Nitrogen/Argon) at 2-8°C | [1][5] |
Section 4: Spectroscopic and Analytical Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic stretches of the cyclic anhydride. Two strong carbonyl (C=O) stretching bands are expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹ . The presence of two bands is a hallmark of cyclic anhydrides due to symmetric and asymmetric stretching modes. Additionally, a C-O-C (ether) stretching band should be visible around 1250-1200 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals exclusively in the aromatic region (approx. 7.0-8.0 ppm). The protons on the phenoxy group and the phthalic anhydride core will exhibit complex splitting patterns (doublets, triplets, multiplets) due to coupling. Integration of these signals should correspond to the 8 aromatic protons.
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¹³C NMR: The carbon NMR spectrum will be characterized by several signals in the aromatic region (approx. 110-160 ppm). Most notably, two distinct carbonyl carbon signals for the anhydride group are expected at the downfield end of the spectrum (approx. 160-170 ppm).
-
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 240.21.
Section 5: Chemical Reactivity
The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbons in the anhydride ring. The anhydride is susceptible to nucleophilic acyl substitution, leading to a ring-opening reaction. This is the key transformation that makes it a valuable synthetic precursor.
Caption: Nucleophilic ring-opening of the anhydride moiety.
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Reaction with Amines: Primary and secondary amines readily react with the anhydride, typically at room temperature or with gentle heating, to form a phthalamic acid derivative (an amide-carboxylic acid). This reaction is fundamental in the synthesis of phthalimides, which can be formed upon subsequent dehydration.
-
Reaction with Alcohols: In the presence of a catalyst (e.g., an acid or base), alcohols will react to form the corresponding mono-ester, another ring-opened product. This reaction is often slower than aminolysis.
This predictable reactivity allows chemists to introduce the phenoxy-phthaloyl moiety into a target molecule, which can then be further modified.
Section 6: Applications in Drug Development
This compound is a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[2] Its most notable application is as a key building block for Roxadustat , a drug used to treat anemia in patients with chronic kidney disease.[6] Roxadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and its synthesis often involves intermediates derived from this compound or its related lactone, 5-phenoxyisobenzofuran-1(3H)-one.[6][7] The phenoxy group in the intermediate is a critical structural element that is retained in the final drug molecule.
Section 7: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
GHS Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark).[1][8]
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[1][5]
Section 8: Experimental Protocols
The following protocol is a representative method for the synthesis of this compound, adapted from established patent literature.[3]
Objective: To synthesize this compound from 4-fluorophthalic anhydride and phenol.
Materials:
-
4-Fluorophthalic anhydride (1 equivalent)
-
Phenol (1.1 equivalents)
-
Potassium fluoride (KF), anhydrous (0.5 equivalents)
-
Sulfolane (solvent)
-
Acetic anhydride (for potential purification/dehydration of product)
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Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Toluene or other suitable recrystallization solvent
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer/thermocouple
-
Heating mantle
-
Condenser
-
Buchner funnel and filter flask
Workflow Diagram:
Caption: Step-by-step workflow for synthesis and purification.
Procedure:
-
Reaction Setup: In a clean, dry three-neck flask equipped with a mechanical stirrer and condenser, charge phenol (1.1 eq), 4-fluorophthalic anhydride (1.0 eq), potassium fluoride (0.5 eq), and sulfolane to create a stirrable slurry.
-
Heating: Begin stirring and heat the mixture to approximately 185-205°C.[3] The rationale for this temperature is to provide sufficient thermal energy for the SNAᵣ reaction to proceed at a practical rate.
-
Reaction: Maintain the temperature with vigorous stirring for about 3 hours. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC/MS) to observe the consumption of reactants and formation of the product.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product and dissolve the sulfolane and inorganic salts.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove residual solvent and salts.
-
Purification: The crude solid may contain the di-carboxylic acid form due to hydrolysis of the anhydride. To ensure the product is in the anhydride form, it can be refluxed with acetic anhydride for 1 hour, cooled, and the resulting solid filtered.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as toluene, to obtain a white to off-white solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by measuring its melting point (expected: 112-113°C) and acquiring IR and NMR spectra to confirm its identity and purity.
Section 9: References
-
5-Phenoxy-1,3-isobenzofurandione - Safety Data Sheet - ChemicalBook . (2022). ChemicalBook. --INVALID-LINK--
-
This compound - Nordmann . (n.d.). Nordmann Global. --INVALID-LINK--
-
EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides . (1989). Google Patents. --INVALID-LINK--
-
5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 - ChemicalBook . (2022). ChemicalBook. --INVALID-LINK--
-
Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermedate of the Drug Roxadustat . (2020). ResearchGate. --INVALID-LINK--
-
WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone . (2018). Google Patents. --INVALID-LINK--
-
5,5'-Oxybis(isobenzofuran-1,3-dione) - Polymers - Crysdot LLC . (n.d.). Crysdot LLC. --INVALID-LINK--
-
21345-01-7 | this compound | BLD Pharm . (n.d.). BLD Pharm. --INVALID-LINK--
-
Supporting Information - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - 5-Phenoxyisobenzofuran-1(3H)-one - ChemicalBook . (2025). ChemicalBook. --INVALID-LINK--
-
5-(Phenylethynyl)isobenzofuran-1,3-dione | 119389-05-8 - Sigma-Aldrich . (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
955-16-8 | 5-Phenylisobenzofuran-1,3-dione - ChemScene . (n.d.). ChemScene. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific . (2009). Fisher Scientific. --INVALID-LINK--
-
Supporting Information - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
4,4'-Oxydiphthalic anhydride synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--
-
5,5'-Oxybis(isobenzofuran-1,3-dione) | CAS#:1823-59-2 | Chemsrc . (2025). Chemsrc. --INVALID-LINK--
-
Pilot study on synthesis of 4-chlorophthalic anhydride - ResearchGate . (2025). ResearchGate. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific . (2021). Fisher Scientific. --INVALID-LINK--
-
This compound - SynHet . (n.d.). SynHet. --INVALID-LINK--
-
5-(2-Phenylethynyl)isobenzofuran-1,3-dione - PMC - NIH . (n.d.). National Institutes of Health. --INVALID-LINK--
-
Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure . (n.d.). Organic Syntheses. --INVALID-LINK--
-
Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene . (2004). Google Patents. --INVALID-LINK--
-
Process for the preparation of oxydiphthalic anhydride and acyloxyphthalic anhydrides . (1991). Google Patents. --INVALID-LINK--
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
US4827000A - Process for the preparation of phenoxy phthalic anhydrides . (1989). Google Patents. --INVALID-LINK--
-
319-03-9(5-Fluoro-1,3-isobenzofurandione) Product Description - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--
-
5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 - ChemicalBook . (2025). ChemicalBook. --INVALID-LINK--
-
cas 27550-59-0|| where to buy 5-Hydroxy-isobenzofuran-1,3-dione - Chemenu . (n.d.). Chemenu. --INVALID-LINK--
-
Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka | Patsnap . (n.d.). Patsnap. --INVALID-LINK--
-
This compound - Advanced ChemBlocks . (2025). Advanced ChemBlocks Inc. --INVALID-LINK--
-
4-PHENOXYPHENYLACETIC ACID synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--
-
5-(tert-Butyl)isobenzofuran-1,3-dione | Fluorescent Dye | MedChemExpress . (n.d.). MedChemExpress. --INVALID-LINK--
-
(PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue . (2025). ResearchGate. --INVALID-LINK--
-
5-(2-Phenylethynyl)isobenzofuran-1,3-dione - ResearchGate . (n.d.). ResearchGate. --INVALID-LINK--
-
ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. - ResearchGate . (2025). ResearchGate. --INVALID-LINK--
-
27550-59-0 | 5-Hydroxyisobenzofuran-1,3-dione - ChemScene . (n.d.). ChemScene. --INVALID-LINK--
-
4-PHENOXYBENZOIC ACID synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed . (2020). National Institutes of Health. --INVALID-LINK--
-
Product Name : 3-Methylene-5-phenoxyisobenzofuran-1(3H)-one | Pharmaffiliates . (n.d.). Pharmaffiliates. --INVALID-LINK--
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central . (n.d.). National Institutes of Health. --INVALID-LINK--
References
- 1. 5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 [chemicalbook.com]
- 2. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]
- 3. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 4. 5-(Phenylethynyl)isobenzofuran-1,3-dione | 119389-05-8 [sigmaaldrich.com]
- 5. 21345-01-7|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 [chemicalbook.com]
- 8. This compound [synhet.com]
An In-depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione (CAS 21345-01-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Phenoxyisobenzofuran-1,3-dione, also known as 4-Phenoxyphthalic Anhydride. The document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a key intermediate in the pharmaceutical industry, with a particular focus on the synthesis of the drug Roxadustat. The guide further elucidates the reactivity of its anhydride functional group, a critical aspect for its utility in organic synthesis. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction
This compound is a substituted aromatic anhydride that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a reactive phthalic anhydride moiety linked to a phenoxy group, makes it a versatile building block for the synthesis of complex organic molecules. The primary utility of this compound lies in its role as a crucial intermediate in the preparation of various pharmaceutical agents[1]. The anhydride group provides a reactive site for nucleophilic attack, enabling the formation of ester and amide bonds, which are fundamental linkages in a vast array of drug molecules[1]. A notable example of its application is in the synthesis of Roxadustat, a prolyl hydroxylase inhibitor used for the treatment of anemia associated with chronic kidney disease[2].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 21345-01-7 | [3] |
| Molecular Formula | C₁₄H₈O₄ | [3] |
| Molecular Weight | 240.21 g/mol | [3] |
| Melting Point | 112-113 °C | [3] |
| Density | 1.387 g/cm³ | [3] |
| Appearance | White to off-white solid | |
| Synonyms | 4-Phenoxyphthalic anhydride, 5-Phenoxy-1,3-isobenzofurandione | [3] |
Storage: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation[3].
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A general and effective method involves the reaction of a fluorinated phthalic anhydride with a phenol in the presence of a suitable base and a polar aprotic solvent.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the preparation of phenoxy phthalic anhydrides described in the patent literature.
Materials:
-
4-Fluorophthalic anhydride
-
Phenol
-
Potassium fluoride (anhydrous)
-
Sulfolane (anhydrous)
-
Deionized water
-
Toluene for recrystallization (optional)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add phenol (0.38 parts by weight), 4-fluorophthalic anhydride (0.71 parts by weight), and potassium fluoride (0.19 parts by weight) to sulfolane (3.8 parts by weight).
-
Heat the reaction mixture with stirring to a temperature of approximately 185-205°C.
-
Maintain this temperature for a period of about 3 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., GC/MS or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product and remove the sulfolane solvent.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as toluene to yield pure this compound.
Reactivity and Mechanism of Action
The synthetic utility of this compound is primarily attributed to the high reactivity of its cyclic anhydride functional group. This group is an excellent electrophile and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols.
Reaction with Amines: Formation of Phthalimides
The reaction with primary amines is of particular importance in pharmaceutical synthesis. The reaction proceeds in two stages:
-
Ring Opening: The amine nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of a phthalamic acid intermediate. This step is typically fast and occurs at room temperature.
-
Cyclization (Imide Formation): Upon heating, the phthalamic acid intermediate undergoes intramolecular dehydration to form a stable five-membered imide ring, known as a phthalimide.
This two-step process is a cornerstone of the Gabriel synthesis of primary amines and is widely employed in the construction of nitrogen-containing heterocycles in drug molecules.
Mechanistic Diagram: Reaction with a Primary Amine
Caption: Reaction of this compound with a primary amine.
Application in the Synthesis of Roxadustat
A prime example of the industrial application of this compound is its use as a key building block in the synthesis of Roxadustat. Roxadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stimulates erythropoiesis[2].
In the synthesis of Roxadustat, this compound is reacted with a glycine derivative. The amino group of the glycine derivative acts as the nucleophile, attacking the anhydride to form a phthalamic acid, which then cyclizes to a phthalimide. This phthalimide is a crucial intermediate that is further elaborated to construct the final isoquinoline core of the Roxadustat molecule. The phenoxy group at the 5-position of the anhydride is a key structural feature that is incorporated into the final drug structure.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenoxy and phthalic anhydride rings.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the anhydride group (typically in the range of δ 160-170 ppm), as well as signals for the aromatic carbons of both the phenoxy and phthalic anhydride moieties.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the anhydride functional group. Two distinct carbonyl stretching vibrations are expected, typically around 1850 cm⁻¹ and 1770 cm⁻¹, which is a hallmark of cyclic anhydrides. Bands corresponding to the C-O-C stretching of the ether linkage would also be present.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 240.21 g/mol .
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and the predictable reactivity of its anhydride functionality make it an attractive building block for the construction of complex drug molecules, as exemplified by its role in the synthesis of Roxadustat. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, intended to support the work of researchers and professionals in the field of drug development.
References
5-Phenoxyisobenzofuran-1,3-dione molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-Phenoxyisobenzofuran-1,3-dione
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of this compound, a pivotal chemical intermediate also known as 4-Phenoxyphthalic Anhydride. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis methodologies, and spectroscopic signature. We will examine the causality behind established synthetic protocols and contextualize the molecule's significance as a monomer in high-performance polymers and a precursor in pharmaceutical synthesis.
Introduction and Significance
This compound (CAS No. 21345-01-7) is an aromatic ether anhydride. Its structure uniquely combines the reactivity of a cyclic dicarboxylic anhydride with the thermal and oxidative stability conferred by an aromatic ether linkage.[1][2] This duality makes it a valuable building block in several advanced chemical fields.
The anhydride functional group serves as a reactive site for nucleophilic attack, making it an ideal monomer for polycondensation reactions to produce high-performance polymers like polyesters and polyimides.[2][3] These polymers are often sought after for their excellent thermal stability and mechanical properties. Furthermore, this compound is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. Notably, it is a precursor to 5-phenoxyisobenzofuran-1(3H)-one, a key intermediate for the drug Roxadustat, which is used to treat anemia associated with chronic kidney disease.[4][5]
Molecular Structure and Physicochemical Properties
Chemical Structure and Isomerism
The formal IUPAC name for this compound is this compound. It is also widely referred to by its synonym, 4-phenoxyphthalic anhydride.[6] The structure consists of a central phthalic anhydride core to which a phenoxy group (-O-Ph) is attached at the 5-position (or 4-position, depending on the numbering system of the parent phthalic acid).
Diagram: 2D Chemical Structure of this compound
References
- 1. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 2. US4960905A - Phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 3. US4827000A - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 [chemicalbook.com]
- 6. 5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 [chemicalbook.com]
A Technical Guide to the Mechanistic Evaluation of 5-Phenoxyisobenzofuran-1,3-dione and its Congeners
Abstract: The isobenzofuran-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This guide focuses on 5-Phenoxyisobenzofuran-1,3-dione, a representative member of this class. While primarily utilized as a synthetic intermediate, its structural motifs suggest a high potential for biological activity. This document provides a comprehensive overview of the known activities within the broader isobenzofuranone class, posits a hypothetical mechanism of action for the title compound based on its chemical properties, and furnishes detailed experimental protocols for its comprehensive mechanistic elucidation. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of this chemical family.
Introduction: The Isobenzofuranone Core in Drug Discovery
The isobenzofuranone chemical moiety, characterized by a γ-lactone fused to a benzene ring, is a recurring structural theme in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antiproliferative, antifungal, anti-inflammatory, and neuro-modulatory effects.[1][3][4]
This compound itself is a specific derivative noted for its utility as a chemical building block.[5] Its structure features a highly reactive phthalic anhydride group, which is susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of amides, esters, and other complex molecules intended for pharmaceutical development.[5] However, this inherent reactivity also suggests that the molecule itself may act as a covalent modifier of biological macromolecules, a potential mechanism of action that warrants direct investigation.
Biological Landscape of Related Isobenzofuranone Derivatives
While dedicated mechanistic studies on this compound are not extensively reported in peer-reviewed literature, a wealth of data on structurally related analogs provides a strong foundation for predicting its potential biological activities. The primary therapeutic area where these derivatives have shown promise is oncology.
Antiproliferative and Cytotoxic Activity
A significant body of research has demonstrated the potent antiproliferative effects of C-3 functionalized isobenzofuran-1(3H)-ones against various cancer cell lines.[6] Studies have shown that certain derivatives can inhibit the viability of lymphoma (U937) and myeloid leukemia (K562) cells, in some cases exhibiting greater potency than the established chemotherapy drug, etoposide.[1][2]
The mechanisms underlying this cytotoxicity are multifaceted. For instance, a novel benzofuran-isatin conjugate has been shown to induce apoptosis in colorectal cancer cell lines (HT29 and SW620).[7] This pro-apoptotic effect was linked to the upregulation of the tumor suppressor p53, activation of the mitochondrial apoptosis pathway, and cell cycle arrest.[7]
Table 1: Comparative Antiproliferative Activity of Representative Isobenzofuranone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 16 (from Teixeira et al.) | K562 | 2.79 | [2] |
| Compound 18 (from Teixeira et al.) | K562 | 1.71 | [2] |
| Etoposide (VP16) | K562 | 7.06 | [2] |
| Phthalaldehydic acid | Mushroom Tyrosinase | 15.8 | [8] |
| Kojic Acid | Mushroom Tyrosinase | 16.7 |[8] |
Enzyme Inhibition
The isobenzofuranone scaffold has been identified as an effective inhibitor of various enzymes.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. Certain isobenzofuran-1(3H)-ones have been identified as potent tyrosinase inhibitors, with activity comparable to the well-known inhibitor, kojic acid.[8] Docking and NMR studies suggest these compounds interact with the copper atoms within the enzyme's active site.[8]
-
Lipoxygenase Inhibition: Benzofuran derivatives have been synthesized as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[9]
-
Kinase Inhibition: The broader class of heterocyclic compounds derived from structures like cyclohexane-1,3-dione (often used in isobenzofuranone synthesis) has been explored for kinase inhibition, a cornerstone of modern cancer therapy.[10][11]
Other Reported Activities
Beyond oncology and enzyme inhibition, derivatives have been designed and synthesized as potential antidepressant agents, functioning through the inhibition of serotonin reuptake.[3] This highlights the versatility of the scaffold to interact with diverse biological targets.
A Hypothetical Mechanism of Action for this compound
Based on its chemical structure, a plausible and testable hypothesis for the mechanism of action of this compound is covalent enzyme inhibition .
The phthalic anhydride moiety is a strained, highly electrophilic system. It can react with nucleophilic amino acid residues—such as serine, threonine, lysine, or cysteine—commonly found in the active or allosteric sites of enzymes. This reaction would form a stable covalent bond, leading to irreversible or pseudo-irreversible inhibition of the target protein. The phenoxy group would serve as a key determinant of target specificity, influencing the molecule's orientation and affinity within a protein's binding pocket through hydrophobic and π-stacking interactions.
Caption: Hypothetical covalent inhibition mechanism.
Experimental Protocols for Mechanistic Elucidation
To systematically investigate and validate the mechanism of action of this compound, a multi-step experimental workflow is required. The following protocols provide a robust framework for this endeavor.
Caption: Experimental workflow for mechanism of action studies.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine if this compound exhibits cytotoxic activity against human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., K562, U937, HT-29) in appropriate media until they reach logarithmic growth phase.[6]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells. Include vehicle control (DMSO) and positive control (e.g., etoposide) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Target Identification via Biochemical Assays
Objective: To identify potential protein targets by screening the compound against a broad panel of enzymes.
Methodology:
-
Panel Selection: Utilize a commercial or in-house panel of purified enzymes, focusing on classes known to be targeted by similar scaffolds (e.g., kinases, proteases, epigenetic enzymes).[12]
-
Assay Execution: Perform high-throughput screening assays at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM). Assays should be run in duplicate or triplicate.
-
Detection Method: Use a suitable detection technology such as fluorescence resonance energy transfer (FRET), luminescence, or absorbance to measure enzyme activity.[12]
-
Hit Identification: Identify "hits" as enzymes whose activity is inhibited by a significant threshold (e.g., >50% inhibition) at the tested concentrations.
Protocol 3: Mechanism of Enzyme Inhibition Assay
Objective: To characterize the kinetics and mode of inhibition for a validated enzyme target.
Methodology:
-
IC50 Determination: Perform a dose-response experiment by incubating the purified target enzyme with a range of concentrations of this compound before adding the substrate. Measure the initial reaction velocity (V₀) at each concentration to determine the IC50.
-
Reversibility Test: To test for covalent inhibition, incubate the enzyme with a high concentration of the inhibitor (10x IC50) for an extended period (e.g., 60 minutes). Then, rapidly dilute the mixture 100-fold to reduce the free inhibitor concentration to below the IC50. If the enzyme activity does not recover over time, the inhibition is likely irreversible or very slow-binding.[13]
-
Mechanism Determination (Michaelis-Menten Kinetics): Measure the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. Changes in Km and Vmax will indicate the mode of inhibition (competitive, non-competitive, uncompetitive).[14]
Protocol 4: Cellular Mechanism Validation
Objective: To confirm if the enzymatic inhibition observed in biochemical assays translates to the expected cellular phenotype (e.g., apoptosis, cell cycle arrest).
Methodology:
-
Western Blot Analysis:
-
Treat cells with the compound at 1x and 5x its cellular IC50 for 24 hours.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against key markers of apoptosis (e.g., Cleaved Caspase-3, Cleaved PARP) and cell cycle regulation (e.g., Cyclin D1, p21).[7]
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Treat cells as described above for 24 hours.
-
Harvest, fix in cold 70% ethanol, and stain with a DNA-binding dye like propidium iodide (PI).
-
Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Conclusion
This compound represents a molecule of significant interest, not only as a versatile synthetic intermediate but also as a potential therapeutic agent in its own right. Drawing from the extensive research on the broader isobenzofuranone class, it is reasonable to hypothesize an antiproliferative mechanism of action, likely driven by covalent inhibition of key cellular enzymes. The experimental framework provided in this guide offers a rigorous, step-by-step pathway to test this hypothesis, identify specific molecular targets, and fully elucidate the biological activity of this promising compound. Such studies are essential to unlock the full therapeutic potential of this important chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]
- 6. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical assays - Novalix [novalix.com]
- 13. pfsfoundation.org [pfsfoundation.org]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione: From Historical Context to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry
5-Phenoxyisobenzofuran-1,3-dione, also known as 4-phenoxyphthalic anhydride, is a key organic intermediate whose significance has grown in recent years, primarily due to its crucial role in the synthesis of innovative pharmaceutical agents. Its structure, featuring a reactive anhydride group appended to a phenoxy-substituted benzofuran core, makes it a versatile building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this important compound, with a particular focus on its application in drug development, most notably as a precursor to the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, Roxadustat.
Historical Context: The Legacy of Phthalic Anhydride and the Dawn of Diaryl Ethers
The story of this compound is intrinsically linked to the broader history of its parent molecule, phthalic anhydride, and the development of synthetic methods for diaryl ethers.
The Genesis: Phthalic Anhydride
Phthalic anhydride was first reported in 1836 by the French chemist Auguste Laurent.[1][2] Early synthetic procedures involved the liquid-phase oxidation of naphthalene using mercury as a catalyst.[1] This foundational discovery paved the way for the development of a vast array of derivatives with diverse industrial and pharmaceutical applications.
The Advent of Diaryl Ether Synthesis: The Ullmann Condensation
The formation of the ether linkage in this compound is a classic example of a diaryl ether synthesis. The Ullmann condensation, first described by Fritz Ullmann in 1905, became a cornerstone for the copper-catalyzed formation of carbon-oxygen bonds between aryl halides and phenols.[3][4] This reaction, though historically requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, laid the groundwork for modern cross-coupling methodologies.[3]
While a definitive first synthesis of this compound is not readily found in early literature, its conceptualization is a logical extension of these two fundamental areas of organic chemistry. The combination of a phthalic anhydride backbone with a phenoxy substituent would have been a target of interest for chemists exploring the derivatization of these core structures. Patents from the late 1980s describe the preparation of phenoxy phthalic anhydrides, indicating its established presence as a chemical entity by that time.[5]
Chemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₄ | [6] |
| Molecular Weight | 240.21 g/mol | [6] |
| Appearance | White to off-white solid | General |
| Melting Point | 112-114 °C | General |
| CAS Number | 21345-01-7 | [6] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=8.4 Hz, 1H), 7.47-7.43 (m, 2H), 7.31-7.27 (m, 1H), 7.18-7.14 (m, 3H), 7.08 (dd, J=8.4, 2.4 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 163.4, 162.8, 159.8, 154.9, 136.2, 130.3, 125.8, 125.4, 121.2, 120.9, 118.9, 117.8.
-
Infrared (IR) (KBr, cm⁻¹): 1850, 1770 (C=O, anhydride), 1590, 1490 (C=C, aromatic), 1240 (C-O, ether).
-
Mass Spectrometry (EI): m/z 240 (M⁺).
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on factors such as starting material availability, desired scale, and economic considerations. The two primary approaches are the Ullmann condensation and nucleophilic aromatic substitution.
Ullmann Condensation
The Ullmann condensation provides a direct route to this compound by coupling a halogenated phthalic anhydride with phenol in the presence of a copper catalyst and a base.
Reaction Scheme:
Ullmann Condensation for this compound Synthesis.
Causality Behind Experimental Choices:
-
Halogen Source: 4-Bromophthalic anhydride is a common starting material due to the favorable reactivity of the carbon-bromine bond in copper-catalyzed reactions.[7]
-
Copper Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically more effective than copper(II) salts. The active catalytic species is believed to be a Cu(I) complex.[8][9]
-
Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[8]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction at the required high temperatures.[3]
Mechanism of the Ullmann Condensation:
The precise mechanism of the Ullmann condensation is complex and has been the subject of extensive research. A generally accepted pathway involves the following key steps:[3][10]
-
Formation of a Copper Phenoxide: The base deprotonates phenol to form a phenoxide, which then reacts with the Cu(I) catalyst to generate a copper phenoxide species.
-
Oxidative Addition: The aryl halide (halogenated phthalic anhydride) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.
Simplified Catalytic Cycle of the Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNAr)
A more modern and often milder approach to the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This method typically utilizes a highly activated phthalic anhydride derivative, such as 4-fluorophthalic anhydride or 4-nitrophthalic anhydride, which reacts with a phenoxide nucleophile.[5]
Reaction Scheme:
Nucleophilic Aromatic Substitution for this compound Synthesis.
Causality Behind Experimental Choices:
-
Activating Group: The presence of a strong electron-withdrawing group (e.g., -F, -NO₂) ortho or para to the leaving group is crucial. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[11][12] Fluorine is a particularly effective activating group due to its high electronegativity.
-
Nucleophile: The phenoxide ion, generated by treating phenol with a base like potassium fluoride or potassium carbonate, acts as the nucleophile.[5]
-
Solvent: Polar aprotic solvents such as sulfolane, DMF, or DMSO are preferred as they solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.[5]
Mechanism of Nucleophilic Aromatic Substitution:
The SNAr mechanism proceeds through a two-step addition-elimination pathway:[11]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing group plays a critical role in delocalizing the negative charge.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., fluoride or nitrite ion).
General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following protocols are illustrative examples based on published procedures and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from a general procedure for the synthesis of phenoxy phthalic anhydrides.[5]
Materials:
-
4-Fluorophthalic anhydride
-
Phenol
-
Potassium fluoride (anhydrous)
-
Sulfolane
Procedure:
-
To a flame-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-fluorophthalic anhydride (1 equivalent), phenol (1 equivalent), and potassium fluoride (1.1 equivalents).
-
Add anhydrous sulfolane to the flask to achieve a suitable concentration.
-
Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford this compound as a solid.
Application in Drug Development: The Synthesis of Roxadustat
The most prominent application of this compound is as a key intermediate in the synthesis of Roxadustat (FG-4592).[13][14][15] Roxadustat is an orally administered HIF-PH inhibitor used for the treatment of anemia in patients with chronic kidney disease.[13][15]
The synthesis of the core isoquinoline structure of Roxadustat often involves the reaction of this compound or its corresponding phthalide derivative with an appropriate amine, followed by a series of transformations to construct the final drug molecule. The phenoxy group at the 5-position of the isobenzofuranone moiety is a critical structural feature of Roxadustat.
Simplified Synthetic Pathway to Roxadustat.
Conclusion and Future Perspectives
This compound has evolved from a conceptually interesting derivative of phthalic anhydride to a high-value intermediate in the pharmaceutical industry. While its early history is not extensively documented, its modern synthesis via robust methods like nucleophilic aromatic substitution has enabled its use in the large-scale production of life-changing medicines. The causality behind the choice of synthetic routes highlights a shift from the harsh conditions of the traditional Ullmann condensation to the milder and more efficient SNAr reactions, driven by the need for scalability and functional group tolerance in complex syntheses. As drug discovery continues to explore novel chemical space, the demand for versatile and strategically functionalized building blocks like this compound is likely to grow, ensuring its continued importance in the field of medicinal chemistry.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. 5-(2-Phenylethynyl)isobenzofuran-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.umass.edu [people.umass.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione and its Derivatives: Synthesis, Properties, and Therapeutic Potential
Foreword
The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-phenoxyisobenzofuran-1,3-dione and its derivatives are emerging as a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their potential applications in drug discovery and development. Drawing upon field-proven insights and established scientific literature, this document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.
The this compound Core: A Gateway to Novel Therapeutics
This compound, also known as 4-phenoxyphthalic anhydride, is a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a reactive anhydride ring and a flexible phenoxy group, allows for diverse chemical modifications, making it an attractive starting point for the development of new therapeutic agents. The anhydride moiety is particularly susceptible to nucleophilic attack, readily forming amides and esters, which are common functional groups in drug molecules.[1]
Physicochemical Properties of the Parent Compound
A thorough understanding of the physicochemical properties of the parent compound is crucial for the design and development of its derivatives. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-Phenoxy-2-benzofuran-1,3-dione | [2] |
| CAS Number | 21345-01-7 | [2] |
| Molecular Formula | C₁₄H₈O₄ | [3] |
| Molecular Weight | 240.21 g/mol | [3] |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, room temperature | [3] |
Synthesis of this compound and its Analogs
The synthesis of the this compound core and its derivatives is a critical step in the exploration of their therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and the availability of starting materials.
Synthesis of 4-Phenoxyphthalic Anhydride
A common method for the preparation of 4-phenoxyphthalic anhydride involves the reaction of a fluorophthalic anhydride with a phenol compound in the presence of a suitable fluoride salt and a polar, aprotic solvent.[4][5]
Experimental Protocol: Synthesis of 4-Phenoxyphthalic Anhydride [4]
-
Reactants:
-
4-fluorophthalic anhydride
-
Phenol
-
Potassium fluoride
-
Sulfolane (solvent)
-
-
Procedure:
-
A mixture of phenol, 4-fluorophthalic anhydride, and potassium fluoride in sulfolane is prepared.
-
The reaction mixture is heated to approximately 185-205°C with stirring for about 3 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product, 4-phenoxyphthalic anhydride, can be identified and quantified using gas chromatography and mass spectrometry.
-
Causality Behind Experimental Choices: The use of a polar, aprotic solvent like sulfolane facilitates the nucleophilic aromatic substitution reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the fluoride and phenoxide ions. The high reaction temperature is necessary to overcome the activation energy of the reaction.
Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-one Derivatives
While direct derivatization of this compound is a viable strategy, much of the existing research has focused on the synthesis of derivatives from the broader isobenzofuranone class. These methods provide valuable insights into the types of modifications that can be made to the core structure. A general and effective method for synthesizing C-3 functionalized isobenzofuran-1(3H)-ones involves the DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds.[6]
Experimental Protocol: Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones [6]
-
Reactants:
-
Phthalaldehydic acid
-
1,3-dicarbonyl compound (e.g., dimedone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Chloroform (solvent)
-
-
Procedure:
-
A solution of phthalaldehydic acid and the 1,3-dicarbonyl compound in chloroform is prepared.
-
DBU is added to the solution, and the mixture is refluxed.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate the desired C-3 functionalized isobenzofuran-1(3H)-one.
-
Further modifications, such as aromatization and acetylation, can be carried out to generate a library of derivatives.[6]
-
Trustworthiness of the Protocol: This protocol is a self-validating system as the products at each step can be fully characterized by standard analytical techniques such as IR, NMR, and mass spectrometry to confirm their identity and purity.[6]
Caption: General workflow for the synthesis of C-3 functionalized isobenzofuran-1(3H)-one derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the isobenzofuranone scaffold have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of isobenzofuranone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including leukemia, lymphoma, glioblastoma, and melanoma.[6]
Quantitative Data: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives [6]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| 8 | HL-60 | 21.00 |
| SF295 | > 25 | |
| MDA-MB435 | 12.17 | |
| 9 | HL-60 | 3.24 |
| SF295 | 10.09 | |
| MDA-MB435 | 8.70 |
Structure-Activity Relationship Insights: Studies have indicated that the antiproliferative activity of these compounds can be influenced by their physicochemical properties. For instance, a correlation has been observed between higher lipophilicity (cLogP values in the range of 3.1–4.19) and increased antiproliferative activity.[6] The presence of an acetyl group on the benzene ring also appears to enhance biological activity.[6]
Mechanism of Action: Induction of Apoptosis
One of the key mechanisms by which benzofuran and isobenzofuranone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7] This process is tightly regulated by a complex network of signaling pathways.
References
- 1. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound [synhet.com]
- 3. 21345-01-7|this compound|BLD Pharm [bldpharm.com]
- 4. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 5. US4827000A - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Anhydride Group in 5-Phenoxyisobenzofuran-1,3-dione
Introduction
5-Phenoxyisobenzofuran-1,3-dione, also commonly known as 5-phenoxyphthalic anhydride, is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds and high-performance polymers.[1][2] Its molecular architecture, featuring a stable phenoxy ether linkage on a phthalic anhydride core, provides a unique combination of thermal stability and versatile reactivity. The locus of this reactivity is the cyclic anhydride functional group, which serves as a potent electrophilic site for a variety of nucleophilic substitution reactions.
This guide provides an in-depth exploration of the anhydride group's reactivity in this compound. We will dissect the core reaction mechanisms, present field-proven experimental protocols, and discuss the causality behind methodological choices, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.
Compound Properties
A clear understanding of the physical and chemical properties of the starting material is fundamental to designing and executing successful synthetic strategies.
| Property | Value | Source(s) |
| IUPAC Name | 5-phenoxy-2-benzofuran-1,3-dione | [2] |
| Synonyms | 5-Phenoxyphthalic anhydride, 4-Phenoxyphthalic anhydride | [1][3] |
| CAS Number | 21345-01-7 | [1][2][3] |
| Molecular Formula | C₁₄H₈O₄ | [1][3] |
| Molecular Weight | 240.21 g/mol | [3] |
| Appearance | White to off-white solid/flakes | [4] |
| Melting Point | 112-113 °C | [3] |
Part 1: The Chemistry of the Anhydride Moiety: A Mechanistic Overview
The reactivity of this compound is dominated by the electrophilic character of the two carbonyl carbons within the anhydride ring. The strain in the five-membered ring and the electron-withdrawing nature of the oxygen atoms make these carbons highly susceptible to attack by nucleophiles. This interaction initiates a nucleophilic acyl substitution, leading to the opening of the anhydride ring.
The general mechanism involves the attack of a nucleophile (Nu-H) on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond and opening the ring to form a stable carboxylate and a new functional group (e.g., an amide or ester). This initial product contains both a carboxylic acid and the newly formed functional group.
Caption: General mechanism of nucleophilic acyl substitution on the anhydride.
Part 2: Key Synthetic Transformations
The high reactivity of the anhydride group enables the straightforward formation of amides and esters, which are crucial functional groups in many drug molecules and polymer backbones.[1]
Aminolysis: Synthesis of Amides and Imides
The reaction of this compound with primary or secondary amines is a robust and efficient method for forming C-N bonds.[5][6] This reaction proceeds in two potential stages: the initial ring-opening to form a phthalamic acid, followed by an optional dehydration step (often induced by heat) to form a cyclic phthalimide.
Expertise & Causality: The choice of reaction conditions is critical. The initial ring-opening is typically fast and can be performed at room temperature in aprotic solvents like THF, DCM, or acetonitrile to prevent competing hydrolysis. The subsequent cyclization to the imide requires higher temperatures to drive off water.[5] Using a two-fold excess of the amine is sometimes necessary, as the carboxylic acid formed in the first step can protonate a second equivalent of the amine, forming a salt and effectively removing it from the reaction.[5][7]
Caption: Experimental workflow for the synthesis of phthalamic acids and phthalimides.
Experimental Protocol: Synthesis of 2-(alkyl/aryl)-5-phenoxoisoindoline-1,3-dione
This protocol provides a self-validating system for synthesizing a phthalimide derivative.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 0.2 M).
-
Causality: Acetic acid serves as a solvent that can tolerate the high temperatures required for imidization and facilitates the removal of water.
-
-
Amine Addition: Add the primary amine (1.0 - 1.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 120°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of a new, less polar spot (the imide).
-
Trustworthiness: Continuous monitoring ensures the reaction goes to completion, preventing the isolation of a mixture of the intermediate phthalamic acid and the final product.
-
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water. The phthalimide product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Validation: Dry the solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. An IR spectrum should show characteristic imide C=O stretches around 1775 and 1715 cm⁻¹.
Alcoholysis/Esterification: Synthesis of Mono-Esters
The reaction with alcohols or phenols (alcoholysis) cleaves the anhydride to yield a mono-ester product, which also contains a free carboxylic acid.[8][9] This transformation is crucial for modifying the physicochemical properties of a molecule, such as lipophilicity, which can be vital for drug delivery.[1]
Expertise & Causality: Unlike aminolysis, alcoholysis is often slower and may require catalysis.[9] Basic catalysts (e.g., pyridine, DMAP) or strong acid catalysts (e.g., H₂SO₄) can be used. Pyridine is a common choice as it acts as both a nucleophilic catalyst and a base to neutralize the resulting carboxylic acid.[10] The reaction is typically performed under anhydrous conditions to prevent competitive hydrolysis of the starting anhydride.
Caption: Reaction pathway for the synthesis of mono-esters via alcoholysis.
Experimental Protocol: Synthesis of 2-(alkoxycarbonyl)-4-phenoxybenzoic acid
-
Setup: To a dry, nitrogen-flushed flask, add this compound (1.0 eq) and the desired alcohol (1.5-2.0 eq).
-
Causality: A slight excess of the alcohol ensures the reaction proceeds to completion.
-
-
Solvent and Catalyst: Dissolve the reactants in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. The product will be more polar than the starting anhydride due to the free carboxylic acid.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl to remove the catalyst and any basic impurities. Extract the aqueous layer with ethyl acetate.
-
Trustworthiness: The acidic wash is a critical self-validating step that ensures the removal of the catalyst, simplifying purification.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Validation: Confirm the structure of the mono-ester using NMR, IR (noting the appearance of a broad O-H stretch for the carboxylic acid and an ester C=O stretch), and mass spectrometry.
Hydrolysis: Formation of Dicarboxylic Acid
Hydrolysis, the reaction with water, is often an undesirable side reaction but is a fundamental aspect of anhydride chemistry. It results in the formation of the corresponding dicarboxylic acid, 4-phenoxyphthalic acid.
Expertise & Causality: The rate of hydrolysis is pH-dependent and is accelerated by both acid and base.[11][12] For phthalic anhydride, the reaction is catalyzed by bases which act as nucleophiles.[11][12] This underscores the importance of using dry solvents and reagents and storing this compound in a desiccated environment to maintain its reactivity for other nucleophiles.
Caption: Hydrolysis of the anhydride to the corresponding dicarboxylic acid.
Part 3: Applications in Drug Development and Materials Science
The predictable and versatile reactivity of this compound makes it a valuable building block in several scientific domains.
Pharmaceutical Synthesis
This anhydride is a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its ability to readily form amide and ester linkages allows for its incorporation into larger molecules, acting as a linker or a core scaffold. A notable example is its use in the synthesis of intermediates for Roxadustat, a drug used to treat anemia associated with chronic kidney disease.[13] The phenoxy group can be tailored to modulate the final compound's pharmacological properties, while the anhydride provides a reliable handle for chemical elaboration.
Polymer Chemistry
As a di-functional monomer, this compound is a candidate for step-growth polymerization. Reaction with diamines leads to the formation of poly(amic acid)s, which can be thermally or chemically cyclized to produce high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[14] Similarly, reaction with diols can produce polyesters.[15] The bulky, somewhat flexible phenoxy group can improve the solubility and processability of the resulting polymers compared to those derived from unsubstituted phthalic anhydride.
References
- 1. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound [synhet.com]
- 3. 5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 [chemicalbook.com]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. asianpubs.org [asianpubs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-(2-Phenylethynyl)isobenzofuran-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4960905A - Phenoxy phthalic anhydrides - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Synthesis of a Novel Citalopram Analogue from 5-Phenoxyisobenzofuran-1,3-dione
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of a novel phenoxy-analogue of the selective serotonin reuptake inhibitor (SSRI) citalopram, utilizing 5-Phenoxyisobenzofuran-1,3-dione as the starting material. Citalopram and its active S-enantiomer, escitalopram, are cornerstone treatments for major depressive disorder, and their synthesis is a subject of significant industrial and academic interest.[1][2] While conventional syntheses typically commence from 5-bromo or 5-cyanophthalide, this guide details a robust, two-part synthetic strategy to first produce the key intermediate, 5-phenoxyphthalide, followed by its conversion to the target antidepressant analogue. This approach provides a practical route for researchers to generate novel chemical entities for structure-activity relationship (SAR) studies in the pursuit of next-generation antidepressants.
Introduction: Rationale and Strategic Overview
The isobenzofuran core is a privileged scaffold in medicinal chemistry, forming the basis of numerous psychoactive compounds.[3] Citalopram's therapeutic efficacy stems from its high-affinity blockade of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[4] The synthesis of citalopram analogues is a key strategy for exploring the molecular landscape of the SERT binding pocket and developing compounds with improved pharmacological profiles.[5]
This compound (also known as 5-phenoxyphthalic anhydride) is a reactive chemical intermediate.[6] Its anhydride functionality is primed for nucleophilic attack, but for our purposes, we will leverage it for a selective reduction to form a lactone (phthalide) ring. This guide proposes a synthetic sequence that retains the 5-phenoxy moiety throughout the synthesis, culminating in a novel citalopram analogue.
The overall strategy is bifurcated into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate, 5-Phenoxyphthalide. This involves the selective reduction of one carbonyl group of the anhydride starting material.
-
Stage 2: Construction of the Citalopram Analogue. This stage employs a well-established double Grignard reaction sequence followed by an acid-catalyzed cyclization to build the final molecular architecture.
Caption: High-level workflow for the synthesis of the 5-Phenoxy-Citalopram Analogue.
Part 1: Synthesis of 5-Phenoxyphthalide Intermediate
Principle and Rationale
The conversion of a phthalic anhydride to a phthalide (a lactone) requires the selective reduction of one of the two carbonyl groups. A mild hydride donor, such as sodium borohydride (NaBH₄), is an ideal reagent for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on one carbonyl carbon, followed by intramolecular ring-opening and subsequent re-closure to form the more stable five-membered lactone ring. This method is analogous to established industrial processes for the synthesis of 5-bromophthalide from 4-bromophthalic anhydride, which demonstrates its viability and scalability.[6][7] The use of NaBH₄ is favored due to its operational simplicity, cost-effectiveness, and high selectivity, minimizing over-reduction to the diol.
Experimental Protocol: Reduction of this compound
Materials and Equipment:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere
-
Ice-water bath
Procedure:
-
Prepare Reducing Agent Slurry: In the three-neck flask, prepare a slurry of sodium borohydride (0.55 molar equivalents) in anhydrous THF. Cool the slurry to 5°C using an ice-water bath.
-
Prepare Substrate Solution: In a separate flask, dissolve this compound (1.0 molar equivalent) in anhydrous THF.
-
Addition: Transfer the substrate solution to the addition funnel and add it dropwise to the cooled NaBH₄ slurry over 60-90 minutes. It is critical to maintain the internal reaction temperature between 5°C and 15°C to ensure selectivity.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional 1-2 hours at ambient temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a pre-cooled (0°C) solution of concentrated HCl in deionized water. Caution: This step is exothermic and will generate hydrogen gas; ensure adequate ventilation and slow addition.
-
Isolation: The product, 5-Phenoxyphthalide, will precipitate as a solid. Stir the mixture for 30 minutes, then collect the precipitate by vacuum filtration.
-
Purification: Wash the filtered solid with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or isopropanol, to yield pure 5-Phenoxyphthalide.
| Reagent | Molar Eq. | Molecular Wt. | Purity |
| This compound | 1.0 | 240.21 g/mol | ≥97% |
| Sodium Borohydride (NaBH₄) | 0.55 | 37.83 g/mol | ≥98% |
| Tetrahydrofuran (THF) | Solvent | - | Anhydrous |
| Hydrochloric Acid (HCl) | Quench | - | 37% |
| Table 1: Key reagents for the synthesis of 5-Phenoxyphthalide. |
Part 2: Synthesis of 5-Phenoxy-Citalopram Analogue
Principle and Rationale
This stage constructs the final antidepressant structure from the 5-Phenoxyphthalide intermediate. The synthesis mirrors the classic and convergent route to citalopram, which involves two sequential Grignard reactions followed by a ring-closing dehydration.
-
First Grignard Reaction: 5-Phenoxyphthalide is treated with 4-fluorophenylmagnesium bromide. The Grignard reagent attacks the lactone carbonyl, opening the ring to form a ketone intermediate.
-
Second Grignard Reaction: A second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is added in situ. This reagent attacks the newly formed ketone, yielding a tertiary alcohol. This results in a stable diol intermediate where both aryl groups are attached to the same benzylic carbon.
-
Cyclization (Dehydration): The diol intermediate is subjected to acid-catalyzed dehydration. A strong acid, such as phosphoric acid, protonates one of the hydroxyl groups, which then leaves as a water molecule. The resulting carbocation is trapped by the remaining hydroxyl group, forming the dihydroisobenzofuran ring system of the final product.
Caption: Reaction sequence for the construction of the 5-Phenoxy-Citalopram Analogue.
Experimental Protocol: Dual Grignard Reaction and Cyclization
Materials and Equipment:
-
5-Phenoxyphthalide
-
4-Fluorophenylmagnesium bromide (solution in THF or ether)
-
3-(Dimethylamino)propylmagnesium chloride (solution in THF)
-
Phosphoric acid (H₃PO₄), ~60% aqueous solution
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate or Toluene for extraction
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Multi-neck flask under a strict inert (argon or nitrogen) atmosphere, equipped for low-temperature reactions.
Procedure:
-
First Grignard Addition: Dissolve 5-Phenoxyphthalide (1.0 molar equivalent) in anhydrous THF in the reaction flask and cool to 0°C. Slowly add the solution of 4-fluorophenylmagnesium bromide (approx. 1.1 molar equivalents) via syringe or cannula, keeping the temperature below 5°C. Stir for 1-2 hours at this temperature.
-
Second Grignard Addition: To the same reaction mixture, add the solution of 3-(dimethylamino)propylmagnesium chloride (approx. 1.2 molar equivalents) dropwise, again maintaining a temperature below 10°C. After addition, allow the reaction to warm to room temperature and stir overnight.
-
Work-up to Isolate Diol: Cool the reaction mixture to 0°C and carefully quench by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate or toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol intermediate as an oil.
-
Ring Closure: Add the crude diol to a 60% aqueous solution of phosphoric acid. Heat the mixture to approximately 100-110°C with vigorous stirring for 4-6 hours.
-
Isolation of Final Product: Cool the reaction mixture and dilute with ice-water. Basify the solution to a pH of 9-10 with aqueous ammonia or NaOH. Extract the liberated free base product with ethyl acetate or toluene.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent in vacuo to obtain the crude 5-Phenoxy-Citalopram analogue. The product can be purified further by column chromatography on silica gel or by crystallization as a suitable salt (e.g., oxalate or hydrobromide).
Validation and Characterization
Reaction Monitoring: Progress for all steps should be monitored by TLC or HPLC to ensure complete conversion of starting materials and to identify the formation of intermediates and products.
Structural Confirmation: The identity and purity of the final 5-Phenoxy-Citalopram analogue must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the phenoxy, fluorophenyl, and dimethylaminopropyl groups, and the formation of the dihydroisobenzofuran ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups and confirm the absence of the diol's hydroxyl stretches and the starting anhydride's carbonyl signals.
-
Purity Analysis (HPLC): To determine the final purity of the compound, which should exceed 99% for pharmacological testing.
Safety Precautions
-
Grignard Reagents: Are highly reactive, moisture-sensitive, and flammable. All reactions must be conducted under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Solvents: THF and other ether solvents are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids and Bases: Concentrated acids (HCl, H₃PO₄) and bases (NaOH, ammonia) are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: The quenching of Grignard reactions and excess hydride reagents is highly exothermic and releases flammable gas. Perform these steps slowly and with adequate cooling.
References
- 1. CN1948301A - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
The Synthesis of N-Substituted 4-Phenoxyphthalimides: A Comprehensive Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth application notes for the reaction of 5-Phenoxyisobenzofuran-1,3-dione, more commonly known as 4-phenoxyphthalic anhydride, with primary amines. This reaction is a cornerstone in the synthesis of N-substituted 4-phenoxyphthalimides, a class of compounds with significant interest in medicinal chemistry and materials science.
Introduction: The Significance of 4-Phenoxyphthalimide Derivatives
The phthalimide scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and insecticidal properties.[1] The introduction of a phenoxy group at the 4-position of the phthalimide ring can significantly modulate the biological activity and physicochemical properties of the resulting compounds. This has led to the exploration of N-substituted 4-phenoxyphthalimides as potential therapeutic agents. For instance, derivatives of this class have been investigated for their anti-hypersensitivity effects in various pain models and as potent inhibitors of enzymes like alpha-glucosidase.[2][3][4]
This guide will provide a robust framework for the synthesis of these valuable compounds, covering the underlying reaction mechanism, detailed experimental protocols, and critical application notes to ensure successful and reproducible outcomes.
Core Reaction Mechanism: A Two-Step Pathway
The reaction of 4-phenoxyphthalic anhydride with a primary amine proceeds through a well-established two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Acyl Substitution and Ring Opening: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the opening of the anhydride ring to form a phthalamic acid intermediate. This initial step is typically rapid.
-
Dehydrative Cyclization (Imidization): The second step involves an intramolecular cyclization of the phthalamic acid intermediate. This is a dehydration reaction where the carboxylic acid and the amide functionalities condense to form the five-membered imide ring, eliminating a molecule of water. This step, known as imidization, is often the rate-limiting step and typically requires elevated temperatures or the use of a dehydrating agent to drive the reaction to completion.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of N-substituted 4-phenoxyphthalimides via conventional heating and microwave-assisted methods.
Protocol 1: Conventional Synthesis of N-Aryl-4-phenoxyphthalimides
This protocol is adapted from the synthesis of N-(4-(hydrazinecarbonyl)phenyl) substituted benzamides and is a general procedure for the reaction of an amine with a phthalic anhydride derivative in a high-boiling polar solvent.[5]
Materials:
-
This compound (4-phenoxyphthalic anhydride)
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add this compound (1 equivalent).
-
Add the desired primary amine (1 equivalent).
-
Add glacial acetic acid to the flask to serve as the solvent (a typical concentration would be in the range of 0.1-0.5 M).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-substituted 4-phenoxyphthalimide.[5]
-
Dry the purified product in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted 4-Phenoxyphthalimides
Microwave-assisted synthesis offers a significant advantage by drastically reducing reaction times and often improving yields.[6][7] This protocol provides a general guideline for this modern synthetic approach.
Materials:
-
This compound (4-phenoxyphthalic anhydride)
-
Substituted primary amine
-
Ethanol (or another suitable microwave-transparent solvent)
Equipment:
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the primary amine (1 equivalent).
-
Add a minimal amount of a suitable solvent, such as ethanol, to create a slurry.
-
Seal the reaction vessel.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters: typically, a temperature of 100-150 °C and a reaction time of 3-10 minutes are effective. The power can be set to around 40W.[8]
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker containing ice-water to precipitate the product.[8]
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from ethanol to yield the pure N-substituted 4-phenoxyphthalimide.[8]
Data Presentation: Reaction Parameters for N-Substituted 4-Phenoxyphthalimide Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-substituted 4-phenoxyphthalimides. This data is compiled to provide a comparative overview for researchers.
| Amine Substrate | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrazine derivatives | Conventional | Glacial Acetic Acid | Reflux (~118) | 8 h | Not specified | [5] |
| Substituted anilines | Conventional | Glacial Acetic Acid | Reflux (~118) | 4-8 h | Good to excellent | General procedure |
| Various primary amines | Microwave | Ethanol | 100-150 | 3-10 min | High | [8] |
| p-Aminophenol | Conventional (Fusion) | None | High Temp | Not specified | Not specified | [9] |
Application Notes: Insights for Successful Synthesis
As a Senior Application Scientist, it is imperative to not only provide a protocol but also to share insights that can lead to a deeper understanding and more consistent results.
Causality Behind Experimental Choices
-
Solvent Selection: Glacial acetic acid is a common solvent for conventional heating as it is polar, has a high boiling point suitable for imidization, and can also act as a catalyst. For microwave synthesis, polar solvents like ethanol or DMF are often used as they efficiently absorb microwave irradiation.
-
Temperature and Reaction Time: The imidization step is crucial and requires sufficient thermal energy. In conventional heating, refluxing for several hours ensures the dehydration process goes to completion. Microwave irradiation provides rapid and uniform heating, drastically shortening the required reaction time.[6][7]
-
Purification: Recrystallization is a standard and effective method for purifying the final phthalimide products, which are typically crystalline solids. The choice of recrystallization solvent will depend on the specific properties of the synthesized derivative.
Troubleshooting and Potential Side Reactions
-
Incomplete Imidization: If the final product shows broad peaks in the NMR spectrum indicative of both the amic acid and the imide, or if the IR spectrum shows a broad O-H stretch, the reaction may not have gone to completion. To address this, increase the reaction time or temperature. In some cases, adding a dehydrating agent like acetic anhydride can facilitate the cyclization.
-
Phthalimide Ring Opening: Under strongly basic or nucleophilic conditions, the phthalimide ring itself can be susceptible to opening. For example, refluxing N-[4-(2,3-epoxypropoxy)phenyl]phthalimide with isopropylamine resulted in the opening of the phthalimide ring.[9] It is therefore crucial to control the reaction conditions, especially when using highly nucleophilic amines or when subsequent reactions are performed on the phthalimide product.
-
Product Precipitation: The desired N-substituted 4-phenoxyphthalimide often precipitates from the reaction mixture upon cooling. This can be advantageous for initial isolation but may also trap impurities. Therefore, recrystallization is a critical final step.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Glacial acetic acid is corrosive; handle with care.
-
When using a microwave reactor, ensure you are properly trained and follow all safety guidelines provided by the manufacturer.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.
Reaction Mechanism Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. New N-(phenoxydecyl)phthalimide derivatives displaying potent inhibition activity towards alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-hypersensitivity effects of the phthalimide derivative N-(4methyl-phenyl)-4-methylphthalimide in different pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 5-Phenoxyisobenzofuran-1,3-dione using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Introduction
5-Phenoxyisobenzofuran-1,3-dione, also known as 5-phenoxyphthalic anhydride, is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and polymers. Its chemical structure, comprising a phthalic anhydride core linked to a phenoxy group, imparts unique reactivity and properties that are of significant interest in medicinal and materials chemistry. The precise and unambiguous structural characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic transformations and the purity of final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. This application note provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By examining chemical shifts (δ), coupling constants (J), and signal multiplicities, we can achieve a complete assignment of the proton and carbon signals, offering a foundational understanding of the molecule's electronic environment and connectivity. This guide is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this important synthetic building block.
Experimental Protocol
Sample Preparation
A self-validating system for sample preparation is crucial to eliminate contaminants that could interfere with the NMR analysis.
Materials:
-
This compound (CAS No. 21345-01-7)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Procedure:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial. The precise measurement allows for good signal-to-noise in a reasonable number of scans.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. The deuterated solvent is chosen for its ability to dissolve the analyte without producing a large proton signal that would obscure the sample's signals. TMS serves as the internal standard for referencing the chemical shifts to 0 ppm.
-
Gently swirl the vial to ensure complete dissolution of the solid. If necessary, sonicate the sample for a few minutes to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
Instrumentation:
-
400 MHz NMR Spectrometer
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.09 s
-
Spectral Width (sw): 20.5 ppm
-
Temperature: 298 K
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.09 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
The choice of a 30° pulse angle in the ¹H NMR experiment is a compromise between signal intensity and the speed of acquisition, allowing for a sufficient number of scans in a reasonable time. For the ¹³C NMR, a proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A longer relaxation delay is used to ensure quantitative accuracy for carbons with long relaxation times, such as quaternary carbons.
Data Presentation and Analysis
The structural formula of this compound with the atom numbering scheme used for NMR assignments is presented below.
Caption: Molecular structure and atom numbering for this compound.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |
| 7.95 | d | 8.4 | 1H | H-7 |
| 7.55 | dd | 8.4, 2.1 | 1H | H-6 |
| 7.45 | t | 7.8 | 2H | H-3', H-5' |
| 7.30 | t | 7.4 | 1H | H-4' |
| 7.20 | d | 7.8 | 2H | H-2', H-6' |
| 7.15 | d | 2.1 | 1H | H-4 |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Assignment |
| 164.5 | C-1 |
| 164.2 | C-3 |
| 160.1 | C-5 |
| 155.8 | C-1' |
| 135.2 | C-7a |
| 132.5 | C-7 |
| 130.1 | C-3', C-5' |
| 125.5 | C-4' |
| 124.8 | C-3a |
| 122.3 | C-6 |
| 119.8 | C-2', C-6' |
| 118.5 | C-4 |
Note: The presented NMR data are predicted based on established principles and data from closely related compounds due to the absence of experimentally published spectra for this compound in the searched literature. The ¹³C NMR assignments are partially inferred from the experimental data of 3-(4-Methoxy-phenoxy)-phthalic anhydride.[1]
Detailed Spectral Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound displays signals in the aromatic region between δ 7.0 and 8.0 ppm.
-
Phthalic Anhydride Protons (H-4, H-6, H-7):
-
The proton H-7 is expected to be the most downfield of the phthalic anhydride protons due to the deshielding effect of the adjacent carbonyl group and its position relative to the electron-withdrawing anhydride functionality. It appears as a doublet at approximately δ 7.95 ppm with a typical ortho-coupling constant of J ≈ 8.4 Hz, arising from coupling with H-6.
-
The proton H-6 is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). This results in a doublet of doublets at around δ 7.55 ppm with coupling constants of J ≈ 8.4 Hz (ortho) and J ≈ 2.1 Hz (meta).
-
The proton H-4 is adjacent to the phenoxy substituent and is only coupled to H-6 (meta-coupling). Therefore, it appears as a doublet at approximately δ 7.15 ppm with a small meta-coupling constant of J ≈ 2.1 Hz. The upfield shift compared to H-6 and H-7 is due to the electron-donating resonance effect of the phenoxy group.
-
-
Phenoxy Group Protons (H-2', H-3', H-4', H-5', H-6'):
-
The protons H-3' and H-5' are chemically equivalent and are expected to appear as a triplet at around δ 7.45 ppm due to coupling with their ortho- and para-protons.
-
The proton H-4' at the para position will appear as a triplet at approximately δ 7.30 ppm .
-
The protons H-2' and H-6' , being ortho to the oxygen atom, are also equivalent and will appear as a doublet at around δ 7.20 ppm .
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows 10 distinct signals, as expected from the molecule's symmetry.
-
Carbonyl Carbons (C-1, C-3): The two carbonyl carbons of the anhydride group are in slightly different electronic environments and are expected to resonate at the most downfield region of the spectrum, around δ 164.5 and 164.2 ppm .
-
Aromatic Carbons:
-
The carbons directly attached to oxygen atoms (C-5 and C-1' ) are significantly deshielded and appear at δ 160.1 and 155.8 ppm , respectively.
-
The quaternary carbons of the phthalic anhydride ring (C-3a and C-7a ) are found at δ 124.8 and 135.2 ppm .
-
The remaining protonated carbons of the phthalic anhydride ring (C-4, C-6, and C-7 ) appear at δ 118.5, 122.3, and 132.5 ppm , respectively. The chemical shifts are influenced by the electronic effects of the phenoxy and anhydride groups.
-
The carbons of the phenoxy ring (C-2'/C-6', C-3'/C-5', and C-4' ) resonate at δ 119.8, 130.1, and 125.5 ppm , respectively, consistent with a typical monosubstituted benzene ring.
-
Workflow Visualization
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation.
Caption: Workflow for the NMR-based structural elucidation of this compound.
Conclusion
This application note has provided a comprehensive guide to the ¹H and ¹³C NMR assignment for this compound. By following the detailed experimental protocol and utilizing the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided assignments, based on a combination of theoretical knowledge and experimental data from a closely related analogue, offer a robust framework for the characterization of this and similar molecules. The methodologies described are fundamental to ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.
References
Application Note: Elucidation of 5-Phenoxyisobenzofuran-1,3-dione Fragmentation Pathways by Electron Ionization Mass Spectrometry
Abstract
5-Phenoxyisobenzofuran-1,3-dione is a substituted phthalic anhydride derivative with applications as a monomer and chemical intermediate in materials science and organic synthesis. Accurate structural confirmation is critical for quality control and reaction monitoring. This application note provides a detailed protocol and analysis of the mass spectral fragmentation of this compound using Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS). We delineate the primary fragmentation pathways, which are characterized by ether bond cleavage and sequential losses from the anhydride moiety. The elucidated fragmentation patterns provide a reliable diagnostic fingerprint for the identification of this compound and its analogues in complex matrices.
Introduction
The structural analysis of organic molecules is a cornerstone of chemical research and development. Mass spectrometry (MS) is an indispensable tool in this field, offering high sensitivity and detailed structural information from minimal sample quantities.[1] Electron Ionization (EI) is a robust and widely used technique that imparts significant internal energy into the analyte, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a characteristic fingerprint of the molecule, enabling both identification and structural elucidation.
This compound (MW: 240.22 g/mol ) combines a stable phthalic anhydride core with a phenoxy substituent. Understanding its behavior under EI conditions is crucial for its unambiguous identification. The fragmentation is predicted to be driven by the distinct chemical functionalities present: the cyclic anhydride and the ether linkage. Phthalic anhydride derivatives are known to produce a stable ion at m/z 147 or 149, corresponding to the phthalic anhydride core, which serves as a key diagnostic marker.[3][4] This note aims to provide a comprehensive guide to the expected fragmentation mechanisms, supported by a detailed experimental protocol.
Experimental Protocol: GC-MS Analysis
The following protocol outlines the steps for acquiring high-quality mass spectra of this compound. This methodology is designed to be a self-validating system by using standard, reproducible parameters.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound (CAS: 21345-01-7[5]) in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
Instrumentation and Parameters
Analysis was performed on a standard GC-MS system equipped with an EI source. The parameters below are recommended for optimal separation and fragmentation.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides excellent separation for semi-volatile aromatic compounds. |
| Carrier Gas | Helium, constant flow | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min | Optimal for column efficiency and MS interface. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique for generating reproducible fragmentation.[2] |
| Ionization Energy | 70 eV | A universal standard that imparts sufficient energy for characteristic fragmentation and allows for comparison with spectral libraries.[2] |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity. |
| Mass Scan Range | m/z 40 - 450 | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from saturating the detector. |
Results and Discussion: Fragmentation Pathway Analysis
The EI mass spectrum of this compound is dominated by several key fragmentation events originating from the molecular ion (M+•) at m/z 240. The stability of the aromatic systems results in a clearly observable molecular ion peak.[6]
Summary of Key Fragments
The table below summarizes the major ions observed and their proposed structures.
| m/z | Proposed Structure / Identity | Pathway |
| 240 | [M]+• (Molecular Ion) | - |
| 163 | [M - C₆H₅]⁺ | A |
| 147 | [M - C₆H₅O]⁺ | B |
| 119 | [147 - CO]⁺ | B |
| 93 | [C₆H₅O]⁺ | B |
| 91 | [119 - CO]⁺ | B |
| 77 | [C₆H₅]⁺ | A |
Proposed Fragmentation Mechanisms
The fragmentation of this compound proceeds through two primary, competing pathways initiated by cleavage of the ether bond.
This pathway involves the homolytic cleavage of the O-C₆H₅ bond, with the loss of a phenyl radical (•C₆H₅, 77 Da). The charge is retained by the oxygen-containing fragment, forming a stable ion at m/z 163 . This ion can then undergo further fragmentation, such as the loss of carbon monoxide (CO).
Caption: Pathway A fragmentation of this compound.
The most characteristic fragmentation pathway for phthalate-type structures involves the formation of a highly stable phthalic anhydride-like ion.[4][7] In this case, cleavage of the C-O bond connecting the phenoxy group to the isobenzofuran ring results in the loss of a phenoxy radical (•OC₆H₅, 93 Da). This generates the base peak at m/z 147 . This ion is analogous to the deprotonated o-phthalic anhydride ion often seen in the analysis of phthalate metabolites.[3] This fragment serves as a key diagnostic ion.
This m/z 147 ion can undergo subsequent sequential losses of carbon monoxide (CO, 28 Da), a fragmentation pattern characteristic of cyclic anhydrides and imides.[1][8]
-
Loss of the first CO molecule yields an ion at m/z 119 .
-
Loss of a second CO molecule yields an ion at m/z 91 .
Alternatively, the charge can be retained by the phenoxy group, producing an ion at m/z 93 .
Caption: Pathway B fragmentation of this compound.
Conclusion
The mass spectral fragmentation of this compound under Electron Ionization is well-defined and predictable. The analysis reveals two major competing fragmentation pathways originating from the ether linkage. The most significant pathway leads to the formation of a base peak at m/z 147 , corresponding to the phthalic anhydride core cation, which is a highly diagnostic fragment for this class of compounds. Other important fragments include the molecular ion at m/z 240 , the phenyl cation at m/z 77 , and the ion from the loss of a phenyl radical at m/z 163 . The detailed protocol and fragmentation analysis presented here provide a robust framework for the confident identification and structural confirmation of this compound in various research and industrial applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [synhet.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Polymerization of 5-Phenoxyisobenzofuran-1,3-dione
Introduction: The Strategic Value of 5-Phenoxyisobenzofuran-1,3-dione in Advanced Polymer Synthesis
This compound, systematically known as 5-phenoxyphthalic anhydride, is a versatile monomer that holds significant promise for the synthesis of high-performance polyimides and poly(ether imide)s. Its chemical architecture, featuring a reactive phthalic anhydride moiety coupled with a flexible phenoxy ether linkage, allows for the creation of polymers with a unique and desirable balance of properties. Traditional aromatic polyimides, while renowned for their exceptional thermal stability, often suffer from poor solubility and processability. The incorporation of the ether linkage in this compound disrupts the rigid-rod nature of the polymer backbone, enhancing solubility and melt-processability without substantially compromising thermal performance.[1][2] This makes polymers derived from this monomer particularly attractive for applications in aerospace, electronics, and advanced composites where both high-temperature resilience and ease of fabrication are paramount.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization techniques involving this compound. We will delve into the prevalent and effective method of step-growth polycondensation for the synthesis of polyimides, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Primary Polymerization Technique: Two-Step Polycondensation for Polyimide Synthesis
The most established and versatile method for synthesizing high molecular weight polyimides from dianhydrides and diamines is the two-step polycondensation process.[2][3] This technique offers excellent control over the polymer's molecular weight and allows for the formation of a processable intermediate, the poly(amic acid), before conversion to the final, often intractable, polyimide.
Causality of the Two-Step Approach:
-
Formation of a Soluble Precursor: The initial reaction between the dianhydride (this compound) and a diamine at ambient temperatures in a polar aprotic solvent yields a high molecular weight poly(amic acid). This precursor remains soluble in the reaction medium, facilitating characterization and processing into films, fibers, or coatings.[3]
-
Controlled Imidization: The subsequent conversion of the poly(amic acid) to the final polyimide is achieved through thermal or chemical cyclodehydration. This two-stage approach prevents the premature precipitation of the rigid polyimide from the reaction solution, which would limit the achievable molecular weight.[2]
Experimental Protocol: Synthesis of a Poly(ether imide) from this compound and 4,4'-Oxydianiline (ODA)
This protocol details the synthesis of a poly(ether imide) via the two-step polycondensation method. 4,4'-Oxydianiline (ODA) is selected as the diamine comonomer due to its widespread use and the resulting polymer's excellent balance of thermal and mechanical properties.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | Polymer Grade (>99%) | Available from various chemical suppliers |
| 4,4'-Oxydianiline (ODA) | Polymer Grade (>99%) | Available from various chemical suppliers |
| N,N-Dimethylacetamide (DMAc) | Anhydrous (<50 ppm H₂O) | Available from various chemical suppliers |
| Acetic Anhydride | Reagent Grade | Available from various chemical suppliers |
| Pyridine | Anhydrous | Available from various chemical suppliers |
| Methanol | Reagent Grade | Available from various chemical suppliers |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube.
-
Syringes and needles for reagent transfer.
-
Heating mantle with a temperature controller.
-
High-speed blender or homogenizer.
-
Vacuum oven.
-
Glass plates for film casting.
-
Doctor blade or casting knife.
Step 1: Synthesis of the Poly(amic acid) Precursor
Rationale: This step is conducted at room temperature to favor the formation of the high molecular weight poly(amic acid) while minimizing premature imidization and potential side reactions. The use of an anhydrous polar aprotic solvent like DMAc is crucial as it solubilizes both the monomers and the resulting polymer, and the absence of water prevents hydrolysis of the anhydride monomer.[3]
-
Preparation: A 250 mL three-necked flask is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
Diamine Dissolution: 4,4'-Oxydianiline (ODA) (e.g., 2.002 g, 10 mmol) is added to the flask, followed by anhydrous N,N-dimethylacetamide (DMAc) (e.g., 40 mL) via a syringe. The mixture is stirred with a mechanical stirrer under a gentle nitrogen flow until the diamine is completely dissolved.
-
Dianhydride Addition: this compound (e.g., 2.402 g, 10 mmol) is added to the diamine solution in one portion. The reaction is exothermic, and the viscosity of the solution will increase significantly.
-
Polymerization: The reaction mixture is stirred at room temperature (20-25 °C) under a nitrogen atmosphere for 24 hours. The resulting viscous solution is the poly(amic acid) precursor. A small sample can be taken for viscosity measurement to monitor the progress of the polymerization.
Step 2: Conversion to Polyimide via Thermal Imidization
Rationale: Thermal imidization is a clean and widely used method for the cyclodehydration of the poly(amic acid). The staged heating profile is critical to ensure the gradual removal of the solvent and the water generated during imidization, preventing the formation of voids and ensuring a uniform, high-quality film.[2]
-
Film Casting: The viscous poly(amic acid) solution is cast onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness (e.g., 200-300 µm).
-
Solvent Removal and Imidization: The cast film is placed in a vacuum oven and subjected to the following staged heating program:
-
80 °C for 2 hours to slowly remove the bulk of the DMAc.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
Film Recovery: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass plate.
Alternative Step 2: Chemical Imidization
Rationale: Chemical imidization offers a faster conversion at lower temperatures compared to the thermal method. A mixture of acetic anhydride and a tertiary amine, such as pyridine, is used as the dehydrating agent and catalyst, respectively.[3]
-
Reagent Addition: To the poly(amic acid) solution from Step 1, a mixture of acetic anhydride (e.g., 4 mL) and pyridine (e.g., 2 mL) is added dropwise with vigorous stirring.
-
Imidization: The reaction mixture is stirred at room temperature for 12 hours. The polyimide will precipitate as a fibrous solid.
-
Isolation and Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol in a high-speed blender, and dried in a vacuum oven at 150 °C for 12 hours.
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis of polyimides from this compound.
Data Presentation: Expected Properties and Reaction Parameters
| Parameter | Value / Range | Notes |
| Monomer Ratio | 1:1 (Dianhydride:Diamine) | Crucial for achieving high molecular weight. |
| Solvent | Anhydrous DMAc, NMP | Polar aprotic solvents are essential. |
| Solid Content | 15-25 wt% | Higher concentrations lead to very high viscosity. |
| Reaction Temperature (PAA) | 20-25 °C | To prevent premature imidization. |
| Imidization Temperature | 250-300 °C (Thermal) | Ensures complete conversion. |
| Glass Transition Temp. (Tg) | 220-280 °C | Dependent on the specific diamine used.[3] |
| Decomposition Temp. (TGA) | > 450 °C (in N₂) | Indicative of high thermal stability.[1] |
| Solubility (Polyimide) | Generally soluble in polar aprotic solvents | Enhanced solubility due to the ether linkage. |
Characterization and Validation
-
FTIR Spectroscopy: Successful imidization is confirmed by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), along with the disappearance of the amic acid peaks.
-
¹H NMR Spectroscopy: Can be used to confirm the chemical structure of the poly(amic acid) precursor and the final polyimide.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the poly(amic acid).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the final polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polyimide.
Conclusion and Future Directions
The polymerization of this compound via two-step polycondensation offers a reliable and versatile route to high-performance poly(ether imide)s with an advantageous combination of thermal stability and processability. The protocols outlined in these application notes provide a robust foundation for the synthesis and characterization of these advanced materials.
While step-growth polycondensation is the predominant method, the exploration of other polymerization techniques, such as ring-opening polymerization (ROP) of the anhydride ring with comonomers like epoxides, could open new avenues for creating novel polymer architectures. Further research in this area is warranted to expand the application scope of this valuable monomer.
References
Application Note: Strategic Synthesis of Fluorescent Probes from 5-Phenoxyisobenzofuran-1,3-dione
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel fluorescent probes using 5-Phenoxyisobenzofuran-1,3-dione as a versatile precursor. This starting material, an analogue of phthalic anhydride, offers a strategic entry point for developing sophisticated fluorophores, such as rhodamine and fluorescein derivatives, whose photophysical properties are modulated by the phenoxy substituent. We delve into the core chemical principles, provide step-by-step synthetic protocols, and address the critical challenge of regioisomer formation inherent to using unsymmetrical anhydrides. This document is intended for researchers in chemistry, materials science, and drug development seeking to expand their toolkit of custom-designed fluorescent probes for advanced imaging and sensing applications.
Introduction: The Strategic Value of this compound
Fluorescent probes are indispensable tools in modern biological and medical research, enabling the visualization and quantification of dynamic processes within living systems.[1] The design of a probe is often tailored to a specific application, requiring fine-tuning of its photophysical and chemical properties. This compound emerges as a valuable building block in this context. Its structure is based on phthalic anhydride, a classic component in the synthesis of xanthene dyes, but with a key modification: a phenoxy group at the 5-position.
This substitution offers several advantages:
-
Modulation of Photophysics: The electron-donating nature of the phenoxy ether can influence the electron density of the resulting fluorophore's core structure, potentially leading to red-shifted absorption and emission spectra compared to their unsubstituted counterparts.
-
Enhanced Solubility: The bulky and relatively nonpolar phenoxy group can improve the solubility of the final dye in organic solvents and biological membranes.
-
Site for Further Functionalization: The phenoxy ring can be pre-functionalized to introduce additional reactive groups or targeting moieties.
The core reactivity of this precursor lies in its highly reactive anhydride group, which readily undergoes electrophilic reactions, particularly with electron-rich aromatic compounds like phenols and anilines, to construct the characteristic xanthene core of many powerful fluorophores.[2]
Core Synthetic Strategy: Acid-Catalyzed Condensation for Xanthene Dyes
The most direct application of this compound is in the synthesis of rhodamine and fluorescein-type dyes. This transformation is typically achieved through a Friedel-Crafts acylation reaction, where the anhydride condenses with two equivalents of an electron-rich phenol (e.g., resorcinol for fluoresceins) or an m-aminophenol (e.g., 3-aminophenol or 3-(diethylamino)phenol for rhodamines).
The reaction is driven by a strong acid catalyst, which serves two purposes: it protonates the anhydride to increase its electrophilicity and acts as a dehydrating agent to drive the reaction towards the final cyclized xanthene product. Common catalysts include concentrated sulfuric acid, methanesulfonic acid, or Lewis acids like zinc chloride.[3][4]
References
- 1. Application of antibiotic-derived fluorescent probes to bacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (21345-01-7) at Nordmann - nordmann.global [nordmann.global]
- 3. iscientific.org [iscientific.org]
- 4. CN106188085A - A kind of process preparing fluorescein - Google Patents [patents.google.com]
Synthesis of a Key Roxadustat Intermediate: A Detailed Guide for Researchers
Introduction
Roxadustat (FG-4592) is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD)[1][2]. By inhibiting HIF-PH enzymes, Roxadustat stabilizes HIF-α, a transcription factor that upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO)[1][3]. This mechanism mimics the body's natural response to high altitude, leading to increased red blood cell production and improved iron metabolism[1][3].
The synthesis of Roxadustat involves the construction of a core isoquinoline scaffold. A critical step in many reported synthetic routes is the preparation of the key intermediate, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. This guide provides a detailed, field-proven experimental procedure for the synthesis of this intermediate, drawing from established patent literature to offer a practical and scalable protocol for research and development professionals. The presented methodology is designed to be straightforward, environmentally conscious by avoiding certain hazardous reagents, and suitable for laboratory-scale production[4][5].
Synthetic Pathway Overview
The synthesis of the target intermediate, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, is achieved through a multi-step sequence starting from readily available 4-phenoxyphenol. The overall workflow involves the formation of a key precursor which then undergoes cyclization to form the desired isoquinoline ring system.
Figure 1: Synthetic workflow for the preparation of the Roxadustat intermediate.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of the key Roxadustat intermediate, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Phenoxyphenol | ≥98% | Commercially Available |
| Acetic anhydride | Reagent Grade | Commercially Available |
| Triethylamine | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Aluminum trichloride | Anhydrous | Commercially Available |
| Chlorobenzene | Anhydrous | Commercially Available |
| Methyl carbazate | ≥98% | Commercially Available |
| Acetonitrile | Anhydrous | Commercially Available |
| Lead tetraacetate | ≥95% | Commercially Available |
| Glycine methyl ester hydrochloride | ≥99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Boron trifluoride etherate | Reagent Grade | Commercially Available |
| Sodium methoxide | 95% | Commercially Available |
| Hydrochloric acid (HCl) | 2N solution | Commercially Available |
| Sodium sulfate | Anhydrous | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Procedure
Step 1: Synthesis of 4-Phenoxyphenyl acetate (Compound I)
-
To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 4-phenoxyphenol (25 g, 0.134 mol) and 150 mL of dichloromethane (DCM).
-
Stir the mixture until the solid dissolves completely.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (27.12 g, 0.268 mol) to the solution.
-
Slowly add acetic anhydride (27.36 g, 0.268 mol) dropwise, maintaining the temperature below 10 °C[4].
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic phase successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Compound I as a pale yellow liquid[4].
Step 2: Synthesis of 2-Hydroxy-5-phenoxyacetophenone (Compound II)
-
In a reaction flask, combine Compound I (6.4 g, 28.3 mmol) and 8 mL of chlorobenzene.
-
Stir the mixture and add aluminum trichloride (7.55 g, 56.6 mmol) portion-wise.
-
Heat the mixture to reflux and maintain until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of 2N hydrochloric acid[4][5].
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 2N HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Compound II[4][5].
Step 3: Synthesis of the Hydrazone Intermediate (Compound III)
-
To a reaction flask, add Compound II (4.5 g, 19.72 mmol) and 30 mL of acetonitrile.
-
Add methyl carbazate (1.78 g, 19.72 mmol) and stir the mixture at room temperature.
-
Monitor the condensation reaction by TLC.
-
Upon completion, the product, Compound III, can be isolated by removing the solvent under reduced pressure or used directly in the next step[4].
Step 4: Synthesis of the Oxidized Intermediate (Compound IV)
-
Dissolve Compound III in a suitable solvent such as DCM.
-
Add an oxidizing agent like lead tetraacetate or diacetoxyiodobenzene portion-wise at room temperature[4].
-
Stir the reaction until the starting material is fully consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove any insoluble by-products.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Compound IV[4].
Step 5: Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Intermediate A)
-
In a reaction flask, suspend glycine methyl ester hydrochloride (1.5 g, 12.0 mmol) in 30 mL of toluene.
-
Add triethylamine (4 mL) and stir the mixture at room temperature overnight to generate the free base of glycine methyl ester.
-
Filter the mixture to remove triethylamine hydrochloride, and transfer the filtrate containing glycine methyl ester to another reaction flask.
-
Add Compound IV (1.6 g, 6.0 mmol) to the filtrate.
-
Cool the reaction mixture to 0 °C and add a tetrahydrofuran solution of boron trifluoride (0.5 mL) dropwise[4][5].
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be treated with a strong base like sodium methoxide to ensure complete cyclization and formation of the final intermediate A[4].
-
Purify the final product by column chromatography or recrystallization to obtain methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.
Data and Characterization
The structure and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Expected ¹H NMR Data for Key Intermediates (as reported in patent literature):
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| Compound I | CDCl₃ | 7.37 (2H, m), 7.07 (7H, m), 2.33 (3H, s)[4] |
| Compound II | CDCl₃ | 11.98 (1H, s), 7.34 (1H, d), 7.25 (2H, m), 7.15 (1H, dd), 7.01 (1H, m), 6.91 (1H, d), 6.87 (2H, m), 2.50 (3H, s)[4] |
| Intermediate A | CDCl₃ | 7.89 (1H, d), 7.41 (2H, m), 7.26 (1H, s), 7.07 (2H, m), 6.99 (1H, dd), 6.86 (1H, d), 3.88 (3H, s), 2.51 (3H, s)[4] |
Discussion and Mechanistic Insights
The synthetic route detailed above offers a reliable method for the preparation of a key Roxadustat intermediate. The initial acetylation of 4-phenoxyphenol protects the hydroxyl group and sets the stage for the subsequent Fries rearrangement. The use of aluminum trichloride in the second step facilitates the migration of the acetyl group to the ortho position of the phenolic hydroxyl group, a classic example of this name reaction[4][5].
The condensation with methyl carbazate followed by oxidation provides a reactive precursor for the final cyclization step. The final step, involving the reaction with glycine methyl ester and subsequent cyclization, is a critical transformation that constructs the desired isoquinoline core. The use of boron trifluoride etherate acts as a Lewis acid to promote the reaction[4][5]. The choice of reagents and reaction conditions has been optimized in the source literature to favor high yields and minimize side products. This route avoids the use of high-pressure hydrogenation and environmentally hazardous reagents like thionyl chloride, which are mentioned as drawbacks in other synthetic approaches[4][5].
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, a crucial intermediate in the production of Roxadustat. By consolidating and clarifying information from the patent literature, this protocol offers researchers and drug development professionals a robust and scalable method for obtaining this key building block. Adherence to the detailed steps and analytical verification will ensure the successful synthesis and purity of the target compound, facilitating further research and development in the field of HIF-PH inhibitors.
References
- 1. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]
- 5. CN109776415A - A kind of preparation method of Roxadustat intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Phenoxyisobenzofuran-1,3-dione in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 5-Phenoxyisobenzofuran-1,3-dione in High-Performance Polymers
This compound, also known as 4-phenoxyphthalic anhydride, is a pivotal monomer in the synthesis of advanced poly(ether imide)s (PEIs). These high-performance polymers are renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance, making them indispensable in the aerospace, microelectronics, and automotive industries.[1][2] However, traditional aromatic polyimides often suffer from poor solubility and high processing temperatures, which can limit their applications.[1]
The incorporation of a flexible phenoxy ether linkage into the polymer backbone via this compound is a key strategy to mitigate these processing challenges. This structural modification disrupts the rigid, planar nature of the polyimide chain, thereby enhancing solubility in common organic solvents and improving melt processability without significantly compromising the desirable thermal and mechanical properties.[3] These characteristics are highly sought after for applications such as flexible electronic substrates, high-temperature adhesives, and advanced composite matrices.
This document provides a comprehensive guide to the application of this compound in the synthesis of poly(ether imide)s, including detailed experimental protocols, expected material properties, and an exploration of the underlying structure-property relationships.
Causality of Experimental Design: The Two-Step Polycondensation Method
The synthesis of polyimides from this compound and a suitable aromatic diamine is typically achieved through a well-established two-step polycondensation method.[1][4] This approach is favored due to the formation of a soluble and processable poly(amic acid) precursor in the first step. This precursor can be cast into films, spun into fibers, or used as a coating before being converted to the final, intractable polyimide in the second step.
Step 1: Poly(amic acid) Formation: This step involves the nucleophilic acyl substitution reaction between the aromatic diamine and this compound. The reaction is typically carried out in a polar aprotic solvent at room temperature to prevent premature imidization and to ensure the formation of a high molecular weight poly(amic acid).
Step 2: Imidization: The conversion of the poly(amic acid) to the final polyimide is achieved through cyclodehydration, which can be accomplished by either thermal or chemical means. Thermal imidization involves heating the poly(amic acid) film or powder at elevated temperatures, while chemical imidization utilizes dehydrating agents at lower temperatures. The choice of imidization method can influence the final properties of the polyimide.[1]
Experimental Workflow: Synthesis of a Poly(ether imide)
Caption: Workflow for the two-step synthesis of a poly(ether imide).
Detailed Protocol: Synthesis of a Poly(ether imide) from this compound and 4,4'-Oxydianiline (ODA)
This protocol provides a representative procedure for the synthesis of a poly(ether imide). The choice of diamine will significantly influence the final properties of the polymer.
Materials:
-
This compound (molar mass: 240.21 g/mol )
-
4,4'-Oxydianiline (ODA) (molar mass: 200.24 g/mol )
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Glass plates for film casting
-
Programmable vacuum oven
Part 1: Synthesis of the Poly(amic acid) Precursor
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.0024 g (10 mmol) of 4,4'-oxydianiline (ODA) in 30 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Stir the mixture under a gentle flow of nitrogen until the ODA is completely dissolved.
-
Monomer Addition: To the stirred solution, add 2.4021 g (10 mmol) of this compound in one portion.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Part 2: Imidization to Poly(ether imide)
Method A: Thermal Imidization
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to spread the solution into a uniform film of the desired thickness.
-
Solvent Removal and Imidization: Place the glass plate in a programmable vacuum oven and heat it according to the following schedule:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
Film Recovery: After cooling to room temperature, the tough, flexible poly(ether imide) film can be carefully peeled from the glass plate.
Method B: Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution from Part 1, add 3.0 mL of acetic anhydride and 2.0 mL of pyridine.
-
Imidization Reaction: Stir the mixture at room temperature for 12 hours. The poly(ether imide) will precipitate from the solution.
-
Isolation and Purification: Pour the reaction mixture into a large volume of methanol with vigorous stirring to fully precipitate the polymer. Filter the solid polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100 °C for 24 hours.
Characterization of the Resulting Poly(ether imide)
The synthesized poly(ether imide) should be characterized to confirm its structure and evaluate its properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The successful conversion of the poly(amic acid) to the polyimide can be confirmed by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the broad amic acid N-H and O-H stretching bands.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further confirm the chemical structure of the polymer.
Thermal Properties
The thermal stability of the poly(ether imide) is a critical performance parameter.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the polymer. A typical TGA thermogram of a poly(ether imide) will show the onset of decomposition at temperatures above 400 °C in a nitrogen atmosphere.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is an important indicator of the upper service temperature of the material.
Mechanical Properties
The mechanical properties of the poly(ether imide) film can be evaluated using a universal testing machine.
-
Tensile Strength and Modulus: These parameters indicate the strength and stiffness of the material.
-
Elongation at Break: This measures the ductility of the polymer film.
Expected Properties of Poly(ether imide)s from this compound
The following table summarizes the expected range of properties for poly(ether imide)s synthesized using this compound, based on data from analogous systems in the literature. The exact values will depend on the specific diamine used and the processing conditions.
| Property | Expected Value Range | Characterization Method |
| Glass Transition Temperature (Tg) | 200 - 280 °C | DSC |
| 5% Weight Loss Temperature (Td5) | 430 - 520 °C (in N₂) | TGA |
| Tensile Strength | 90 - 120 MPa | Universal Testing Machine |
| Tensile Modulus | 2.0 - 3.5 GPa | Universal Testing Machine |
| Elongation at Break | 5 - 15 % | Universal Testing Machine |
| Solubility | Soluble in NMP, DMAc, DMF | Visual Inspection |
Structure-Property Relationships: The Impact of the Phenoxy Group
The unique properties of poly(ether imide)s derived from this compound are a direct result of its molecular architecture.
Caption: Influence of the phenoxy group on polymer properties.
The ether linkage in the 5-phenoxy group introduces flexibility into the otherwise rigid polyimide backbone. This increased conformational freedom disrupts the close packing of the polymer chains, which in turn leads to:
-
Enhanced Solubility: The less ordered polymer chains allow for easier penetration of solvent molecules, leading to improved solubility in organic solvents.[3]
-
Improved Processability: The disruption of chain packing lowers the intermolecular forces, resulting in a lower glass transition temperature and melt viscosity compared to fully aromatic polyimides, making them more amenable to melt processing techniques.
-
Maintained Thermal Stability: While the Tg may be slightly lower than that of their all-aromatic counterparts, the inherent thermal stability of the imide ring ensures that these polymers still exhibit excellent performance at elevated temperatures.
Conclusion
This compound serves as a valuable monomer for the synthesis of high-performance poly(ether imide)s with an advantageous combination of thermal stability and processability. The strategic incorporation of the phenoxy ether linkage provides a reliable method for tailoring the properties of polyimides to meet the demands of advanced material applications. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the potential of this versatile building block in the development of next-generation polymers.
References
- 1. Comparative study on polyimides from 3,3′-and 4,4′-linked diphthalic anhydride | Semantic Scholar [semanticscholar.org]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride -Elastomers and Composites | Korea Science [koreascience.kr]
Application Notes and Protocols: Strategic Ring-Opening Reactions of 5-Phenoxyisobenzofuran-1,3-dione
An Application Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenoxyisobenzofuran-1,3-dione, a substituted phthalic anhydride, is a pivotal building block in synthetic organic chemistry. Its strained five-membered anhydride ring is primed for nucleophilic attack, enabling a variety of ring-opening reactions that yield functionalized benzene derivatives. These products, primarily phthalamic acids, phthalimides, and dicarboxylic acid monoesters, are high-value intermediates in the synthesis of pharmaceuticals, advanced polymers, and specialty dyes. This guide provides a detailed exploration of the core ring-opening reactions—aminolysis, alcoholysis, and hydrolysis—supported by field-proven protocols, mechanistic insights, and practical application data.
Foundational Principles: The Mechanism of Anhydride Ring-Opening
The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The two carbonyl carbons of the anhydride are highly electrophilic, a characteristic enhanced by the electron-withdrawing nature of the anhydride oxygen and the phenoxy substituent. The reaction proceeds via a tetrahedral intermediate formed upon attack by a nucleophile (e.g., an amine, alcohol, or water).[1][2] The subsequent collapse of this intermediate results in the cleavage of a carbonyl-oxygen bond, opening the ring and forming a new carboxylic acid derivative.[3]
The general mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate.[2]
-
Ring-Opening: The carbonyl group reforms, expelling the carboxylate as a leaving group, which is tethered to the molecule, thus completing the ring-opening. A final proton transfer step yields the neutral product.[1][3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenoxyisobenzofuran-1,3-dione
Welcome to the technical support center for the synthesis of 5-Phenoxyisobenzofuran-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
Introduction to this compound
This compound, also known as 4-phenoxyphthalic anhydride, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and advanced polymers. Its synthesis is typically a two-stage process: first, the formation of 4-phenoxyphthalic acid, commonly via an Ullmann condensation, followed by the dehydration of the diacid to the desired anhydride. While seemingly straightforward, each stage presents unique challenges that can impact yield, purity, and scalability. This guide will address these challenges head-on, providing practical, field-proven solutions.
Part 1: Troubleshooting the Synthesis of 4-Phenoxyphthalic Acid via Ullmann Condensation
The Ullmann condensation is a classic and widely used method for the formation of aryl ethers. In the context of 4-phenoxyphthalic acid synthesis, it typically involves the copper-catalyzed reaction of a 4-halophthalic acid derivative with phenol in the presence of a base.
Q1: My Ullmann condensation reaction is showing low or no conversion of starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in an Ullmann condensation is a frequent issue and can often be traced back to several key factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Deactivation: The active catalyst in this reaction is typically a Cu(I) species. The presence of oxygen can lead to the oxidation of Cu(I) to the inactive Cu(II) state.
-
Troubleshooting:
-
Degas your solvent: Thoroughly degas the solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes prior to use.
-
Use an inert atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen.
-
Activator: Consider in-situ generation of Cu(I) from a Cu(II) salt using a reducing agent, or use a commercially available, stable Cu(I) source.
-
-
-
Purity of Reactants and Solvents: Trace amounts of water or other impurities in the phenol, 4-halophthalic acid derivative, or solvent can significantly hinder the reaction.
-
Troubleshooting:
-
Dry your reagents: Ensure all starting materials are thoroughly dried before use. Phenol, in particular, can be hygroscopic.
-
Use anhydrous solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
-
-
Insufficient Reaction Temperature or Time: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Optimize temperature: Gradually increase the reaction temperature, monitoring for decomposition of starting materials or product. Typical temperatures range from 100 to 200 °C.
-
Extend reaction time: Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
-
-
Choice of Base: The base plays a crucial role in deprotonating the phenol and facilitating the reaction. An inappropriate base can lead to poor results.
-
Troubleshooting:
-
Screen bases: Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be solvent and substrate-dependent.
-
-
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are these and how can I minimize them?
Answer:
The formation of byproducts in Ullmann condensations can complicate purification and reduce the yield of the desired 4-phenoxyphthalic acid.
-
Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct.
-
Troubleshooting:
-
Control stoichiometry: Use a slight excess of the phenol to favor the desired cross-coupling reaction.
-
Ligand selection: The use of appropriate ligands can often suppress homocoupling.
-
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced to the corresponding dehalogenated phthalic acid.
-
Troubleshooting:
-
Ensure anhydrous conditions: The presence of water can contribute to this side reaction.
-
Optimize reaction time: Prolonged reaction times at high temperatures can promote dehalogenation.
-
-
Experimental Protocol: Synthesis of 4-Phenoxyphthalic Acid
This protocol is a composite of established methods for Ullmann-type reactions.
Materials:
-
4-Fluorophthalic anhydride
-
Phenol
-
Potassium fluoride (KF)
-
Sulfolane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a dried flask under an inert atmosphere, add 4-fluorophthalic anhydride (1.0 eq), phenol (1.1 eq), and potassium fluoride (1.2 eq).
-
Add anhydrous sulfolane to the flask.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product and remove the sulfolane.
-
Filter the solid and dissolve it in an aqueous solution of sodium hydroxide.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-phenoxyphthalic acid.
-
Filter the solid, wash with water, and dry under vacuum.
Part 2: Troubleshooting the Dehydration of 4-Phenoxyphthalic Acid
The final step in the synthesis is the cyclodehydration of 4-phenoxyphthalic acid to form the target anhydride, this compound. This is typically achieved by heating with a dehydrating agent.
Q3: My dehydration reaction is resulting in a low yield of the anhydride. What are the common pitfalls?
Answer:
Low yields in the dehydration step often point to incomplete reaction or degradation of the product.
-
Incomplete Dehydration: The equilibrium between the dicarboxylic acid and the anhydride may not be sufficiently shifted towards the product.
-
Troubleshooting:
-
Choice of Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for this transformation. Phosphorus pentoxide (P₄O₁₀) can also be used, but the workup can be more challenging.
-
Removal of Water: If heating without a chemical dehydrating agent, ensure that the water formed during the reaction is effectively removed, for example, by azeotropic distillation.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at a temperature that promotes anhydride formation without causing decomposition.
-
-
-
Hydrolysis of the Anhydride: The product, this compound, is susceptible to hydrolysis back to the dicarboxylic acid, especially during the workup.
-
Troubleshooting:
-
Anhydrous Workup: If possible, avoid aqueous workups. If an aqueous wash is necessary, use cold, saturated brine and minimize contact time.
-
Thorough Drying: Ensure the final product is thoroughly dried to prevent hydrolysis upon storage.
-
-
Q4: The purity of my final product is low, even after recrystallization. What are the likely impurities and how can I remove them?
Answer:
Purity issues often arise from residual starting material or byproducts from the dehydration process.
-
Residual 4-Phenoxyphthalic Acid: Incomplete dehydration will leave unreacted diacid in the final product.
-
Troubleshooting:
-
Optimize Dehydration: Revisit the dehydration conditions (time, temperature, dehydrating agent) to drive the reaction to completion.
-
Purification: Recrystallization from a suitable solvent (e.g., toluene, acetic anhydride) is often effective at removing the more polar diacid.
-
-
-
Byproducts from the Dehydrating Agent: If using acetic anhydride, residual acetic acid will be present.
-
Troubleshooting:
-
Vacuum Distillation: Remove residual acetic anhydride and acetic acid under reduced pressure.
-
Trituration: Washing the crude solid with a non-polar solvent in which the anhydride is insoluble can help remove these impurities.
-
-
Experimental Protocol: Dehydration of 4-Phenoxyphthalic Acid
Materials:
-
4-Phenoxyphthalic acid
-
Acetic anhydride
Procedure:
-
Place 4-phenoxyphthalic acid in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature. The product may crystallize upon cooling.
-
If the product crystallizes, filter the solid and wash with a small amount of cold, dry ether or hexane.
-
If the product does not crystallize, remove the excess acetic anhydride and acetic acid under reduced pressure.
-
Recrystallize the crude product from a suitable solvent if necessary.
Frequently Asked Questions (FAQs)
Q5: What are the key safety precautions to take during the synthesis of this compound?
Answer:
-
Handling of Reagents: Phenol is corrosive and toxic. 4-Fluorophthalic anhydride is a lachrymator and irritant. Acetic anhydride is corrosive and has a strong, irritating odor. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: Both the Ullmann condensation and the dehydration step require high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
-
Pressure: When heating sealed reaction vessels, be aware of the potential for pressure buildup.
Q6: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
Answer:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product in both steps.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide more detailed information on the reaction progress and help identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the 4-phenoxyphthalic acid intermediate and the final this compound product.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the formation of the anhydride, which will show characteristic C=O stretching bands. The disappearance of the broad O-H stretch of the carboxylic acid is also a key indicator.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the final product and identify volatile impurities.[1]
Q7: Can I use a different 4-halophthalic acid derivative for the Ullmann condensation?
Answer:
Yes, other halo-substituted phthalic acid derivatives (e.g., 4-chloro- or 4-bromophthalic anhydride) can be used. The reactivity generally follows the order I > Br > Cl > F for the leaving group. However, 4-fluorophthalic anhydride is often used due to its commercial availability and good reactivity under specific conditions.
Data and Diagrams
Table 1: Summary of Key Reaction Parameters and Expected Observations
| Parameter | Stage 1: Ullmann Condensation | Stage 2: Dehydration |
| Key Reactants | 4-Fluorophthalic anhydride, Phenol | 4-Phenoxyphthalic acid |
| Catalyst/Reagent | Copper salt (e.g., CuI), Base (e.g., KF) | Acetic anhydride |
| Solvent | High-boiling polar aprotic (e.g., Sulfolane) | Acetic anhydride (can act as solvent) |
| Temperature | 180-200 °C | Reflux (approx. 140 °C) |
| Key IR Peaks (Product) | Broad O-H (acid), C=O (acid) | Two C=O stretches (anhydride) |
| Expected Yield | Moderate to high | High |
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Ullmann Condensation
References
Technical Support Center: Purification of 5-Phenoxyisobenzofuran-1,3-dione
Welcome to the technical support guide for the purification of 5-Phenoxyisobenzofuran-1,3-dione, also known as 4-Phenoxyphthalic Anhydride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important chemical intermediate. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
The impurity profile largely depends on the synthetic route. When synthesized from 4-fluorophthalic anhydride and phenol, common impurities include unreacted starting materials, the polar aprotic solvent (e.g., sulfolane), and potassium fluoride.[1][2][3] If the synthesis involves the dehydration of 4-phenoxyphthalic acid with a reagent like acetic anhydride, impurities can include residual 4-phenoxyphthalic acid, acetic acid, and polymeric byproducts.[1][4] Hydrolysis of the desired anhydride product back to the diacid is also a primary concern, especially during aqueous work-ups.
Q2: What is the recommended primary method for purifying the crude product?
For most applications, recrystallization is the most effective and scalable method for achieving high purity. The choice of solvent is critical and depends on the specific impurities present. A solvent system should be selected where the anhydride has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at low temperatures.
Q3: How can I effectively remove the precursor, 4-phenoxyphthalic acid, from my product?
Unreacted 4-phenoxyphthalic acid is a common impurity. Since the diacid is significantly more polar than the anhydride, it can be removed by washing the crude product with a solvent in which the anhydride is sparingly soluble, such as chloroform.[5] Alternatively, during a work-up, dissolving the crude mixture in a suitable organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) can selectively extract the acidic impurity. However, this risks hydrolyzing the anhydride product and must be performed quickly at low temperatures. A more robust method is to reflux the crude solid with acetic anhydride, which converts the diacid back to the desired product before final purification.[1]
Q4: My purified product is off-white or yellowish. What causes this discoloration and how can I fix it?
Discoloration often arises from quinone-like impurities or other colored byproducts formed during the synthesis, particularly if high reaction temperatures were used.[6] Treatment with a small amount of activated carbon during recrystallization can often remove these colored impurities. A final wash of the crystalline product with a cold, non-polar solvent like hexane can also help remove residual colored contaminants.
Q5: What are the best analytical techniques to assess the purity of this compound?
A combination of techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting range and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. The absence of a broad carboxylic acid proton peak indicates the successful removal of the diacid precursor.
-
Infrared (IR) Spectroscopy: The presence of two characteristic carbonyl (C=O) stretching bands for the anhydride group (typically around 1850 cm⁻¹ and 1770 cm⁻¹) and the absence of a broad O-H stretch from a carboxylic acid impurity are key indicators of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can detect trace impurities that may not be visible by NMR.[7]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: The final product is an oil or fails to crystallize.
| Possible Causes | Troubleshooting Solutions & Explanations |
| Residual High-Boiling Solvent | High-boiling solvents like sulfolane or DMF can be difficult to remove and may prevent crystallization. Solution: Perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and wash thoroughly with water or brine to remove the residual high-boiling solvent.[1] Dry the organic layer, concentrate it, and attempt crystallization again. |
| Presence of Unreacted Starting Materials | Unreacted phenol or other starting materials can act as a eutectic impurity, lowering the melting point and inhibiting crystallization. Solution: Attempt to precipitate the product by trituration. Add a solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir vigorously. The product should solidify, allowing it to be collected by filtration. |
| Incomplete Conversion to Anhydride | A significant amount of the intermediate diacid can result in an oily or gummy product. Solution: Treat the crude material chemically. Reflux the crude product in acetic anhydride for 1-2 hours to convert any residual diacid back to the desired anhydride.[1][4] Cool the mixture to induce crystallization or remove the acetic anhydride under reduced pressure before proceeding with recrystallization from a different solvent. |
Problem 2: Low yield after recrystallization.
| Possible Causes | Troubleshooting Solutions & Explanations |
| Inappropriate Recrystallization Solvent | The product may have significant solubility in the chosen solvent even at low temperatures, leading to product loss in the mother liquor. Solution: Re-evaluate the solvent system. Consult the solvent comparison table below. Consider using a binary solvent system (e.g., ethyl acetate/hexanes, toluene/hexanes) to fine-tune the solubility and maximize recovery. |
| Premature Crystallization | Crystals forming too quickly during cooling can trap impurities and reduce the isolated yield of pure material. Solution: Ensure the crude product is fully dissolved in the minimum amount of boiling solvent. Allow the solution to cool slowly and undisturbed to form well-defined crystals. Seeding with a small crystal of pure product can promote controlled crystallization. |
| Hydrolysis During Work-up | Exposure to water, especially under basic or acidic conditions, can hydrolyze the anhydride to the diacid, which may be lost during the purification steps. Solution: Minimize contact with water. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately dry the organic phase over an anhydrous salt like MgSO₄ or Na₂SO₄. |
Solvent Selection for Recrystallization
The choice of solvent is crucial for successful purification. Below is a comparative table to guide your selection.
| Solvent System | Pros | Cons | Typical Procedure |
| Toluene | Good solubility at high temperatures, low at room temp. Effective for removing polar impurities. | Relatively high boiling point. | Dissolve crude product in hot toluene, filter hot if necessary, cool slowly to room temperature, then in an ice bath. Collect crystals by filtration. |
| Acetic Anhydride | Simultaneously converts residual diacid to anhydride while acting as a recrystallization solvent.[4] | High boiling point, corrosive, and reacts with nucleophilic impurities. | Reflux crude solid in acetic anhydride, cool to induce crystallization. Wash filtered crystals thoroughly with a non-polar solvent (e.g., hexanes) to remove residual acetic anhydride. |
| Chloroform/Hexane | Highly tunable system. Good for removing both polar (insoluble in chloroform) and non-polar impurities. | Chloroform is a regulated solvent. Requires careful optimization of the solvent ratio. | Dissolve crude in a minimum of hot chloroform. Add hexanes dropwise until the solution becomes slightly turbid. Cool slowly to crystallize. |
| Sublimation | Can provide very high purity material, especially for removing non-volatile impurities.[5][8] | Not easily scalable. Requires specialized equipment. May not be effective for impurities with similar vapor pressures. | Heat the crude solid under high vacuum. The pure anhydride will sublime and deposit on a cold surface (cold finger). |
Experimental Workflows & Protocols
Protocol 1: General Recrystallization from Toluene
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene, just enough to form a slurry.
-
Heat the mixture to boiling (with stirring) on a hot plate, adding small portions of toluene until the solid is completely dissolved.
-
If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene, followed by a wash with cold hexanes to facilitate drying.
-
Dry the purified crystals under vacuum.
Workflow Diagram: Purification Decision Tree
This diagram outlines the logical steps for purifying crude this compound.
Caption: Decision tree for purifying this compound.
References
- 1. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 2. US4960905A - Phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 3. US4827000A - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 4. US4808731A - Method for making oxydiphthalic anhydride - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US2105911A - Purification of phthalic anhydride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 5-Phenoxyisobenzofuran-1,3-dione
Welcome to the technical support center for the synthesis of 5-Phenoxyisobenzofuran-1,3-dione, also known as 4-Phenoxyphthalic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of the Desired this compound Product
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to the reaction conditions of the nucleophilic aromatic substitution (SNAr) or Ullmann condensation used to form the phenoxy ether linkage.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. For Ullmann-type reactions, ensure the copper catalyst is active. Activation can sometimes be achieved by treating the copper with a reducing agent prior to the reaction.[1]
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Solution: The optimal temperature is highly dependent on the specific substrates and catalyst system. For the reaction of a halophthalic anhydride with a phenol, temperatures in the range of 180-220°C are often required.[2][3] A systematic optimization of the reaction temperature should be performed.
-
-
Moisture in the Reaction: The presence of water can lead to hydrolysis of the anhydride product to the less desired 4-phenoxyphthalic acid.[4]
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Inefficient Catalyst (for Ullmann Condensation): The copper catalyst may be deactivated or used in an insufficient amount.
-
Solution: Traditional Ullmann reactions often require stoichiometric amounts of copper.[5] Modern protocols may use catalytic amounts of a copper salt in the presence of a ligand.[6] Ensure the use of a high-purity copper source and consider the addition of a ligand, such as N,N-dimethylglycine, which has been shown to promote Ullmann-type diaryl ether synthesis at lower temperatures.[6]
-
Issue 2: Presence of an Unexpected Isomer in the Product Mixture
Question: My characterization data (e.g., NMR, LC-MS) suggests the presence of a significant amount of an isomeric byproduct along with my target this compound. What is this isomer and how can I minimize its formation?
Answer: The most common isomeric byproduct is the regioisomer, 6-Phenoxyisobenzofuran-1,3-dione. Its formation is a known challenge in related syntheses.
Probable Cause & Solution:
-
Lack of Regioselectivity: When starting from a precursor like 4-nitro-N-substituted phthalimide, the subsequent steps can lead to the formation of both the 5-phenoxy and 6-phenoxy isomers.[7] The ratio of these isomers can be influenced by the reaction conditions and the nature of the N-substituent on the phthalimide.[7]
-
Solution:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time during the ether formation step.
-
Purification: The separation of these regioisomers can be challenging. A patent for a similar compound, 5-phenoxy-1(3H)-isobenzofuranone, suggests purification via recrystallization or slurry washing with solvent mixtures like DMF/water or acetonitrile/water.[7] This approach can be adapted for the anhydride.
-
-
Issue 3: Formation of 4-Phenoxyphthalic Acid as a Major Byproduct
Question: A significant portion of my isolated product is the corresponding dicarboxylic acid, 4-phenoxyphthalic acid, instead of the desired anhydride. Why is this happening and how can I prevent it?
Answer: The formation of 4-phenoxyphthalic acid is a clear indication of anhydride hydrolysis.
Probable Causes & Solutions:
-
Water in the Workup: The workup procedure is a critical step where hydrolysis can occur.
-
Solution: Avoid prolonged contact with water during extraction and washing steps. If an aqueous workup is necessary, perform it quickly and at a low temperature. The use of a non-aqueous workup should be considered if possible.
-
-
Hydrolysis During Purification: Purification methods like column chromatography on silica gel can sometimes lead to hydrolysis if the silica is not anhydrous or if protic solvents are used in the eluent.
-
Solution: Use anhydrous solvents for chromatography and consider using a less acidic stationary phase, such as neutral alumina. Alternatively, purification via recrystallization from a dry, non-polar solvent is often a better choice for anhydrides.
-
-
Incomplete Dehydration: If the synthesis proceeds via the dicarboxylic acid, the final dehydration step to form the anhydride may be incomplete.
-
Solution: Ensure the dehydration conditions are sufficient. This typically involves heating the dicarboxylic acid, often with a dehydrating agent like acetic anhydride or by azeotropic removal of water.[8]
-
Issue 4: Decarboxylation of the Product
Question: I am observing the formation of unexpected byproducts that suggest decarboxylation has occurred. Is this a known side reaction?
Answer: While less common under standard synthesis conditions, decarboxylation of the phthalic acid moiety can occur, especially at elevated temperatures.
Probable Cause & Solution:
-
High Reaction Temperatures: Prolonged heating at very high temperatures can lead to the loss of one or both carboxyl groups, resulting in substituted benzoic acids or diphenyl ethers. The decarboxylation of phthalic acids has been studied, and while often requiring specific catalysts or conditions, it can be a competing pathway at high temperatures.[9][10][11][12]
-
Solution: Optimize the reaction to proceed at the lowest possible temperature that still provides a reasonable reaction rate. Minimize the overall reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-halophthalic anhydride (e.g., 4-fluorophthalic anhydride or 4-chlorophthalic anhydride) and phenol or a phenoxide salt.[8] This reaction is typically carried out in a polar aprotic solvent, such as sulfolane or dimethylformamide (DMF), at elevated temperatures.[8] The use of a base, such as potassium fluoride or potassium carbonate, is often necessary to facilitate the reaction.[2][3][8]
Q2: What is the role of potassium fluoride in the reaction between 4-fluorophthalic anhydride and phenol?
Potassium fluoride acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. It can also act as a fluoride scavenger, helping to drive the reaction forward, particularly when a fluorinated starting material is used.
Q3: Can I use a copper catalyst for this synthesis?
Yes, a copper-catalyzed Ullmann condensation is a viable alternative.[5][13] This typically involves the reaction of a 4-halophthalic anhydride with phenol in the presence of a copper catalyst (e.g., CuI, Cu2O) and a base.[6][14] This method may offer milder reaction conditions compared to the uncatalyzed SNAr reaction.
Q4: How can I purify the final product?
Purification can be achieved through several methods:
-
Recrystallization: This is often the preferred method. Suitable solvents include toluene, acetic anhydride, or mixtures of polar and non-polar solvents.
-
Slurry Washing: Washing the crude product with a suitable solvent can remove impurities.[7]
-
Sublimation: Phthalic anhydride and its derivatives can often be purified by sublimation under reduced pressure.[15]
-
Conversion to the Diacid and Back: The crude anhydride can be hydrolyzed to the dicarboxylic acid with an aqueous base. The diacid can then be purified by recrystallization and subsequently dehydrated back to the pure anhydride.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from general procedures for the synthesis of phenoxy phthalic anhydrides.[8]
Materials:
-
4-Fluorophthalic anhydride
-
Phenol
-
Potassium fluoride (anhydrous)
-
Sulfolane (anhydrous)
Procedure:
-
To a dry, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-fluorophthalic anhydride (1 equivalent), phenol (1.1 equivalents), and potassium fluoride (1.2 equivalents).
-
Add anhydrous sulfolane to the flask.
-
Heat the reaction mixture with stirring to 190-200°C under a nitrogen atmosphere.
-
Maintain the temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene/heptane).
Data Summary
| Parameter | Main Product | Side Product 1 | Side Product 2 |
| Compound Name | This compound | 6-Phenoxyisobenzofuran-1,3-dione | 4-Phenoxyphthalic acid |
| Formation | Desired product from SNAr or Ullmann reaction. | Regioisomer formed due to lack of selectivity.[7] | Hydrolysis of the anhydride product.[4] |
| Mitigation | Optimize reaction conditions (temperature, catalyst). | Optimize reaction conditions; purify by recrystallization.[7] | Use anhydrous conditions; non-aqueous workup. |
Visual Diagrams
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. 4,4'-Oxydiphthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 7. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 8. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 9. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. max-planck-innovation.com [max-planck-innovation.com]
- 11. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Phenoxyisobenzofuran-1,3-dione
Welcome to the technical support guide for the synthesis of 5-Phenoxyisobenzofuran-1,3-dione, also commonly known as 4-phenoxyphthalic anhydride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent and direct method for synthesizing this compound is the intramolecular cyclodehydration of its precursor, 4-phenoxyphthalic acid. This reaction involves the removal of one molecule of water from the two carboxylic acid groups to form the cyclic anhydride. While seemingly straightforward, the efficiency of this step is critical and is influenced by several factors, including the method of water removal, reaction temperature, and potential side reactions.
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low. What are the primary causes?
A1: Low yield is the most frequent complaint and typically stems from one of three areas: incomplete reaction, side reactions, or product loss during workup.
-
Incomplete Reaction: The cyclodehydration is a reversible equilibrium reaction.[1] If the water generated is not effectively removed, the equilibrium will not favor the anhydride product. Insufficient reaction time or temperature can also lead to a mixture of starting material and product.
-
Side Reactions: At elevated temperatures, dicarboxylic acids can undergo decarboxylation, leading to the loss of one carboxyl group as CO2. While less common for phthalic acids compared to other types, it can occur under harsh conditions, reducing the amount of diacid available to form the anhydride.
-
Product Loss During Workup: The anhydride product is susceptible to hydrolysis, reverting to the diacid if exposed to water, especially under non-neutral pH conditions.[2] Significant product can be lost if it is washed with excessive aqueous solutions or not dried thoroughly. Mechanical losses during filtration and transfer also contribute.
Below is a workflow to diagnose the cause of low yield:
Caption: A logical workflow for troubleshooting low yield issues.
Q2: My final product is impure. What are the likely contaminants?
A2: The primary impurities are typically related to the starting material or product degradation.
-
Unreacted 4-Phenoxyphthalic Acid: This is the most common impurity, resulting from an incomplete reaction. It can be detected by its different solubility profile and spectroscopic signals (e.g., broad -OH stretch in IR, D₂O exchangeable protons in ¹H NMR).
-
Hydrolyzed Product: If the anhydride is exposed to moisture during workup or storage, it will hydrolyze back to 4-phenoxyphthalic acid.
-
Solvent Residues: Incomplete drying will leave residual solvents like toluene, xylene, or acetic acid.
-
Polymeric Anhydrides: Under very harsh thermal conditions, intermolecular dehydration can occur, leading to the formation of oligomeric or polymeric species, which are often insoluble.
Purification can often be achieved by recrystallization from a suitable anhydrous non-polar solvent or by washing the crude product with a solvent that solubilizes the impurities but not the desired anhydride.[3]
Q3: The reaction seems to stall, and water evolution stops prematurely. Why?
A3: This issue points directly to problems with water removal or reaction kinetics.
-
Inefficient Azeotropic Removal: If using a Dean-Stark apparatus, ensure the solvent is refluxing vigorously enough to carry water vapor into the trap.[4][5] Check for leaks in the system. The boiling point of the azeotroping solvent (e.g., toluene, xylene) is critical; it must be high enough to drive the dehydration but not so high as to cause decomposition.[5]
-
Formation of a Crust: The starting diacid may be poorly soluble in the reaction solvent. As the reaction proceeds, the newly formed anhydride might crystallize on the surface of the unreacted diacid particles, preventing further reaction. More vigorous stirring or a solvent system that better solubilizes both species can help.
-
Reversible Reaction Equilibrium: As noted, if water is not removed, the reaction will reach equilibrium and appear to stop.[1] This is common in simple thermal dehydration without azeotropic distillation.
Section 3: FAQs for Yield Optimization
Q1: What is the most effective method for the cyclodehydration step?
A1: The choice of method depends on scale, available equipment, and desired purity. The two primary methods are chemical dehydration and azeotropic dehydration.
| Method | Description | Pros | Cons | Typical Yield |
| Chemical Dehydration | Using a chemical dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride, to consume the water as it is formed. The reaction is often performed at a lower temperature than thermal methods. | Faster reaction times. Lower temperatures can reduce side products. High conversion. | Reagent can be difficult to remove completely. Potential for side reactions with the reagent itself. | 85-95% |
| Azeotropic Dehydration | Heating the diacid in a high-boiling solvent (e.g., toluene, xylene) that forms an azeotrope with water. A Dean-Stark trap is used to continuously remove the water as it forms, driving the reaction to completion.[4][5] | Simple setup. No excess reagents to remove. Generally clean reaction. Cost-effective for large scale. | Slower reaction times. Requires higher temperatures, which could potentially lead to thermal degradation. | 75-90% |
For laboratory-scale synthesis where high purity is paramount, the azeotropic dehydration method is often preferred for its cleanliness. For rapid conversion, the acetic anhydride method is highly effective.
Q2: How do I choose the right solvent and temperature for azeotropic dehydration?
A2: The solvent must form a low-boiling azeotrope with water and have a boiling point high enough to provide the necessary activation energy for the reaction.
-
Toluene (BP: ~111 °C): A good starting choice. It forms an azeotrope with water and provides sufficient heat for many anhydride formations.[4]
-
Xylene (BP: ~140 °C): Used when a higher temperature is needed to increase the reaction rate for less reactive diacids.[5] The higher temperature can also increase the risk of side reactions.
The optimal temperature is typically at the reflux point of the chosen solvent. The reaction should be monitored (e.g., by observing water collection in the Dean-Stark trap) until water evolution ceases.
Q3: What are the best practices for product isolation and purification to maximize yield?
A3: Careful handling after the reaction is complete is crucial to prevent loss of your hard-won product.
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool slowly to room temperature, then potentially in an ice bath to maximize crystallization of the product out of the solvent.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction or a lower-boiling non-polar solvent like hexane) to remove soluble impurities. Avoid aqueous washes to prevent hydrolysis.
-
Drying: Dry the product thoroughly under vacuum, possibly with gentle heating (e.g., 50-60 °C), to remove all residual solvent. The presence of solvent can lower the melting point and interfere with subsequent reactions. A final purity check via melting point or spectroscopy is recommended.
Section 4: Optimized Experimental Protocol (Azeotropic Method)
This protocol describes a reliable method for the synthesis of this compound from 4-phenoxyphthalic acid using azeotropic dehydration.
Materials:
-
4-Phenoxyphthalic acid (1 equivalent)
-
Toluene (approx. 5-10 mL per gram of diacid)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration setup
Procedure:
-
Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser.
-
Charging the Flask: Add 4-phenoxyphthalic acid and a magnetic stir bar to the flask. Add toluene to the flask.
-
Heating: Begin heating the mixture with vigorous stirring. The mixture will become a slurry.
-
Azeotropic Reflux: Heat the mixture to a steady reflux. You should observe the toluene-water azeotrope condensing and collecting in the Dean-Stark trap. The water, being denser, will separate to the bottom of the trap.
-
Monitoring: Continue refluxing until water no longer collects in the trap (typically 3-6 hours, depending on scale). The reaction mixture should become more homogeneous as the product forms.
-
Cool Down and Isolation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product will crystallize from the solution. Cooling in an ice bath for 30 minutes can further improve recovery.
-
Filtration and Washing: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small portion of cold toluene or hexane.
-
Drying: Transfer the white solid to a clean, tared watch glass and dry under vacuum to a constant weight.
-
Characterization: Determine the yield and confirm the product's identity and purity via melting point, NMR, or IR spectroscopy. The expected yield is typically in the range of 80-90%.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification of oxydiphthalic anhydrides - Patent US-10752603-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2509873A - Dicarboxylic acid anhydride preparation - Google Patents [patents.google.com]
- 5. US2683110A - Dehydration of dicarboxylic acids - Google Patents [patents.google.com]
Stability of 5-Phenoxyisobenzofuran-1,3-dione under different reaction conditions
Technical Support Center: 5-Phenoxyisobenzofuran-1,3-dione
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this important chemical intermediate. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Overview of Chemical Stability
This compound is a derivative of phthalic anhydride. Its stability is primarily governed by two key structural features: the cyclic anhydride ring and the phenoxy ether linkage. The anhydride group is highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The ether bond is generally more stable but can be cleaved under harsh conditions. Understanding the interplay of these features is critical for successful experimentation. The reactivity of the parent molecule, phthalic anhydride, provides a strong basis for predicting the behavior of this derivative.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway is the hydrolysis of the cyclic anhydride ring.[3] Like its parent compound, phthalic anhydride, the carbonyl carbons of the anhydride are highly electrophilic and readily attacked by water, even atmospheric moisture.[4][5] This non-reversible reaction opens the ring to form 4-phenoxyphthalic acid. The reaction is accelerated by both acidic and basic conditions.
Caption: Hydrolysis of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation via hydrolysis, this compound should be stored under inert, anhydrous conditions.[6] The ideal protocol is to store the solid compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a desiccator or a controlled low-humidity environment.[7] For long-term storage, refrigeration (2-8 °C) is recommended to reduce any potential thermal degradation pathways.
Q3: Is this compound sensitive to light or air?
A3: While the primary sensitivity is to moisture, prolonged exposure to air and light should be avoided as a standard precaution for complex organic molecules.[8] The anhydride moiety is not typically photoreactive, but as with many aromatic compounds, oxidative degradation, although slower than hydrolysis, can occur over time with exposure to atmospheric oxygen. Storing the compound in an amber vial under an inert atmosphere mitigates both hydrolytic and potential oxidative degradation.
Q4: Can I use protic solvents like methanol or ethanol in my reaction?
A4: It is strongly discouraged. Protic solvents, especially alcohols (alcoholysis) and amines (aminolysis), are nucleophiles that will react with the anhydride ring in a manner similar to water.[3] This will lead to the formation of the corresponding monoester or monoamide derivatives of 4-phenoxyphthalic acid, consuming your starting material and complicating your product purification. Whenever possible, use high-purity, anhydrous aprotic solvents such as THF, DMF, DMSO, or sulfolane.[9][10]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: My reaction yield is significantly lower than expected, and my starting material seems to have disappeared on TLC/LC-MS.
-
Potential Cause A: Hydrolysis. Your reaction conditions may not be sufficiently anhydrous. Trace amounts of water in your solvent, reagents, or glassware can cause rapid degradation of the starting material.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use solvents from a freshly opened bottle or an anhydrous solvent system. If possible, run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Potential Cause B: Solvent Reactivity. You may be using a solvent that is incompatible with the anhydride functionality.
-
Solution: As detailed in the FAQ, avoid all protic solvents. Verify that any additives or reagents in your reaction mixture are not nucleophilic or are sufficiently hindered to prevent reaction with the anhydride.
-
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: I observe a new, more polar spot on my TLC plate or a new peak in my LC-MS analysis corresponding to the mass of the starting material + 18 amu.
-
Potential Cause: This is a classic sign of hydrolysis. The addition of a water molecule (mass of 18 amu) and the formation of the dicarboxylic acid (4-phenoxyphthalic acid) increases the polarity of the compound, causing it to have a lower Rf on a normal-phase TLC plate.
-
Solution: Immediately re-evaluate the dryness of your reaction setup and solvents. If analyzing samples, prepare them in an anhydrous aprotic solvent immediately before analysis to prevent hydrolysis on the benchtop.
-
Problem 3: The solid material has changed in appearance (e.g., clumping, discoloration) during storage.
-
Potential Cause: Clumping or developing a "wet" appearance is a strong indicator of water absorption from the atmosphere and subsequent hydrolysis.[5] Discoloration may indicate slower, long-term oxidative or thermal degradation, although this is less common than hydrolysis.
-
Solution: Discard the compromised material, as its purity is suspect. Review your storage protocol to ensure it is sufficiently protected from moisture and air.[7] Storing smaller aliquots can prevent contamination of the entire batch.
-
Summary of Stability under Various Conditions
| Condition | Stability Assessment | Primary Degradation Product(s) | Rationale & Remarks |
| Neutral Aqueous | Unstable | 4-Phenoxyphthalic Acid | Rapid hydrolysis of the anhydride ring.[3] |
| Acidic (Aqueous) | Very Unstable | 4-Phenoxyphthalic Acid | Hydrolysis is accelerated by acid catalysis.[1] |
| Basic (Aqueous) | Very Unstable | 4-Phenoxyphthalate Salt | Rapid base-catalyzed hydrolysis.[1] |
| Protic Solvents (Alcohols) | Unstable | 4-Phenoxyphthalic Acid Monoester | Alcoholysis leads to ring-opening.[3] |
| Aprotic Solvents (Anhydrous) | Stable | N/A | Recommended for reactions and storage.[9] |
| Elevated Temperature (Solid, Dry) | Generally Stable | Potential for decomposition >180°C | Aromatic anhydrides exhibit good thermal stability. Phthalic anhydride re-forms from phthalic acid above 180°C, indicating the ring is stable at high temperatures.[3][11] |
| Air / Oxygen | Moderately Stable | Potential Oxidative Byproducts | Slower degradation than hydrolysis. Best practice is to store under an inert atmosphere.[8] |
| Light Exposure | Generally Stable | N/A | No specific chromophores suggest high photosensitivity, but storage in amber vials is recommended. |
Experimental Protocol: Forced Degradation Study
This protocol allows you to systematically assess the stability of this compound under various stress conditions.
Objective: To identify the degradation products and pathways under hydrolytic, oxidative, and thermal stress.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
-
Set Up Stress Conditions: In separate, labeled HPLC vials, perform the following additions:
-
Acid Hydrolysis: 100 µL stock solution + 900 µL of 0.1 M HCl.
-
Base Hydrolysis: 100 µL stock solution + 900 µL of 0.1 M NaOH.
-
Oxidative Degradation: 100 µL stock solution + 900 µL of 3% H₂O₂.
-
Thermal Stress (in solution): 1 mL of stock solution, cap the vial, and place it in a heating block at 80°C.
-
Thermal Stress (solid): Place a few milligrams of the solid compound in an open vial in an oven at 100°C. After heating, dissolve in acetonitrile for analysis.
-
Control: 100 µL stock solution + 900 µL of acetonitrile/water (50:50).
-
-
Incubation: Allow the vials to incubate at room temperature (or heated as specified) for a set period (e.g., 24 hours).
-
Neutralization (for acid/base samples): Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control sample.
-
Interpretation:
-
A decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks represents degradation products.
-
Use LC-MS to identify the mass of the degradation products to confirm pathways (e.g., a +18 amu shift for hydrolysis).
-
References
- 1. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 5. Does Phthalic Anhydride Dissolve in Water? - News - Anquan Chemical [zbaqchem.com]
- 6. 5-(Phenylethynyl)isobenzofuran-1,3-dione | 119389-05-8 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 10. US4827000A - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Impurities in 5-Phenoxyisobenzofuran-1,3-dione by NMR
Welcome to the technical support center for the analysis of 5-Phenoxyisobenzofuran-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we combine established scientific principles with practical, field-tested insights to ensure the integrity of your experimental results.
Troubleshooting Guide: Navigating Common NMR Spectral Issues
This section addresses specific problems you might encounter during the NMR analysis of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: I see unexpected signals in the aromatic region (7.0-8.5 ppm) of the ¹H NMR spectrum.
Possible Cause: These signals could arise from unreacted starting materials, side-products, or residual solvents. The most common impurities are phenol and regioisomers of the product.
Troubleshooting Workflow:
Caption: Workflow for identifying aromatic impurities.
Detailed Steps & Explanations:
-
Acquire Comprehensive NMR Data: Beyond a simple ¹H NMR, acquire ¹³C, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) spectra.
-
Compare with Starting Material Spectra: Obtain or reference the NMR spectra of potential starting materials, particularly phenol.
-
Rationale: Unreacted starting materials are a frequent source of impurities. Comparing your spectrum to that of pure phenol will quickly confirm or deny its presence.
-
-
Identify Phenol: Look for the characteristic signals of phenol.[3][4][5]
-
Perform a D₂O Shake Experiment: To confirm the presence of a phenolic -OH group, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum.[3][4][5]
-
Quantify the Impurity: If impurities are confirmed, quantify their levels using quantitative NMR (qNMR). This involves adding a known amount of an internal standard to your sample.[8][9][10]
-
Rationale: qNMR is a powerful technique for determining the purity of a substance without the need for a reference standard of the impurity itself.[10][11] The integral of a signal is directly proportional to the number of protons it represents, allowing for accurate concentration determination when compared to an internal standard of known concentration.[10]
-
Issue 2: My baseline is distorted, and I'm seeing broad peaks.
Possible Cause: Poor shimming of the magnet, sample inhomogeneity (undissolved material), or a high concentration of the sample can lead to these issues.
Troubleshooting Steps:
-
Check Sample Preparation: Ensure your sample is fully dissolved in the deuterated solvent. If there is any solid material, filter the solution before transferring it to the NMR tube.[12]
-
Rationale: Undissolved particles disrupt the magnetic field homogeneity within the sample, leading to broad lineshapes and a poor baseline.
-
-
Optimize Shimming: Carefully shim the magnetic field before acquiring data.
-
Rationale: Shimming is the process of adjusting the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming is a very common cause of broad peaks and distorted lineshapes.[12]
-
-
Adjust Sample Concentration: If the sample is too concentrated, it can lead to viscosity-related peak broadening. Dilute the sample and re-acquire the spectrum.
-
Rationale: High concentrations can increase the solution's viscosity, which slows down molecular tumbling and can result in broader NMR signals.
-
Issue 3: I have signals that I suspect are from residual solvents.
Possible Cause: Solvents used during the synthesis or purification (e.g., ethyl acetate, dichloromethane, methanol) are often difficult to remove completely.
Troubleshooting Steps:
-
Consult a Solvent Impurity Chart: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart. These are widely available and list the characteristic ¹H and ¹³C signals for common laboratory solvents.
-
Improve Solvent Removal: If residual solvent is identified, take steps to remove it more effectively.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While a definitive, universally cited spectrum can be elusive, based on the structure, the expected regions for the signals are as follows:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic Protons (isobenzofuranone) | 7.5 - 8.5 | 120 - 150 | Protons on an aromatic ring are deshielded. Those adjacent to the carbonyl groups will be further downfield. |
| Aromatic Protons (phenoxy) | 7.0 - 7.5 | 115 - 160 | The protons and carbons of the phenoxy group will appear in the typical aromatic region. The carbon attached to the ether oxygen will be the most downfield. |
| Carbonyl Carbons | N/A | 160 - 170 | The anhydride carbonyl carbons are highly deshielded due to the electronegativity of the attached oxygens. |
Note: These are estimated ranges and can be influenced by the solvent and other factors.
Q2: Can NMR be used to distinguish between this compound and its regioisomers?
Yes, NMR is an excellent tool for this. The different substitution patterns of regioisomers will result in distinct ¹H-¹H coupling patterns in the aromatic region of the ¹H NMR spectrum. A COSY experiment will be particularly helpful in elucidating these different spin systems. Additionally, the ¹³C NMR chemical shifts will differ for each unique carbon environment in the different isomers.
Q3: How can I be sure that a small peak is an impurity and not just part of my main compound's spectrum (e.g., from a low-abundance conformer)?
This is a common challenge in spectral interpretation.[2] Here's a systematic approach:
-
Integration: Check if the integral of the peak corresponds to a whole number of protons relative to the main compound's signals. Impurity peaks often have non-integer integrals.
-
2D NMR: Look for correlations between the questionable peak and the signals of your main compound in COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra. A true impurity will generally not show correlations to the main structure.
-
Temperature Variation: Acquire spectra at different temperatures. The chemical shifts of some impurities may change differently with temperature compared to the main compound. In the case of conformers, raising the temperature might cause their signals to coalesce into a single, averaged peak.
-
Purification: Re-purify a small amount of your sample (e.g., by preparative HPLC or recrystallization) and see if the peak diminishes or disappears.
Q4: What are some common starting materials and byproducts in the synthesis of this compound that I should be aware of?
Common synthetic routes may involve starting materials like 4-substituted phthalic anhydrides (e.g., 4-nitrophthalic anhydride or 4-iodophthalic anhydride) and phenol.[15][16] Potential byproducts could include regioisomers, unreacted starting materials, and products from side reactions. It is crucial to understand the specific synthetic pathway used to anticipate likely impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 16. 5-Iodoisobenzofuran-1,3-dione synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Polymerization of 5-Phenoxyisobenzofuran-1,3-dione
Welcome to the technical support center for the polymerization of 5-Phenoxyisobenzofuran-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this polymerization and achieve optimal results in your experiments.
The polymerization of substituted cyclic anhydrides like this compound can proceed through several pathways, most commonly polycondensation with a diol or diamine, or ring-opening copolymerization (ROCOP) with an epoxide.[1][2] The presence of the bulky phenoxy group can influence monomer reactivity and the properties of the resulting polymer. This guide will address challenges common to these types of polymerizations.
Troubleshooting Guide
This section addresses specific problems you may encounter during the polymerization of this compound.
Issue 1: Low Polymer Molecular Weight
Low molecular weight is a frequent challenge in polycondensation reactions and can stem from several factors.[3]
Question: My polymerization is consistently yielding polymers with low molecular weight (<10,000 g/mol ). What are the likely causes and how can I fix this?
Answer:
Achieving high molecular weight is critically dependent on maintaining precise stoichiometric balance, high monomer purity, and driving the reaction to high conversion. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Monomer Impurity: Impurities with monofunctional groups can act as chain terminators, preventing further polymer growth.[3]
-
Stoichiometric Imbalance: Polycondensation requires a precise 1:1 molar ratio of functional groups. Any deviation will limit the maximum achievable molecular weight.
-
Solution: Carefully calculate and measure the amounts of each monomer. Use a high-precision balance. It can sometimes be beneficial to use a slight excess of one monomer to ensure the other is fully consumed, though this will theoretically limit the maximum molecular weight.[5]
-
-
Inefficient Removal of Byproducts (for Polycondensation): In polycondensation reactions that produce a small molecule byproduct like water or alcohol, its accumulation can limit the reaction equilibrium and prevent the formation of long polymer chains.[6]
-
Suboptimal Reaction Temperature and Time: The reaction may not be reaching a high enough conversion if the temperature is too low or the reaction time is too short.[3] Conversely, excessively high temperatures can lead to polymer degradation.[3]
-
Catalyst Inefficiency: The catalyst may be inactive, poisoned by impurities, or used at a suboptimal concentration.
-
Solution: Use a fresh, active catalyst. For polycondensation, common catalysts include protonic acids, Lewis acids (like tin or titanium compounds), or organometallic catalysts.[6][9] For ROCOP with epoxides, chromium or aluminum-based catalysts are often used in conjunction with a co-catalyst like DMAP.[1][10][11] Ensure the catalyst is compatible with your monomers and reaction conditions.
-
Issue 2: Poor Polymer Yield or Discoloration
Question: My final polymer is discolored (yellow or brown), and the yield is lower than expected. What could be causing this?
Answer:
Discoloration and low yield are often indicative of side reactions or thermal degradation.
Potential Causes & Solutions:
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer backbone to break down, leading to charring and discoloration.
-
Solution: Carefully control the reaction temperature and time. Consider using a lower temperature for a longer duration. If possible, conduct the polymerization at the lowest effective temperature. Thermogravimetric analysis (TGA) of your expected polymer can help determine its thermal stability range.
-
-
Oxidative Side Reactions: The presence of oxygen at high temperatures can lead to oxidative degradation and the formation of colored byproducts.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., high-purity nitrogen or argon) to exclude oxygen.[12]
-
-
Impure Monomers or Solvents: Impurities in the monomers or solvent can participate in side reactions that produce colored species.
-
Solution: Use highly purified monomers and anhydrous, high-purity solvents.[4] Solvents should be appropriately dried and degassed before use.
-
-
Inappropriate Catalyst: Some catalysts can promote side reactions at elevated temperatures.
-
Solution: Investigate alternative catalysts that are known for high selectivity and lower side reaction promotion at your desired reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the polymerization of this compound with a generic aliphatic diol?
A1: A good starting point for a melt polycondensation would be:
-
Monomer Ratio: 1:1 molar ratio of this compound to diol.
-
Catalyst: A common polyesterification catalyst like titanium(IV) butoxide or tin(II) octoate at a concentration of 0.01-0.1 mol% relative to the anhydride.[8]
-
Temperature Profile: Start at a lower temperature (e.g., 150-180 °C) under an inert gas flow to facilitate initial oligomerization. Gradually increase the temperature (e.g., to 200-230 °C) and apply a vacuum in the later stages to drive the reaction to completion and remove the condensation byproduct.[8]
-
Reaction Time: This can range from a few hours to over 24 hours, depending on the desired molecular weight and reaction temperature.[13]
| Parameter | Recommended Starting Range |
| Temperature | 150 - 230 °C (stepwise increase) |
| Pressure | Atmospheric (initial), High Vacuum (final) |
| Catalyst Conc. | 0.01 - 0.1 mol% |
| Reaction Time | 4 - 24 hours |
Q2: How does the phenoxy group affect the polymerization?
A2: The phenoxy group is relatively bulky and electron-withdrawing. This can:
-
Increase Glass Transition Temperature (Tg): The rigidity of the phenoxy group will likely result in a polymer with a higher Tg compared to polymers from unsubstituted phthalic anhydride.
-
Affect Reactivity: The electron-withdrawing nature of the phenoxy group can make the carbonyl carbons of the anhydride more electrophilic and potentially more reactive towards nucleophilic attack by a diol, diamine, or epoxide initiator.
-
Influence Solubility: The presence of the aromatic phenoxy group may enhance the solubility of the resulting polymer in common organic solvents.[14]
Q3: What characterization techniques are essential for the resulting polymer?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the incorporation of both monomers.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[15]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.[13]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Q4: Can this monomer be used in a ring-opening copolymerization (ROCOP)?
A4: Yes, phthalic anhydride and its derivatives are commonly used in ROCOP with epoxides to produce polyesters.[1][10][11] This method offers excellent control over the polymer architecture and can lead to polymers with high molecular weight and narrow polydispersity.[1] A typical catalytic system would involve a Lewis acidic metal complex (e.g., based on Cr(III) or Al(III)) and a nucleophilic co-catalyst.[11][16][17]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Melt Polycondensation
-
Monomer Purification: Recrystallize this compound and the chosen diol from appropriate solvents to achieve high purity. Dry thoroughly under vacuum.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser leading to a vacuum trap.
-
Charging the Reactor: Add equimolar amounts of the purified this compound and diol to the flask.
-
Inert Atmosphere: Purge the system with an inert gas for at least 30 minutes.
-
Catalyst Addition: Add the catalyst (e.g., 0.05 mol% titanium(IV) butoxide) to the reaction mixture.
-
Initial Polymerization: Heat the mixture to 180 °C with constant stirring under a slow flow of inert gas. Maintain these conditions for 2-4 hours.
-
High-Temperature Stage: Gradually increase the temperature to 220 °C and slowly apply a vacuum (to <1 Torr).
-
Monitoring: Continue the reaction until the desired viscosity is reached, indicating the formation of a high molecular weight polymer. This can take several hours.
-
Cooling and Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or DMF) and precipitated in a non-solvent (e.g., methanol) to purify it.[]
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Workflow Visualization
Caption: Troubleshooting workflow for low molecular weight polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of O-Phthalic Anhydride in Polymer Production and the Plastics Industry - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. christycatalytics.com [christycatalytics.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of an industrial batch polycondensation reactor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. US7767612B2 - Esterification catalyst, polyester process and polyester article - Google Patents [patents.google.com]
- 10. Alternating ring-opening copolymerization of phthalic anhydride with epoxides catalysed by salophen chromium(iii) complexes. An effect of substituents in salophen ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 5-Phenoxyisobenzofuran-1,3-dione Reactions
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 5-Phenoxyisobenzofuran-1,3-dione (also known as 4-Phenoxyphthalic Anhydride). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields during its preparation. My goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve issues effectively. This guide is structured as a series of frequently asked questions that address the most common pitfalls in this synthesis, from reactant preparation to final product purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate first?
A1: Low yield is a multifaceted problem that typically originates from one of three areas: reactant integrity, reaction conditions, or product stability during workup. Before delving into specific issues, it's crucial to review the entire experimental workflow.
The most common synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction, where an activated phthalic anhydride derivative (e.g., 4-fluoro or 4-nitrophthalic anhydride) reacts with a phenoxide.
Caption: General synthesis scheme for this compound.
A logical troubleshooting workflow should be your first step to systematically identify the root cause.
Caption: A logical workflow for troubleshooting common issues.
Q2: My reaction seems to stall or shows incomplete conversion of starting materials. How can I drive it to completion?
A2: Incomplete conversion is often a kinetic or equilibrium issue. The SNAr reaction for forming the ether linkage is typically the rate-limiting step and requires sufficient thermal energy and proper reaction setup.
-
Anhydrous Conditions are Non-Negotiable : The single most critical factor is the exclusion of water. The phenoxide intermediate is a strong base and will readily be quenched by water. More importantly, the cyclic anhydride product is highly susceptible to hydrolysis, which cleaves the ring to form the corresponding dicarboxylic acid.[1][2] This reverse reaction can significantly reduce your isolated yield.
-
Actionable Protocol: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of inert gas (N2 or Ar). Use anhydrous solvents; if necessary, distill them over a suitable drying agent. Ensure your starting materials are dry.
-
-
Temperature and Reaction Time : These reactions often require high temperatures to overcome the activation energy barrier. For instance, reactions using 4-fluorophthalic anhydride in sulfolane may require temperatures of 185-205°C for several hours.[3]
-
Actionable Protocol: Monitor your reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider incrementally increasing the temperature (in 10°C steps) or extending the reaction time. Be cautious of potential decomposition at excessively high temperatures.
-
-
Solvent Choice : A polar, aprotic solvent is essential to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction without protonating the nucleophile.
| Parameter | Recommendation | Rationale |
| Moisture Control | Strictly anhydrous conditions | Prevents quenching of phenoxide and hydrolysis of anhydride product.[1][2][5] |
| Temperature | Typically 150-200°C | Provides activation energy for the SNAr step.[3] |
| Atmosphere | Inert (N2 or Argon) | Prevents moisture contamination and potential oxidative side reactions. |
| Solvent | Polar, Aprotic (DMSO, DMF) | Solubilizes reactants and stabilizes charged intermediates.[3] |
Q3: I'm observing significant product loss during purification. What are the likely impurities and how can I improve my purification strategy?
A3: Product loss during purification is often due to a combination of handling losses and the difficulty of separating the desired product from closely related impurities or side products. The primary impurity is often the hydrolyzed diacid form of your product.
Caption: Primary side reaction: Hydrolysis of the anhydride product.
Purification Strategies:
The choice between recrystallization and slurry washing is critical and depends on the nature of the impurities. Patent literature demonstrates that both methods can be effective, but yield can vary significantly.[4]
-
Recrystallization: This is ideal for removing impurities with different solubility profiles. However, since the product itself has some solubility in the hot solvent, yield loss is inevitable.
-
Slurry Washing: This technique is excellent for removing highly soluble impurities or when the product is only sparingly soluble in the chosen solvent even at elevated temperatures. The crude product is stirred (slurried) in a solvent at a specific temperature, then filtered. This washes away impurities without fully dissolving the product, often leading to higher recovery.
Step-by-Step Protocol: Purification via Slurry Wash
This protocol is adapted from methods described for purifying related phenoxy-isobenzofuranone structures and is effective at removing polar impurities.[4]
-
Solvent Selection: Choose a solvent system where the product has low solubility but impurities are reasonably soluble. Common systems include toluene, methanol, or mixtures like acetone/water or DMF/water.[4]
-
Procedure: a. Place the crude this compound into a flask. b. Add the chosen solvent (e.g., toluene, approx. 3-4 mL per gram of crude material). c. Heat the mixture with stirring to a moderate temperature (e.g., 80°C for toluene) for 30-60 minutes. The solid should not fully dissolve. d. Cool the slurry slowly to a low temperature (e.g., 10°C) to minimize product solubility. e. Filter the solid product using a Büchner funnel. f. Wash the collected solid with a small amount of cold, fresh solvent. g. Dry the purified product under vacuum.
-
Assessment: Check the purity of the dried solid by melting point, NMR, or HPLC. If necessary, a second slurry wash or a final recrystallization can be performed.
| Purification Method | Typical Solvents | Advantages | Disadvantages |
| Recrystallization | Methanol, Ethanol | High purity achievable | Significant yield loss possible[4] |
| Slurry Wash | Toluene, Acetone/Water, DMF/Water | Higher yield/recovery | May be less effective for closely related impurities |
Q4: What are the best analytical techniques for monitoring this reaction and characterizing the final product?
A4: Proper analytical monitoring is key to optimization.
-
Reaction Monitoring:
-
TLC: The most straightforward method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to track the consumption of the starting anhydride and the appearance of the product spot.
-
LC-MS/GC-MS: Provides more definitive identification of reactants, products, and any side products being formed in real-time by analyzing aliquots from the reaction mixture.
-
-
Final Product Characterization:
-
1H and 13C NMR: Confirms the chemical structure, showing the characteristic aromatic protons and the carbonyl carbons of the anhydride.
-
FTIR Spectroscopy: A very useful technique for this compound. Look for the two characteristic C=O stretching bands of an anhydride ring, typically found around 1850 cm-1 and 1770 cm-1. The disappearance of the broad O-H stretch from phenol and the appearance of a C-O-C ether stretch are also key indicators.
-
Melting Point: A sharp melting point is a good indicator of purity. The reported purity for this compound is often 95% or higher.[6]
-
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 4. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound 95% | CAS: 21345-01-7 | AChemBlock [achemblock.com]
Preventing byproduct formation in 5-Phenoxyisobenzofuran-1,3-dione synthesis
Technical Support Center: Synthesis of 5-Phenoxyisobenzofuran-1,3-dione
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical monomer. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation, improve yield, and ensure the highest purity of your final product.
This compound, also known as 4-phenoxyphthalic anhydride, is a vital building block in the production of high-performance polyetherimides (PEIs) and other advanced polymers.[1] Its purity is paramount, as even minor impurities can significantly impact the final polymer's properties, such as thermal stability and mechanical strength. This guide addresses the most frequent issues in its synthesis through a practical, question-and-answer troubleshooting format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My final product is a mixture containing an unwanted isomer. What is it and how can I prevent its formation?
Answer:
The most common isomeric byproduct encountered depends on the synthetic route. A prevalent industrial method involves the nucleophilic aromatic substitution (SNAr) of a 4-substituted phthalimide derivative, which can lead to the formation of the undesired 6-phenoxy regioisomer alongside the desired 5-phenoxy product.[2]
Causality and Mechanism:
The formation of this isomer is often rooted in the reaction mechanism where the phenoxide nucleophile attacks the aromatic ring. While electronic factors strongly direct the substitution to the 4-position (para to one carbonyl and meta to the other in the anhydride precursor), side reactions or alternative pathways, especially under certain conditions, can lead to substitution at the 3-position, which ultimately yields the 6-phenoxy isomer after subsequent reaction steps. The ratio of these isomers can vary depending on the specific N-substituent on the phthalimide precursor and the reaction conditions.[2]
Preventative Strategies:
-
Route Selection: The most effective prevention is to choose a synthetic route with high intrinsic regioselectivity. The cyclization of pure 4-phenoxyphthalic acid is the most direct method to form the desired 5-phenoxy anhydride exclusively. The challenge is thus shifted to the selective synthesis of this precursor.
-
Control of SNAr Conditions: If using a nitro-displacement route (e.g., from 4-nitrophthalic anhydride or its derivatives), precise control of reaction conditions is critical.
-
Temperature: Run the phenoxide displacement reaction at the lowest temperature that allows for a reasonable reaction rate (typically 40-80°C).[2] Higher temperatures can decrease selectivity.
-
Solvent: Use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which can stabilize the Meisenheimer complex intermediate and improve reaction efficiency.[3]
-
Stoichiometry: Use a slight excess of the phenoxide nucleophile, but avoid a large excess which can promote side reactions.
-
Corrective Action (Purification):
If an isomeric mixture is formed, it must be separated. The patent literature describes effective purification of a related compound via:
-
Slurry Washing: Washing the crude solid mixture with solvents like toluene or methanol can selectively dissolve one isomer over the other.[2]
-
Recrystallization: A carefully chosen solvent system, such as a mixture of DMF/water or acetone/water, can effectively separate the isomers based on their differential solubilities.[2]
FAQ 2: My final product is contaminated with 4-phenoxyphthalic acid. Why is the cyclization incomplete?
Answer:
The presence of the starting dicarboxylic acid indicates that the dehydration (cyclization) reaction to form the anhydride ring has not gone to completion. This is a common issue related to reaction conditions and reagent quality.
Causality and Mechanism:
Anhydride formation is an equilibrium-driven dehydration reaction. The presence of water will push the equilibrium back towards the open-chain dicarboxylic acid. The reaction is typically facilitated by heat and a chemical dehydrating agent, such as acetic anhydride or thionyl chloride.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Dehydrating Agent Quality & Stoichiometry:
-
Use a fresh, unopened bottle of the dehydrating agent. Acetic anhydride, for example, can hydrolyze over time if exposed to air.
-
A common protocol involves heating the dicarboxylic acid in an excess of acetic anhydride.[4] Ensure a sufficient excess (e.g., 5-10 equivalents) is used to drive the reaction to completion.
-
-
Reaction Temperature and Duration:
-
The cyclization requires sufficient thermal energy. A typical condition is refluxing in acetic anhydride (b.p. ~140°C).
-
If the reaction temperature is too low or the time is too short, the conversion will be incomplete. Monitor the reaction by TLC or ¹H NMR (disappearance of the carboxylic acid protons).
-
-
Removal of Byproducts: The acetic acid formed as a byproduct during the reaction with acetic anhydride must be removed, typically by distillation or by precipitating the product and washing thoroughly.
Experimental Workflow: Cyclization of 4-Phenoxyphthalic Acid
Caption: Workflow for the cyclization of 4-phenoxyphthalic acid.
FAQ 3: My product is dark brown or yellow instead of white. What causes this discoloration and how can I fix it?
Answer:
Discoloration is a sign of impurities, often resulting from thermal degradation or side reactions. For high-performance polymer applications, a colorless or white monomer is essential.
Causality and Mechanism:
-
Thermal Decomposition: Phthalic anhydrides and their precursors can be sensitive to high temperatures. Excessive heat during cyclization or distillation can lead to decarboxylation or other decomposition pathways, generating colored, often polymeric, tars.[4][5]
-
Oxidation: The aromatic rings are susceptible to oxidation at high temperatures, especially if air is present.
-
Residual Catalysts: If metal catalysts (e.g., copper from an Ullmann coupling) were used in a preceding step to synthesize the 4-phenoxyphthalic acid, trace amounts can catalyze decomposition and discoloration during the final heating step.
Preventative & Corrective Strategies:
| Strategy | Rationale |
| Precise Temperature Control | Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Avoid aggressive heating. For the cyclization step, do not exceed the boiling point of your dehydrating agent (e.g., ~140°C for acetic anhydride). |
| Inert Atmosphere | Always perform high-temperature steps under a nitrogen or argon atmosphere to prevent oxidation. |
| Purify Intermediates | Thoroughly purify the 4-phenoxyphthalic acid precursor before cyclization. Use techniques like recrystallization or activated carbon treatment to remove metal residues and colored impurities. |
| Purification of Final Product | If the final anhydride is discolored, it can often be purified. Vacuum sublimation is a highly effective method for purifying anhydrides, as it separates the volatile product from non-volatile, colored tars. Recrystallization from a suitable solvent (e.g., toluene or anisole) with the addition of activated charcoal can also remove colored impurities. |
Logic Diagram for Troubleshooting Synthesis
This diagram provides a logical flow to diagnose common issues in the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 2. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US2887497A - Preparation of trimellitic anhydride - Google Patents [patents.google.com]
- 5. US2729674A - Decarboxylation of trimellitic acid - Google Patents [patents.google.com]
Handling and storage recommendations for 5-Phenoxyisobenzofuran-1,3-dione
Welcome to the technical support guide for 5-Phenoxyisobenzofuran-1,3-dione (CAS No: 21345-01-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, storage, and troubleshooting for experiments involving this key chemical intermediate.
Section 1: Frequently Asked Questions (FAQs) - Core Compound Properties & Safety
This section addresses the most common initial inquiries regarding the fundamental characteristics and safety protocols for this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a substituted phthalic anhydride derivative. Structurally, it features a phenoxy group attached to the isobenzofuran backbone. It is primarily used as a building block or intermediate in organic synthesis.[1][2] A notable application is in the synthesis of Roxadustat, a drug used to treat anemia associated with chronic kidney disease, where this compound serves as a key intermediate.[3]
Q2: What are the primary hazards associated with this compound?
A2: Based on available safety data, this compound is classified as an irritant. The primary hazards include:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact with skin.
-
Serious Eye Irritation (H319): Can cause significant and potentially painful eye irritation.
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract, leading to coughing or shortness of breath.
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.[4][5]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: To mitigate the risks outlined in Q2, the following PPE should be worn at all times:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid dust formation and inhalation.[4][5] If significant dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5]
Section 2: Storage and Handling Protocols
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring user safety. The cyclic anhydride functional group is the primary point of chemical instability.
Q4: What are the ideal storage conditions for this compound?
A4: There is some variation in recommendations between suppliers, so it is imperative to always consult the Safety Data Sheet (SDS) or product page for your specific lot . However, general best practices are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8°C | Storing at cooler temperatures (2-8°C) can slow potential degradation pathways, though some suppliers indicate room temperature storage is adequate.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The anhydride functional group is highly susceptible to hydrolysis. An inert atmosphere displaces moisture, preserving the compound's integrity. |
| Container | Tightly closed, original container.[4][7] | Prevents contamination and exposure to atmospheric moisture and oxygen. |
| Location | A dry, cool, and well-ventilated place.[4] | Minimizes exposure to environmental factors like humidity and high temperatures that can accelerate degradation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, strong reducing agents, and moisture.[5] | These materials can react with and degrade the compound. |
Q5: My laboratory has high humidity. What specific precautions should I take?
A5: High humidity is a significant risk factor. The core issue is the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid, which will be unreactive in subsequent steps intended for the anhydride.
-
Mechanism of Hydrolysis: Water acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the ring to form 4-phenoxyphthalic acid.
Caption: Hydrolysis degradation pathway of the anhydride.
-
Mitigation Strategy:
-
Use a Glovebox: For maximum protection, handle and weigh the compound inside a glovebox with a controlled, low-humidity atmosphere.
-
Inert Gas Blanket: If a glovebox is unavailable, blanket the storage container and reaction vessel with a dry, inert gas like argon or nitrogen.
-
Minimize Exposure: Only open the container for the minimum time necessary. Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Section 3: Troubleshooting Experimental Workflows
This section provides solutions to specific problems that may arise during experiments.
Q6: My reaction yield is consistently low, and I observe a baseline spot on my TLC analysis. What is the likely cause?
A6: This is a classic symptom of starting material degradation via hydrolysis (as described in Q5). The resulting dicarboxylic acid is highly polar and will often remain at the baseline of a typical silica gel TLC plate.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use freshly dried, anhydrous solvents for your reaction. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended.
-
Check Reagent Purity: If your other reagents are not anhydrous, they can introduce water. Dry them if necessary using standard laboratory procedures.
-
Strict Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere. Purge the flask with argon or nitrogen before adding reagents.
-
Confirm Starting Material Integrity: Run a TLC of your starting material. If a baseline spot is already present, the material may have degraded during storage.
-
References
- 1. 5-Phenoxy-1,3-isobenzofurandione - Safety Data Sheet [chemicalbook.com]
- 2. This compound [synhet.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Column chromatography conditions for 5-Phenoxyisobenzofuran-1,3-dione purification
Introduction: 5-Phenoxyisobenzofuran-1,3-dione is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Achieving high purity of this intermediate is critical for the success of subsequent reaction steps and for meeting stringent quality standards in drug development. While column chromatography is the standard method for this purification, the compound's anhydride functional group presents a specific and significant challenge: susceptibility to hydrolysis.
This guide provides a comprehensive, experience-driven approach to the column chromatography purification of this compound. It is designed to equip researchers with the necessary knowledge to not only execute a successful purification but also to troubleshoot common issues effectively.
Core Principle: The Challenge of Anhydride Stability
The primary obstacle in purifying any carboxylic anhydride is its potential for hydrolysis.[1][2][3] The anhydride can react with water to open the ring, forming the corresponding dicarboxylic acid. This is particularly problematic on silica gel, as its surface hydroxyl groups can be slightly acidic and are always associated with some amount of water, which can catalyze this unwanted reaction.
Therefore, the entire chromatographic strategy must be built around one central goal: maintaining anhydrous (water-free) conditions. This is why normal-phase chromatography, which employs non-aqueous, non-protic organic solvents, is the method of choice, whereas reversed-phase chromatography with its water-based mobile phases is generally unsuitable.[1][2]
Recommended Purification Protocol
This protocol outlines a systematic workflow designed to maximize purity and yield.
Phase 1: Method Development with Thin-Layer Chromatography (TLC)
Before attempting a preparative column, it is essential to develop an optimal solvent system using TLC. This small-scale analysis will predict the separation on a larger column.
-
Prepare the TLC Chamber: Use a filter paper wick to ensure the chamber is saturated with the vapor of the mobile phase.
-
Select a Starting Solvent System: A standard starting point for compounds of moderate polarity is a mixture of n-hexane and ethyl acetate.[4] Begin with a non-polar ratio, such as 9:1 or 8:2 (Hexane:Ethyl Acetate).
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a silica gel TLC plate, spot the crude material, the starting materials (if available), and a co-spot (crude material and starting material in the same lane).
-
Develop and Analyze: Run the plate in the prepared chamber. After elution, visualize the spots under UV light (254 nm).
-
Optimization Goal: Adjust the solvent ratio until the desired product, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35 .
-
If Rf is too low (<0.25): The compound is sticking to the silica too strongly. Increase the polarity by adding more ethyl acetate.
-
If Rf is too high (>0.35): The compound is moving too quickly. Decrease the polarity by adding more hexane.
-
Phase 2: Preparative Column Chromatography
-
Column and Stationary Phase Selection:
-
Stationary Phase: Use standard flash-grade silica gel (e.g., 40-63 µm, 60 Å pore size). For sensitive compounds like this anhydride, using freshly opened silica or silica dried in a vacuum oven can help minimize water content.
-
Column Size: Choose a column diameter and length appropriate for the amount of crude material you are purifying. A general rule is a 1:20 to 1:100 ratio of crude material mass to silica gel mass.
-
-
Packing the Column:
-
The "slurry" method is preferred for achieving a well-packed, homogenous column bed.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) or a pump to pack the bed, allowing excess solvent to drain until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if necessary) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
An isocratic elution (using a single, constant solvent mixture) is often sufficient if the TLC shows good separation between the product and impurities.
-
If impurities are close to the product, a gradient elution (gradually increasing the mobile phase polarity over time) may be necessary to achieve a better separation.
-
Collect fractions in an appropriately sized array of test tubes or vials.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Summary: Recommended Conditions
| Parameter | Recommendation | Rationale |
| Technique | Normal-Phase Column Chromatography | Avoids aqueous mobile phases that cause hydrolysis of the anhydride.[1][2] |
| Stationary Phase | Silica Gel (40-63 µm, 60 Å) | Standard polar stationary phase for separating moderately polar organic compounds.[5] |
| Mobile Phase | n-Hexane / Ethyl Acetate (Gradient) | A non-protic system that provides excellent control over polarity for effective elution.[4] |
| Starting Ratio | ~9:1 (Hexane:EtOAc) | Begin with low polarity to ensure retention of all components on the column. |
| Elution Mode | Isocratic or Step-Gradient | Adjust based on TLC analysis. A gradient provides better resolution for complex mixtures. |
| Detection | UV light at 254 nm (for TLC) | The aromatic rings in the molecule are strong UV chromophores. |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully purifying this compound? A: Preventing hydrolysis. This is achieved by using anhydrous (dry) solvents and a normal-phase chromatography setup.[1][2] The presence of water can lead to the formation of the corresponding dicarboxylic acid, which will appear as a new, highly polar spot on your TLC plate.
Q2: Can I use reversed-phase (e.g., C18) chromatography? A: It is strongly discouraged. Reversed-phase chromatography typically uses mobile phases containing water (e.g., water/acetonitrile or water/methanol), which will readily hydrolyze the anhydride functional group.[3][6]
Q3: My compound is streaking badly on the TLC plate. What's wrong? A: Streaking can be caused by several factors:
-
Overloading: You have spotted too much material on the TLC plate. Try diluting your sample.
-
Insolubility: The compound may not be fully dissolved in the spotting solvent or is crashing out on the silica.
-
On-plate reaction: If the silica is too "active" or contains residual acid/base, it can cause decomposition. This is a sign that hydrolysis might be occurring.
-
Highly polar impurity: The streak could be the baseline dicarboxylic acid impurity from hydrolysis.
Q4: How do I know if my product has hydrolyzed during the column? A: Run a TLC of your combined, purified fractions. If hydrolysis has occurred, you will see a second spot that has a much lower Rf (it will be much closer to the baseline) than your desired product. This new spot is the more polar dicarboxylic acid.
Troubleshooting Workflow
If your purification is not proceeding as expected, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. lcms.cz [lcms.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 6. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to 5-Phenoxyisobenzofuran-1,3-dione and Other Phthalic Anhydrides in High-Performance Polymer Synthesis
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to achieving desired material properties. In the realm of high-performance polymers, particularly polyimides, the choice of dianhydride monomer is a critical determinant of the final polymer's characteristics. This guide provides an in-depth comparison of 5-Phenoxyisobenzofuran-1,3-dione with other commonly utilized phthalic anhydrides, offering insights into their performance supported by established experimental data and protocols.
Introduction: The Role of Phthalic Anhydrides in Polymer Chemistry
Phthalic anhydrides are a cornerstone in the synthesis of a wide array of polymers, including polyesters, polyamides, and most notably, polyimides.[1][2] Their reactivity stems from the anhydride group, which readily undergoes reactions with nucleophiles like amines and alcohols to form robust linkages.[2] The aromatic core of phthalic anhydride imparts thermal stability, while substituents on the benzene ring can be strategically varied to tailor the properties of the resulting polymer.
This guide focuses on this compound, a derivative of phthalic anhydride featuring a phenoxy group. We will compare its anticipated performance characteristics with those of three widely used phthalic anhydrides: the parent Phthalic Anhydride, the flexible 4,4'-Oxydiphthalic Anhydride (ODPA), and the rigid Pyromellitic Dianhydride (PMDA).
Structural Comparison of Phthalic Anhydrides
The chemical structure of the dianhydride monomer profoundly influences the architecture and, consequently, the properties of the resulting polymer. The introduction of different functional groups can alter chain flexibility, intermolecular interactions, and solubility.
| Phthalic Anhydride Derivative | Chemical Structure | Key Structural Features |
| This compound | 5-phenoxy-2-benzofuran-1,3-dione | Presence of a flexible phenoxy ether linkage. |
| Phthalic Anhydride | 2-Benzofuran-1,3-dione | Unsubstituted, rigid aromatic core.[2] |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | 5,5'-oxybis(2-benzofuran-1,3-dione) | Two phthalic anhydride units linked by a flexible ether bridge. |
| Pyromellitic Dianhydride (PMDA) | Benzene-1,2,4,5-tetracarboxylic dianhydride | A highly rigid and planar structure with two anhydride groups on a single benzene ring.[3] |
Comparative Performance Analysis
The choice of phthalic anhydride directly impacts the thermal, mechanical, and solubility properties of the synthesized polyimides. The following analysis is based on established structure-property relationships in polyimide chemistry.
Thermal Properties
The thermal stability of a polyimide is typically assessed by its glass transition temperature (Tg) and decomposition temperature (Td).
-
This compound : The introduction of a phenoxy group is expected to impart a degree of flexibility to the polymer backbone. This can lead to a slightly lower glass transition temperature compared to polyimides derived from the highly rigid PMDA. However, the aromatic nature of the phenoxy group should still contribute to good overall thermal stability.
-
Phthalic Anhydride : Polyimides based on the simple, unsubstituted phthalic anhydride generally exhibit good thermal stability due to the rigid aromatic structure.
-
4,4'-Oxydiphthalic Anhydride (ODPA) : The flexible ether linkage in ODPA is known to lower the glass transition temperature of polyimides compared to those made with more rigid dianhydrides like PMDA.[4] This enhanced flexibility can improve processability.
-
Pyromellitic Dianhydride (PMDA) : PMDA is renowned for producing polyimides with exceptionally high thermal stability and high glass transition temperatures.[3][5] This is a direct consequence of its rigid and planar molecular structure, which leads to strong intermolecular interactions and restricted chain mobility.
Table 1: Expected Impact of Phthalic Anhydride Structure on Polyimide Thermal Properties
| Phthalic Anhydride | Expected Glass Transition Temp. (Tg) | Expected Decomposition Temp. (Td) | Rationale |
| This compound | Moderate to High | High | Flexible ether linkage may slightly lower Tg, but the overall aromatic content maintains high Td. |
| Phthalic Anhydride | High | High | Rigid aromatic structure leads to good thermal stability. |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | Moderate | High | Flexible ether linkage lowers Tg, improving processability, while maintaining good thermal stability.[4] |
| Pyromellitic Dianhydride (PMDA) | Very High | Very High | Highly rigid and planar structure maximizes intermolecular forces and thermal stability.[3][5] |
Solubility and Processability
The solubility of a polyimide is a crucial factor for its processing, particularly for applications requiring the casting of thin films.
-
This compound : The presence of the phenoxy group is anticipated to enhance the solubility of the resulting polyimide in organic solvents. The ether linkage and the pendant phenyl group can disrupt chain packing and reduce intermolecular forces, making it easier for solvent molecules to penetrate and dissolve the polymer.
-
Phthalic Anhydride : Polyimides derived from unsubstituted phthalic anhydride can have limited solubility in common organic solvents due to their rigid-rod nature and strong intermolecular interactions.
-
4,4'-Oxydiphthalic Anhydride (ODPA) : The ether linkage in ODPA significantly improves the solubility of the corresponding polyimides in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[4]
-
Pyromellitic Dianhydride (PMDA) : Polyimides based on PMDA are notoriously difficult to dissolve, often requiring harsh conditions or the use of a soluble poly(amic acid) precursor for processing.[5]
Mechanical Properties
The mechanical strength and flexibility of polyimide films are directly related to the monomer structures.
-
This compound : The flexible phenoxy group may lead to polyimides with improved ductility and toughness compared to those made from more rigid anhydrides.
-
Phthalic Anhydride : Polyimides from this monomer are generally strong and rigid.
-
4,4'-Oxydiphthalic Anhydride (ODPA) : The flexibility imparted by the ether linkage in ODPA often results in polyimide films with good tensile strength and elongation at break.
-
Pyromellitic Dianhydride (PMDA) : PMDA-based polyimides are known for their exceptional mechanical strength and high modulus, a result of their rigid chain structure.[3]
Experimental Protocols
To facilitate a direct comparison, the following standardized protocol for the synthesis of polyimides via a two-step solution polymerization method is provided. This can be adapted for each of the discussed phthalic anhydrides.
Poly(amic acid) Synthesis
This initial step involves the reaction of the dianhydride with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor.
Caption: Workflow for Poly(amic acid) Synthesis.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[6]
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the chosen dianhydride (this compound, Phthalic Anhydride, ODPA, or PMDA) to the solution under a continuous nitrogen purge.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[7]
Polyimide Film Preparation and Curing
The poly(amic acid) solution is then cast into a film and thermally cured to induce imidization.
Caption: Workflow for Polyimide Film Preparation.
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.[7]
-
Place the cast film in a vacuum oven and dry at 80°C for 2 hours to remove the bulk of the solvent.
-
Thermally cure the film using a stepwise heating program, for example: 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 1 hour.[8] This gradual heating process facilitates the cyclodehydration reaction to form the polyimide.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Characterization of Polyimide Films
To quantitatively compare the performance of polyimides derived from different phthalic anhydrides, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the imidization reaction by observing the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.[3]
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td) and assess the overall thermal stability of the polyimides.[9][10]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymers.[4]
-
Tensile Testing: To evaluate the mechanical properties of the polyimide films, including tensile strength, Young's modulus, and elongation at break.[7]
-
Solubility Tests: To assess the solubility of the fully cured polyimide films in a range of organic solvents.
Conclusion
The selection of a phthalic anhydride monomer is a critical step in designing polyimides with specific performance characteristics. This compound presents an interesting option for researchers seeking a balance of thermal stability, improved solubility, and potentially enhanced flexibility in their polyimide systems. Its performance is anticipated to be a hybrid of the properties endowed by more traditional phthalic anhydrides. For applications demanding the utmost in thermal resistance, PMDA remains a primary choice, while ODPA offers a route to more processable polyimides. Unsubstituted phthalic anhydride provides a baseline for rigid aromatic polyimides. By understanding the structure-property relationships outlined in this guide and employing the provided experimental protocols, researchers can make informed decisions in the development of next-generation high-performance materials.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0604319B1 - Polyimide solution compositions and process for preparing same - Google Patents [patents.google.com]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of 5-Phenoxyisobenzofuran-1,3-dione Derivatives: A Guide for Drug Discovery Professionals
Executive Summary
The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Within this class, 5-phenoxyisobenzofuran-1,3-dione and its analogues represent a promising, yet relatively underexplored, chemical space. This guide provides a comparative analysis of the current state of knowledge regarding the biological activities of these compounds, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents. By synthesizing available data, outlining key structure-activity relationships, and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to accelerate the exploration of this intriguing class of molecules. While direct comparative studies on a series of this compound derivatives are limited in the public domain, this guide draws parallels from closely related isobenzofuranone and benzofuran structures to infer potential trends and guide future research.
Introduction: The Isobenzofuranone Core and the Significance of the 5-Phenoxy Substituent
The isobenzofuran-1,3-dione core, a phthalic anhydride derivative, is a highly reactive pharmacophore that can readily undergo reactions with various nucleophiles to form a diverse library of derivatives. The introduction of a phenoxy group at the 5-position significantly modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets. This substituent can enhance membrane permeability and provide additional sites for metabolism or targeted modification, making it an attractive starting point for the design of novel therapeutics. A notable example of the therapeutic relevance of this scaffold is the related compound, 5-phenoxyisobenzofuran-1(3H)-one, which serves as a key intermediate in the synthesis of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor used for the treatment of anemia.[1] This underscores the potential of the 5-phenoxyisobenzofuran backbone in developing clinically relevant molecules.
Synthesis of this compound and its Derivatives
The parent compound, this compound (also known as 4-phenoxyphthalic anhydride), serves as the primary building block for the synthesis of a variety of derivatives. Its synthesis and subsequent derivatization are critical steps in the exploration of its biological potential.
Synthesis of the Core Scaffold
A common synthetic route to 5-phenoxyisobenzofuran-1(3H)-one involves a multi-step process that can be adapted for the synthesis of the dione analogue.[2][3] A generalized approach is outlined below:
Caption: Generalized synthetic workflow for 5-phenoxyisobenzofuran-1(3H)-one.
Experimental Protocol: General Synthesis of 5-Phenoxyisobenzofuran-1(3H)-one [3]
-
Step 1: Nucleophilic Aromatic Substitution: N-substituted-4-nitro-phthalimide is treated with sodium phenoxide in a suitable solvent such as DMSO. The reaction mixture is heated to facilitate the displacement of the nitro group by the phenoxide ion, yielding N-substituted-4-phenoxy-phthalimide.
-
Step 2: Reductive Cyclization: The resulting N-substituted-4-phenoxy-phthalimide is then treated with zinc powder in the presence of a base (e.g., sodium hydroxide). This step facilitates the reduction of one of the carbonyl groups and subsequent cyclization to form the lactone ring of 5-phenoxyisobenzofuran-1(3H)-one.
Note: The synthesis of the 1,3-dione would require a different synthetic strategy, likely involving the dehydration of 4-phenoxyphthalic acid.
Comparative Biological Activities
While direct comparative studies on a broad range of this compound derivatives are not extensively available, we can extrapolate potential activities based on studies of related isobenzofuranone and benzofuran derivatives. The following sections summarize the known biological activities and present hypothetical comparative data tables to guide future research.
Anticancer Activity
Derivatives of the isobenzofuranone and benzofuran core have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5][6] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The introduction of different substituents on the phenoxy ring or at other positions of the isobenzofuranone scaffold can significantly impact this activity.
Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives
| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Other Substitution) | Cancer Cell Line | IC50 (µM) |
| Parent | H | H | MCF-7 (Breast) | >100 |
| PD-01 | 4-Cl | H | MCF-7 (Breast) | 25.5 |
| PD-02 | 4-F | H | MCF-7 (Breast) | 32.1 |
| PD-03 | 4-OCH3 | H | MCF-7 (Breast) | 58.7 |
| PD-04 | H | 6-NO2 | MCF-7 (Breast) | 15.3 |
| Etoposide | - | - | MCF-7 (Breast) | 5.2 |
This table is illustrative and based on general structure-activity relationships observed in related compound classes. Experimental validation is required.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
- 1. Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. dovepress.com [dovepress.com]
- 3. imjst.org [imjst.org]
- 4. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Structural Confirmation of 5-Phenoxyisobenzofuran-1,3-dione: A Comparative Spectroscopic Analysis
Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of intermediates is not merely a procedural step but the bedrock of process integrity and end-product safety. 5-Phenoxyisobenzofuran-1,3-dione (CAS 21345-01-7), a key building block in the synthesis of various pharmaceutical compounds, presents a compelling case for a rigorous, multi-faceted analytical approach.[1][2] Its structure, featuring a phthalic anhydride core modified with a phenoxy group, necessitates a detailed spectroscopic investigation to rule out isomeric impurities and confirm regiochemistry.
This guide eschews a simple recitation of data. Instead, it offers a comparative framework, grounded in field-proven insights, to demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides an irrefutable structural signature. We will compare the spectral data of our target compound with structurally relevant alternatives to highlight the specific influence of the phenoxy substituent, thereby providing a deeper understanding of structure-spectra correlations.
Pillar 1: The Self-Validating Multi-Spectroscopic Workflow
Relying on a single analytical technique for structural elucidation is a significant experimental vulnerability. A robust, self-validating system leverages the orthogonal strengths of multiple spectroscopic methods. For a molecule like this compound, our workflow is designed to ensure that the data from each technique corroborates the others, creating a cohesive and definitive structural narrative.
The causality behind this multi-pronged approach is clear:
-
NMR Spectroscopy (¹H and ¹³C): Provides a detailed map of the carbon-hydrogen framework, revealing connectivity, chemical environment, and stoichiometry of protons and carbons.
-
FT-IR Spectroscopy: Offers a rapid and definitive confirmation of key functional groups, in this case, the characteristic cyclic anhydride.
-
High-Resolution Mass Spectrometry (HRMS): Delivers an exact mass measurement, allowing for the unambiguous determination of the elemental composition, which is critical for distinguishing between isomers or compounds with similar nominal masses.
References
A Researcher's Guide to Navigating Cross-Reactivity of Isobenzofuran-1,3-dione Derivatives in Biological Assays
An Objective Comparison of Performance with Alternative Chemistries and Supporting Experimental Frameworks
In the pursuit of novel therapeutics and deeper biological understanding, the specificity of chemical probes is paramount. This guide addresses the critical issue of cross-reactivity, focusing on the isobenzofuran-1,3-dione scaffold, exemplified by 5-Phenoxyisobenzofuran-1,3-dione. While this specific molecule is noted in chemical supplier catalogs, extensive public data on its biological activity is scarce.[1][2] However, its core structure, a cyclic anhydride, is known for its potential to react with biological nucleophiles, a characteristic that demands rigorous assessment to ensure data integrity in biological assays.[3][4]
This guide will delve into the inherent reactivity of the isobenzofuran-1,3-dione core, outline experimental protocols to identify and quantify non-specific interactions, and compare its profile to alternative chemical scaffolds used in drug discovery and chemical biology.
The Double-Edged Sword: Inherent Reactivity of the Anhydride "Warhead"
The isobenzofuran-1,3-dione structure contains a cyclic anhydride functional group.[5] This moiety is an electrophilic "warhead" that can react with nucleophilic residues on proteins, such as the lysine, histidine, and tyrosine.[3] This reactivity is the basis for its potential as a covalent inhibitor but also the primary driver of off-target effects and assay interference.[6][7]
The reaction typically proceeds via nucleophilic acyl substitution, where a nucleophilic amino acid residue attacks one of the carbonyl carbons of the anhydride. This opens the ring and forms a stable amide bond, covalently modifying the protein.[3] While this can be harnessed for targeted covalent inhibition, indiscriminate reactivity can lead to a multitude of experimental artifacts, including:
-
False Positives in Screening: Non-specific modification of assay components (e.g., enzymes, reporter proteins) can mimic true inhibition or activation.[6]
-
Cellular Toxicity: Widespread, off-target protein modification can disrupt cellular homeostasis and lead to cytotoxicity, confounding the interpretation of cell-based assay results.[8]
-
Misinterpretation of Mechanism of Action: Apparent biological effects may be due to off-target interactions rather than modulation of the intended target.
It is crucial for researchers using compounds with such reactive functionalities to perform rigorous validation experiments to distinguish between specific, on-target activity and non-specific, reactivity-driven effects.
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is essential to validate the specificity of any potentially reactive compound. The following experimental workflows provide a self-validating system to build confidence in your results.
Workflow 1: General Reactivity Assessment
This workflow aims to determine the general propensity of the compound to react with biological nucleophiles.
Caption: Workflow for assessing general chemical reactivity.
Protocol: Glutathione (GSH) Stability Assay
-
Preparation: Prepare a stock solution of this compound in DMSO. Prepare a solution of 1 mM Glutathione (GSH) in a relevant aqueous assay buffer (e.g., PBS, pH 7.4).
-
Incubation: Add the test compound to the GSH solution at a final concentration of 100 µM. Incubate at room temperature or 37°C.
-
Sampling: Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Quench the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.
-
Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the GSH-adduct.
-
Interpretation: Rapid formation of a GSH adduct indicates high reactivity and a higher potential for non-specific interactions in biological systems.[8]
Workflow 2: Target-Specific Covalent Modification
This workflow is designed to confirm covalent engagement with the intended protein target.
Caption: Workflow for confirming target-specific covalent binding.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein with a molar excess (e.g., 10-fold) of the test compound. Include a vehicle control (DMSO).
-
Time Points: Take samples at different time points (e.g., 0, 1, 4, 24 hours).
-
Desalting: Remove excess, unbound compound using a desalting column.
-
Analysis: Analyze the protein by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Interpretation: A mass shift corresponding to the molecular weight of the compound indicates covalent modification.[9] Further peptide mapping experiments can pinpoint the exact amino acid residue(s) that have been modified.[10]
Comparative Analysis with Alternative Scaffolds
When considering a potentially reactive compound like this compound, it is prudent to evaluate alternative chemical matter that may achieve the desired biological outcome with greater specificity.
| Feature | This compound | Reversible, Non-Covalent Inhibitor | Targeted Covalent Inhibitor (e.g., Acrylamide) |
| Mechanism | Covalent (potential for non-specific) | Non-covalent, equilibrium binding | Covalent (designed for specific target) |
| Binding | Irreversible | Reversible | Irreversible |
| Specificity | Potentially low; reactivity-driven | High; dependent on shape/charge complementarity | High; requires both non-covalent recognition and a suitably positioned nucleophile |
| Washout Potential | No | Yes | No |
| Key Assays | GSH stability, intact protein MS, cell viability | Binding assays (SPR, ITC), functional assays | Time-dependent inhibition assays, intact protein MS, selectivity profiling |
1. Reversible, Non-Covalent Inhibitors:
-
Principle: These compounds bind to their target through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). Their binding is reversible and governed by equilibrium dynamics.
-
Advantages: Generally higher specificity and lower potential for reactivity-based off-target effects. Easier to characterize binding kinetics.
-
Considerations: May have shorter duration of action in vivo and may be outcompeted by high concentrations of the endogenous substrate.
2. Targeted Covalent Inhibitors (e.g., with an acrylamide warhead):
-
Principle: These compounds feature a less reactive electrophile (like an acrylamide) appended to a scaffold with high affinity for the target protein.[11] The initial non-covalent binding event positions the warhead for a specific reaction with a nearby nucleophilic residue.[7]
-
Advantages: Can achieve high potency and prolonged duration of action. The two-step mechanism (reversible binding followed by covalent modification) provides a basis for enhanced selectivity compared to indiscriminately reactive compounds.[11]
-
Considerations: Still require rigorous testing for off-target covalent interactions. Resistance can emerge through mutation of the targeted nucleophile.[11]
Mitigating and Interpreting Cross-Reactivity
When working with a compound like this compound, the following controls are essential for robust data interpretation:
-
Use of a Non-Reactive Analog: Synthesize or source a control compound where the anhydride "warhead" is modified to be non-reactive (e.g., reduction of the anhydride to a diol). This analog should exhibit significantly weaker or no activity if the observed effects are due to covalent modification.[8]
-
Assay with Nucleophilic Scavengers: Including a high concentration of a nucleophile like Dithiothreitol (DTT) in the assay buffer can help to quench non-specific reactivity. A significant increase in the IC50 value in the presence of DTT suggests a reactivity-driven mechanism.[6]
-
Chemoproteomic Profiling: Advanced techniques like Activity-Based Protein Profiling (ABPP) can provide a global view of the inhibitor's selectivity by identifying its on- and off-targets in a complex biological system.[8]
Conclusion
The isobenzofuran-1,3-dione scaffold, as seen in this compound, presents both opportunities and challenges. Its inherent reactivity can be a powerful tool for covalent modulation of biological targets, but it also carries a significant risk of cross-reactivity and assay interference. Researchers employing such compounds must move beyond simple activity readouts and embrace a comprehensive validation strategy. By systematically assessing general reactivity, confirming on-target engagement, and utilizing appropriate controls and alternative scaffolds for comparison, the scientific community can ensure the generation of robust, reproducible, and meaningful data.
References
- 1. 21345-01-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 95% | CAS: 21345-01-7 | AChemBlock [achemblock.com]
- 3. Chemical Modifications Induced by Phthalic Anhydride, a Respiratory Sensitizer, in Reconstructed Human Epidermis: A Combined HRMAS NMR and LC-MS/MS Proteomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Polyimides Derived from 5-Phenoxyisobenzofuran-1,3-dione
Executive Summary
Aromatic polyimides are a cornerstone of high-performance materials, enabling advancements in aerospace, electronics, and other demanding fields where thermal stability, mechanical integrity, and dielectric performance are paramount.[1] The properties of these polymers are intricately linked to the molecular structure of their constituent dianhydride and diamine monomers.[2] This guide introduces a prospective analysis and benchmarking protocol for a novel class of polyimides derived from 5-Phenoxyisobenzofuran-1,3-dione. While direct experimental data for this specific polyimide is not yet broadly published, its unique chemical structure—featuring a flexible ether linkage and a bulky, aromatic phenoxy side group—suggests a compelling combination of properties.
This document serves as a comprehensive roadmap for researchers and materials scientists. It outlines the synthesis and characterization methodologies required to evaluate this novel polyimide and objectively compares its anticipated performance against established industry benchmarks. By explaining the causality behind experimental choices and grounding our predictions in well-established structure-property relationships, this guide provides a scientifically rigorous framework for innovation.
Introduction: The Rationale for this compound in Polyimide Synthesis
The selection of a dianhydride monomer is a critical determinant of the final properties of a polyimide.[2] The structure of this compound (CAS: 21345-01-7) offers two key features expected to impart desirable characteristics to the resulting polymer:
-
Flexible Ether Linkage (-O-): The ether bridge connecting the phenoxy group to the phthalic anhydride core is known to enhance the processability of polyimides. This flexibility can disrupt the chain packing and strong inter-chain charge-transfer complexes typical of rigid polyimides, leading to improved solubility in organic solvents and potentially lower melt viscosity.[3][4] This is a significant advantage over highly rigid polyimides derived from monomers like pyromellitic dianhydride (PMDA), which are often intractable.[5]
-
Bulky Aromatic Side Group (Phenoxy): The introduction of bulky pendant groups is a proven strategy to increase the fractional free volume within the polymer matrix.[6][7] This architectural feature is anticipated to decrease the dielectric constant and improve gas permeability, making these materials highly attractive for microelectronics and membrane applications.[8] Furthermore, the bulky group hinders close chain packing, which also contributes to enhanced solubility.[4]
Based on these structural attributes, polyimides derived from this compound are hypothesized to strike a unique balance between thermal stability, mechanical strength, and enhanced processability, positioning them as promising candidates for advanced applications.
Experimental Design: A Validated Protocol for Synthesis and Characterization
To rigorously evaluate the performance of this novel polyimide, a systematic experimental workflow is essential. The following protocols are designed to be self-validating and are based on established industry standards.
Polyimide Synthesis: The Two-Step Poly(amic acid) Method
The most widely practiced and reliable route for polyimide synthesis is the two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization).[2] This method allows for the casting of films or coatings from the soluble precursor before conversion to the final, often insoluble, polyimide.
Step-by-Step Synthesis Protocol:
-
Monomer Preparation: Ensure all monomers are of high purity. Dry the selected aromatic diamine (e.g., 4,4'-oxydianiline, ODA) and this compound under vacuum at a temperature below their melting points for 12-24 hours to remove any residual moisture.
-
Poly(amic acid) Formation:
-
In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of the aromatic diamine in a dry, aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Once the diamine is fully dissolved, slowly add an equimolar amount of solid this compound in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at ambient temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a high molecular weight poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, level glass substrate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization:
-
Place the cast film in a programmable vacuum oven.
-
Implement a staged curing cycle to facilitate solvent removal and complete the cyclodehydration process. A typical cycle is: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour.[9]
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.
-
Experimental Workflow Diagram
Caption: Standard two-step synthesis and imidization workflow.
Performance Characterization
A comprehensive suite of analytical techniques is required to benchmark the thermal, mechanical, and dielectric properties of the newly synthesized polyimide films.
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): To determine thermal stability and decomposition temperature (Td). The analysis should be run under both nitrogen and air atmospheres at a heating rate of 10-20°C/min.
-
Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg), which indicates the upper service temperature limit for the material. DMA is often more sensitive for detecting the Tg of rigid polymers.[10]
Mechanical Properties Testing
-
Tensile Testing (ASTM D882): Thin film specimens are tested to determine key mechanical parameters:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus: A measure of the material's stiffness.
-
Elongation at Break: The extent to which the film can stretch before breaking, indicating its ductility.
-
Dielectric Properties Measurement
-
Dielectric Spectroscopy: A parallel plate capacitor is formed with the polyimide film as the dielectric. Measurements are taken over a range of frequencies (e.g., 1 kHz to 1 MHz) to determine:
-
Dielectric Constant (Dk or εr): The ability of the material to store electrical energy.
-
Dielectric Loss (Df or tan δ): The energy dissipated as heat.
-
Characterization Workflow Diagram
Caption: Comprehensive workflow for material characterization.
Comparative Performance Benchmarking
The true measure of a new polymer is its performance relative to established materials. This section provides a comparative table of key performance indicators. The values for the this compound derived polyimide are projected based on established structure-property relationships, while the data for benchmark polyimides are derived from published literature. For this comparison, 4,4'-oxydianiline (ODA) is used as the common diamine monomer.
Table 1: Comparative Performance Data of ODA-Based Polyimides
| Property | 5-Phenoxy-Dianhydride (Projected) | PMDA[10][11] | BPDA[10][11] | BTDA[10][11] | ODPA[12] | 6FDA[13] |
| Thermal Properties | ||||||
| Glass Transition Temp. (Tg), °C | 240 - 270 | 302 | 290 | 276 | ~265 | 295 |
| 5% Weight Loss Temp. (Td5), °C | > 500 | > 500 | > 500 | > 500 | > 500 | > 535 |
| Mechanical Properties | ||||||
| Tensile Strength, MPa | 100 - 120 | ~110[1] | ~110 | 114 | ~138 | 105 - 124 |
| Tensile Modulus, GPa | 2.5 - 3.0 | 3.42 | ~3.2 | 3.23 | 1.76 | 1.5 - 2.3 |
| Elongation at Break, % | 5 - 10 | 2.82 | 3.8 | 3.58 | 55 | 7 - 22 |
| Dielectric Properties (@ 1MHz) | ||||||
| Dielectric Constant (Dk) | 2.7 - 3.1 | ~3.4 | ~3.2 | ~3.3 | ~3.0 | < 2.9 |
| Dielectric Loss (Df) | < 0.005 | ~0.004 | < 0.004 | < 0.004 | N/A | N/A |
| Solubility | ||||||
| Solubility in NMP/DMAc | Good | Poor | Moderate | Moderate | Good | Excellent |
Note: PMDA = Pyromellitic dianhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; ODPA = 4,4'-Oxydiphthalic anhydride; 6FDA = 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride.
Analysis of Projected Performance
-
Thermal Stability: The projected Tg is slightly lower than that of the highly rigid PMDA and BPDA-based polyimides, a predictable consequence of the flexible ether linkage.[3] However, it is expected to remain well within the range for high-performance applications, comparable to BTDA and ODPA-based systems. The fundamental thermal stability (Td5) should remain excellent due to the wholly aromatic nature of the polymer backbone.
-
Mechanical Properties: The bulky phenoxy group may slightly reduce the tensile modulus compared to the highly rigid PMDA-based polyimide by disrupting dense chain packing. However, tensile strength is expected to be excellent. The flexibility introduced by the ether linkage might lead to a higher elongation at break compared to PMDA.
-
Dielectric Properties: This is where polyimides from this compound are expected to excel. The combination of the bulky side group (increasing free volume) and the polar ether linkage (which can, in some cases, lower Dk depending on overall chain conformation) is predicted to result in a lower dielectric constant compared to non-substituted, rigid polyimides like PMDA-ODA.[8][14]
-
Solubility: The disruption of chain symmetry and packing caused by both the ether linkage and the meta-substituted phenoxy group is strongly anticipated to improve solubility in common organic solvents, a significant advantage for processing.[3][7]
Conclusion and Future Outlook
This guide presents a forward-looking framework for the systematic evaluation of polyimides derived from this compound. Based on established structure-property relationships, this novel monomer holds significant promise for creating a new class of high-performance polyimides with an advantageous balance of properties. The anticipated improvements in solubility and dielectric performance, coupled with excellent thermal and mechanical stability, make this an exciting area for research and development.
The experimental protocols detailed herein provide a clear and robust pathway for synthesizing and characterizing these materials. The comparative data establishes clear benchmarks for performance evaluation. It is our expert assessment that the successful synthesis and validation of these polyimides will provide a valuable new material for scientists and engineers, particularly in the fields of microelectronics packaging, flexible displays, and advanced composites.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Polyimides with Bulky Groups: Synthesis, Characterization, and Physical Properties [ebrary.net]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A New Frontier in Antidepressant Research: Evaluating the Efficacy of Novel Isobenzofuranone Derivatives Against Established Therapies
The landscape of antidepressant pharmacotherapy has been dominated for decades by compounds that modulate monoaminergic systems, primarily through the inhibition of serotonin and norepinephrine reuptake. While these selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have provided relief for many, a significant portion of patients with major depressive disorder (MDD) exhibit an inadequate response to these treatments. This therapeutic gap underscores the urgent need for novel chemical entities with distinct mechanisms of action. Recently, the isobenzofuranone scaffold has emerged as a promising area of investigation for the development of new antidepressant agents.
This guide provides a comprehensive comparison of a novel series of isobenzofuran-1(3H)-one derivatives with existing antidepressant drugs. We will delve into their mechanism of action, preclinical efficacy data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively working to advance the next generation of antidepressant therapies.
The Dawn of Isobenzofuranone-Based Antidepressants
Recent groundbreaking research has identified a series of isobenzofuran-1(3H)-one derivatives with significant antidepressant-like activity. A lead compound from this series, designated 10a , has demonstrated notable efficacy in preclinical models of depression. The primary mechanism of action for these compounds appears to be the inhibition of the serotonin transporter (SERT), a well-validated target for antidepressant drugs.
Pharmacological Profile of Lead Compound 10a
In a pivotal study, compound 10a was shown to significantly improve depression-like behaviors in mice subjected to a chronic restraint stress (CRS) model. This behavioral improvement was accompanied by key neurobiological changes:
-
Increased Serotonin (5-HT) Levels: Treatment with compound 10a led to a significant increase in the concentration of serotonin in the cortex of CRS-induced mice.
-
Enhanced Neuroplasticity: The compound was found to elevate the expression of crucial synaptic proteins, including Brain-Derived Neurotrophic Factor (BDNF) and Postsynaptic Density Protein 95 (PSD95) in the hippocampus. These proteins are essential for synaptic plasticity and neuronal health, which are often compromised in depression.
These findings suggest that isobenzofuranone derivatives not only modulate serotonin levels but may also promote the recovery of neuronal damage induced by chronic stress.
Comparative Efficacy: Isobenzofuranones vs. Existing Antidepressants
To contextualize the potential of this new class of compounds, it is essential to compare their preclinical profile with that of established antidepressants. The following table provides a comparative summary of the lead isobenzofuranone compound 10a against the widely prescribed SSRI, Fluoxetine, and the SNRI, Venlafaxine.
| Feature | Isobenzofuranone Derivative (10a) | Fluoxetine (SSRI) | Venlafaxine (SNRI) |
| Primary Mechanism | Serotonin Reuptake Inhibition | Selective Serotonin Reuptake Inhibition | Serotonin & Norepinephrine Reuptake Inhibition |
| Preclinical Efficacy (CRS Model) | Significant improvement in depression-like behaviors.[1] | Reverses CRS-induced behavioral changes.[2][3][4] | Protects against chronic stress-related behaviors.[5][6][7][8] |
| Effect on Serotonin (5-HT) | Increases 5-HT levels in the cortex.[1] | Increases synaptic 5-HT levels. | Increases synaptic 5-HT and norepinephrine levels.[6] |
| Effect on BDNF | Elevates expression in the hippocampus.[1] | Can reverse stress-induced decreases in BDNF.[3] | Can restore stress-induced decreases in mTORC1 signaling, which is related to BDNF.[5][7] |
| Effect on PSD95 | Elevates expression in the hippocampus.[1] | Can be impacted by chronic stress, with some studies showing reversal by antidepressants.[9] | Can increase PSD-95 expression in the cortex.[10] |
| Potential Advantages | May avoid addiction potential via μ-opioid and CCK-B receptors.[1] | Well-established clinical safety profile. | Efficacy in a broad range of anxiety and pain disorders.[11] |
Experimental Protocols for Preclinical Evaluation
The following are detailed methodologies for the key experiments used to characterize the antidepressant-like effects of the novel isobenzofuranone derivatives.
In Vitro Serotonin Reuptake Inhibition Assay
This assay is crucial for determining the direct interaction of a compound with the serotonin transporter.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing the human serotonin transporter (hSERT).[12]
-
Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., isobenzofuranone derivative 10a) or a reference inhibitor (e.g., paroxetine) for a specified time.[12]
-
Initiation of Uptake: Add a solution containing a radiolabeled serotonin substrate, such as [³H]5-HT, to each well to initiate uptake.[13]
-
Termination of Uptake: After a short incubation period, rapidly wash the cells with ice-cold assay buffer to stop the uptake process.[12]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity within the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of serotonin reuptake for each compound concentration and determine the IC50 value (the concentration at which 50% of reuptake is inhibited).
Diagram of Serotonin Reuptake Inhibition:
Caption: Mechanism of serotonin reuptake and its inhibition.
Chronic Restraint Stress (CRS) Mouse Model
The CRS model is a well-validated method for inducing depression-like behaviors in rodents by exposing them to prolonged, unavoidable stress.[14]
Methodology:
-
Animal Acclimation: House male C57BL/6 mice in a controlled environment for at least one week before the start of the experiment.
-
Restraint Procedure: Place each mouse in a well-ventilated, 50 mL conical tube for a period of 2 to 6 hours daily for 14 to 28 consecutive days.[14][15] The control group should be handled but not restrained.
-
Drug Administration: Administer the test compound (e.g., isobenzofuranone derivative 10a), a positive control (e.g., Fluoxetine), or vehicle to the mice (e.g., via oral gavage or intraperitoneal injection) for the duration of the stress protocol.
-
Behavioral Testing: Following the chronic stress period, conduct a battery of behavioral tests to assess depression-like and anxiety-like behaviors.
Behavioral Tests for Depression-Like Phenotypes
a) Tail Suspension Test (TST): This test is based on the principle that mice will develop an immobile posture when placed in an inescapable, stressful situation.[16][17][18][19] Antidepressant treatment typically reduces the duration of immobility.
Methodology:
-
Suspension: Suspend each mouse by its tail using adhesive tape, so that it hangs in a position where it cannot escape or hold onto any surfaces.[17]
-
Observation: Record the total duration of immobility over a 6-minute test period.[17] Immobility is defined as the absence of any limb or body movement, except for those required for respiration.
b) Forced Swim Test (FST): Similar to the TST, the FST assesses behavioral despair by measuring the time a mouse spends immobile when placed in a cylinder of water from which it cannot escape.[16][19]
Methodology:
-
Immersion: Place each mouse individually into a glass cylinder containing water.
-
Observation: Record the duration of immobility during the final minutes of a 6-minute test session.
Diagram of the Chronic Restraint Stress Experimental Workflow:
Caption: Experimental workflow for the CRS model.
Neurochemical Analysis of Serotonin Levels
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for quantifying monoamine neurotransmitters in brain tissue.[20][21][22]
Methodology:
-
Tissue Collection: Following behavioral testing, euthanize the mice and rapidly dissect the brain regions of interest (e.g., cortex, hippocampus).
-
Homogenization: Homogenize the tissue samples in an appropriate buffer.
-
Chromatographic Separation: Inject the sample extract into an HPLC system equipped with a C18 column to separate the neurotransmitters.[21]
-
Detection: Use an electrochemical detector to quantify the levels of serotonin based on its electrochemical properties.
-
Data Analysis: Compare the serotonin levels between the different treatment groups.
Western Blot Analysis of Synaptic Proteins
Western blotting is used to measure the expression levels of specific proteins, such as BDNF and PSD95, in brain tissue.[1][9][23][24][25]
Methodology:
-
Protein Extraction: Extract total protein from the dissected brain tissue.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-BDNF, anti-PSD95) and a loading control (e.g., anti-β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensity and normalize the expression of the target proteins to the loading control.
Future Directions and Conclusion
The emergence of isobenzofuranone derivatives as potent serotonin reuptake inhibitors with in vivo efficacy in a robust model of depression represents a significant advancement in the search for novel antidepressants. The lead compound 10a not only demonstrates the potential to alleviate behavioral symptoms of depression but also to reverse the underlying neuroplasticity deficits associated with chronic stress.
Further research is warranted to fully elucidate the therapeutic potential of this chemical class. Future studies should focus on:
-
Lead Optimization: Synthesizing and screening additional derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Comprehensive Pharmacological Profiling: Investigating the interaction of these compounds with other neurotransmitter systems and receptors.
-
Long-term Efficacy and Safety Studies: Evaluating the sustained antidepressant effects and potential side-effect profile in more complex animal models.
-
Translational Studies: Moving promising candidates towards clinical development to determine their efficacy and safety in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. ur.edu.pl [ur.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Antidepressant-like Effects of Combined Fluoxetine and Zinc Treatment in Mice Exposed to Chronic Restraint Stress Are Related to Modulation of Histone Deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venlafaxine protects against chronic stress-related behaviors in mice by activating the mTORC1 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venlafaxine reduces the striatal il6/il10 ratio and increases hippocampal GR expression in female mice subjected to chronic social instability stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Venlafaxine’s effect on resilience to stress is associated with a shift in the balance between glucose and fatty acid utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the postsynaptic scaffolding protein PSD-95 enhances BDNF signaling to mitigate depression-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Chronic Immobilization Stress Protocol for Inducing Depression-Like Behavior in Mice [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aalas [aalas.kglmeridian.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 23. researchgate.net [researchgate.net]
- 24. escholarship.org [escholarship.org]
- 25. biorxiv.org [biorxiv.org]
A Technical Guide to the Structural Activity Relationship of 5-Phenoxyisobenzofuran-1,3-dione Analogs for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the isobenzofuranone scaffold represents a "privileged structure" due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This guide provides an in-depth analysis of the structural activity relationships (SAR) of a specific, promising subclass: 5-phenoxyisobenzofuran-1,3-dione analogs. By dissecting the influence of molecular architecture on biological function, we aim to furnish a predictive framework to guide the rational design of next-generation therapeutic agents.
The this compound Scaffold: A Platform for Therapeutic Innovation
The isobenzofuran-1,3-dione core, a phthalic anhydride derivative, is a versatile starting point for chemical synthesis. The introduction of a phenoxy group at the 5-position introduces a critical ether linkage and an additional aromatic ring, significantly expanding the chemical space for interaction with biological targets. This scaffold has been implicated in a range of pharmacological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Understanding how modifications to this core structure influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
General Synthetic Strategies
The synthesis of this compound analogs typically involves a multi-step process. A general and efficient route involves the conversion of appropriately substituted o-alkylbenzoic acids. A common method utilizes reagents like sodium bromate (NaBrO3) in the presence of sodium bisulfite (NaHSO3) in a biphasic system to achieve the cyclization to the corresponding phthalide (isobenzofuran-1(3H)-one).[4] Further modifications, including the introduction of the phenoxy group and variations on the aromatic rings, can be achieved through standard organic chemistry transformations such as nucleophilic aromatic substitution or cross-coupling reactions.
Below is a representative, generalized synthetic workflow for the preparation of the core scaffold and its subsequent derivatization.
Caption: Generalized synthetic workflow for this compound analogs.
Structural Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a single biological target for a wide range of this compound analogs is not yet available in the public domain, we can extrapolate key principles from studies on related isobenzofuranone derivatives.[1][5][6] The following analysis is a synthesis of these findings, intended to guide future research on this specific scaffold.
Key Structural Regions for Modification and Their Anticipated Impact:
-
The Isobenzofuran-1,3-dione Core: This planar, electron-deficient heterocyclic system is likely crucial for anchoring the molecule to its biological target through pi-pi stacking, dipole-dipole interactions, or hydrogen bonding with the carbonyl oxygens. Modifications to this core are generally less explored and may drastically alter the fundamental properties of the molecule.
-
The 5-Phenoxy Group: This moiety is a key determinant of the molecule's overall shape, lipophilicity, and potential for specific interactions.
-
Substitution on the Phenoxy Ring: The electronic nature and position of substituents on the distal phenoxy ring are expected to significantly modulate activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) can influence the electronic properties of the entire molecule and its ability to form hydrogen bonds. For instance, in studies of aryloxy-naphthoquinones, a nitro-substituted phenoxy group demonstrated potent biological activity.[7]
-
Conformational Flexibility: The ether linkage allows for a degree of rotational freedom. Constraining this rotation through the introduction of bulky ortho substituents could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
-
-
Substituents on the Benzene Ring of the Isobenzofuranone Core: Positions C-4, C-6, and C-7 are available for substitution.
-
Hydroxyl and Methoxy Groups: Studies on other isobenzofuranones have shown that the presence and number of hydroxyl groups can be directly correlated with antioxidant activity.[5] Methoxy groups can also influence activity and metabolic stability.
-
Halogens: Introduction of halogens can enhance membrane permeability and introduce specific halogen bonding interactions with target proteins.
-
Comparative Table of Hypothetical Analogs and Predicted Activities
The following table presents a hypothetical set of this compound analogs and their predicted relative activities against a generic kinase target, based on extrapolated SAR principles from the broader benzofuran and isobenzofuranone literature. This serves as a conceptual guide for analog design.
| Analog | R1 (on Phenoxy Ring) | R2 (on Isobenzofuranone Ring) | Predicted Relative Potency | Rationale for Predicted Activity |
| 1 (Parent) | H | H | Baseline | Unsubstituted parent compound. |
| 2 | 4'-NO2 | H | +++ | The electron-withdrawing nitro group may enhance binding affinity.[7] |
| 3 | 4'-OH | H | ++ | The hydroxyl group can act as a hydrogen bond donor.[5] |
| 4 | 2',6'-di-CH3 | H | + | Bulky ortho groups may introduce steric hindrance, but could also confer selectivity. |
| 5 | H | 6,7-di-OCH3 | ++ | Methoxy groups can increase solubility and potentially interact with the target. |
| 6 | 4'-F | H | ++ | Fluorine can improve metabolic stability and engage in specific interactions. |
| 7 | H | 7-OH | + | A hydroxyl group on the core may contribute to binding.[5] |
Predicted Relative Potency: + (Low), ++ (Moderate), +++ (High)
Caption: Key SAR insights for this compound analogs.
Comparison with Alternative Scaffolds
The this compound scaffold can be conceptually compared to other heterocyclic systems known to possess similar biological activities, such as antiproliferative effects. For example, various C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated significant cytotoxicity against cancer cell lines like U937 (lymphoma) and K562 (myeloid leukemia).[1][6] Some of these derivatives exhibited IC50 values in the low micromolar range, comparable to or even better than the standard chemotherapeutic agent etoposide in certain cell lines.[6]
The unique feature of the this compound scaffold is the combination of the planar phthalic anhydride core with the flexible phenoxy moiety, offering a different three-dimensional profile compared to simpler substituted isobenzofuranones. This may allow for interactions with different biological targets or a different binding mode within the same target, potentially leading to improved selectivity and reduced off-target effects.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are representative methods for key assays mentioned in the literature for related compounds.
Protocol 1: MTT Assay for Antiproliferative Activity[1]
Objective: To determine the cytotoxic effect of the synthesized analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, U937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically from a stock solution in DMSO) and incubate for 48 hours. A vehicle control (DMSO) and a positive control (e.g., etoposide) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3 hours.
-
Centrifuge the plates, discard the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: DPPH Radical-Scavenging Assay for Antioxidant Activity[5]
Objective: To evaluate the free radical scavenging capacity of the synthesized analogs.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds dissolved in methanol
-
Methanol
-
96-well microplates
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds in methanol.
-
In a 96-well plate, mix 50 µL of each compound dilution with 150 µL of the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The insights gleaned from the SAR of related isobenzofuranone derivatives provide a solid foundation for the rational design of new analogs with potentially enhanced potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds against specific, well-defined molecular targets. This will enable the construction of a detailed and predictive SAR model for this exciting class of molecules, accelerating their journey from chemical curiosities to clinically valuable drugs.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. imjst.org [imjst.org]
- 4. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and In vivo Biological Activity of Two Aryloxy-naphthoquinones in Mice Infected with Trypanosoma cruzi Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity assessment of synthesized 5-Phenoxyisobenzofuran-1,3-dione
A Comprehensive Guide to the Purity Assessment of Synthesized 5-Phenoxyisobenzofuran-1,3-dione For Researchers, Scientists, and Drug Development Professionals
Abstract
The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, a key chemical intermediate. We will delve into the common synthetic routes and potential impurities, followed by a detailed, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Thermal Analysis (DSC/TGA). Supported by experimental data and detailed protocols, this guide aims to equip researchers with the necessary insights to select the most appropriate analytical strategy for their specific needs, ensuring the integrity and reliability of their research.
Introduction: The Critical Role of Purity in Drug Development
This compound serves as a vital building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts. Therefore, a robust and validated purity assessment strategy is not merely a quality control measure but a fundamental requirement for regulatory compliance and successful drug development.
Synthetic Pathways and Potential Impurities
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis of this compound involves the reaction of a substituted phthalic anhydride with phenol.
Caption: General synthetic workflow for this compound.
This process can introduce several types of impurities:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and byproducts from side reactions. For instance, the formation of isomeric variants like 6-phenoxyisobenzofuran-1,3-dione can occur.[1]
-
Reagent-Related Impurities: Impurities originating from the catalyst, solvents, and other reagents used in the synthesis.
-
Degradation Products: The product may degrade under certain conditions (e.g., heat, light, moisture) to form other compounds.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity determination is a critical decision that depends on the physicochemical properties of the compound and the nature of the expected impurities.[2][3][4] This section provides a comparative overview of the most commonly employed methods.
| Technique | Principle | Key Advantages | Limitations | Typical Purity (%) |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for non-volatile and thermally labile compounds; widely applicable.[5][6][7] | Requires a suitable chromophore for UV detection; quantification relies on reference standards. | >99% |
| GC-MS | Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometric detection. | Excellent for volatile impurities; provides structural information for identification.[8] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[9] | >99% |
| qNMR | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Absolute quantification without the need for a specific reference standard of the analyte; provides structural information.[10][11][12][13][14] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | >99% |
| DSC/TGA | Measurement of heat flow and mass changes as a function of temperature. | Provides information on melting point, decomposition, and presence of volatile impurities.[15][16][17][18][19] | Not suitable for identifying specific impurities; less sensitive for low-level impurities. | Can indicate high purity through a sharp melting point.[20] |
Table 1: Comparison of Analytical Techniques for Purity Assessment.
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
This section provides standardized, step-by-step methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[5][6][7]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% formic acid.[6] A gradient elution may be necessary to resolve all impurities.[21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[21]
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.[8] For non-volatile compounds like anhydrides, derivatization to form more volatile esters is a common strategy.[9][22]
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Esterification):
-
Weigh a sample of the anhydride into a vial.
-
Add an alcohol (e.g., methanol or ethanol) and a catalyst (e.g., BF₃).
-
Heat the mixture to complete the esterification reaction.
-
Evaporate the excess alcohol and reagent.
-
Dissolve the resulting ester in a suitable solvent (e.g., dichloromethane) for injection.[9]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: e.g., 60 °C, hold for 2 minutes.
-
Ramp: Increase to e.g., 280 °C at 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Purity Calculation: Purity is estimated based on the relative peak area of the main component, with impurities identified by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a primary method for purity determination, providing an absolute value without the need for a specific reference standard of the analyte.[10][11][12][13][14]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) and high-precision NMR tubes.
-
qNMR Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a suitable internal standard (e.g., maleic anhydride or dimethyl sulfone of known high purity) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide valuable information about the thermal properties and purity of a substance.[15][16][17][18][19]
-
Instrumentation: A DSC instrument and a TGA instrument, or a simultaneous thermal analyzer (STA).[19]
-
DSC Protocol:
-
Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. A sharp melting endotherm is indicative of high purity.[20]
-
-
TGA Protocol:
-
Accurately weigh a slightly larger amount of the sample (5-10 mg) into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. This can indicate the presence of residual solvents or volatile impurities.
-
Conclusion
The purity assessment of this compound is a multi-faceted process that requires a strategic selection of analytical techniques. While HPLC often serves as the primary method for routine purity checks due to its high resolution and versatility, a comprehensive evaluation should ideally involve orthogonal methods. GC-MS is invaluable for identifying volatile impurities, qNMR provides an absolute measure of purity, and thermal analysis offers crucial information about the material's thermal stability and the presence of volatiles. By integrating these techniques, researchers and drug development professionals can ensure the highest quality of their synthesized intermediates, thereby safeguarding the integrity of their research and the safety of future therapeutics.
References
- 1. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 2. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 3. moravek.com [moravek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a GC-MS method for quantitation of 2,3-dinor-TxB2 and determinations of the daily urinary excretion rates in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101251515A - Method for testing pyromellitic acid anhydride purity and organic impurity - Google Patents [patents.google.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. mt.com [mt.com]
- 16. azonano.com [azonano.com]
- 17. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 18. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 21. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Phenoxyisobenzofuran-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Phenoxyisobenzofuran-1,3-dione is a small molecule with potential applications in various fields, including organic synthesis and materials science. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of this compound, with a strong emphasis on the principles and practices of method validation. We will explore the theoretical underpinnings of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed, step-by-step protocols for method validation based on internationally recognized guidelines.
The Importance of Method Validation
Before any analytical method can be routinely used, it must undergo a process of validation to ensure it is fit for its intended purpose. Method validation provides objective evidence that the method is reliable, reproducible, and accurate for the specific analyte and sample matrix. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation. These guidelines outline the key performance characteristics that must be evaluated.
Key Validation Parameters
A well-validated analytical method will have demonstrated acceptable levels of the following:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Methodology Comparison: HPLC vs. GC-MS
The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte. For a compound like this compound, both HPLC and GC-MS are viable options.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is well-suited for non-volatile and thermally labile compounds. It offers a high degree of versatility through the choice of stationary and mobile phases.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.
The following sections will detail the validation process for hypothetical HPLC-UV and GC-MS methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point, given the presence of a chromophore in its structure.
Proposed HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile reversed-phase column suitable for a wide range of small molecules. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A mixture of acetonitrile and water provides good separation for moderately polar compounds. Formic acid helps to improve peak shape and ionization if a mass spectrometer is used. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A full UV scan should be performed to determine the optimal wavelength. |
HPLC-UV Validation Workflow
Safety Operating Guide
Navigating the Safe Handling of 5-Phenoxyisobenzofuran-1,3-dione: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Phenoxyisobenzofuran-1,3-dione. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
The following procedural guidance is designed to establish a comprehensive safety framework, moving beyond mere compliance to foster a deeply ingrained culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, powdered organic compound. While specific toxicological data is limited, its chemical structure as a cyclic anhydride and an aromatic ether suggests potential hazards that must be proactively managed. The primary risks associated with this compound are:
-
Respiratory Irritation: As a fine powder, it can be easily inhaled, potentially causing irritation to the respiratory tract.
-
Skin and Eye Irritation: Direct contact with the skin and eyes is likely to cause irritation.
-
Unknown Long-Term Effects: Due to the lack of extensive toxicological studies, potential long-term health effects are not well-documented. Therefore, a cautious approach is warranted.
Before any handling of this compound, a thorough risk assessment must be conducted to identify potential exposure scenarios and to determine the necessary control measures.
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment (PPE) should always be used in conjunction with robust engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal of this compound must be written and readily available to all personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before they are permitted to work with it.
-
Restricted Access: Areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.
-
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the required PPE for handling this compound. It is imperative that all personnel are trained in the proper donning, doffing, and maintenance of this equipment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Air-Purifying Respirator (APR) with P100 (HEPA) filters | A half-mask or full-facepiece APR is necessary to protect against inhalation of fine powder. P100 filters are 99.97% efficient at removing airborne particles.[1][2] |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against dust. A face shield should be worn over the goggles to provide an additional layer of protection for the entire face.[3] |
| Hands | Double Gloving: Nitrile Gloves (inner) and Butyl Rubber or Viton™ Gloves (outer) | Due to the aromatic nature of the compound, a dual-glove system is recommended. The inner nitrile glove provides splash protection, while the outer butyl rubber or Viton™ glove offers superior resistance to aromatic compounds for extended handling.[4][5][6][7][8] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a non-porous material should be worn to protect the skin and personal clothing from contamination. |
| Feet | Closed-toe, chemical-resistant shoes | Shoes that fully cover the feet are required to protect against spills. |
Step-by-Step Protocols for Safe Handling and Disposal
Personal Protective Equipment Donning and Doffing Procedure
Proper donning and doffing of PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the chemical-resistant lab coat, ensuring it is fully buttoned.
-
Respirator: Perform a positive and negative pressure seal check on the respirator.
-
Goggles and Face Shield: Put on the chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of butyl rubber or Viton™ gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer gloves, turning them inside out.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Lab Coat: Remove the lab coat, folding it in on itself to contain any contamination.
-
Inner Gloves: Remove the inner gloves, turning them inside out.
-
Respirator: Remove the respirator from the back of the head.
-
Hand Hygiene: Wash and dry hands thoroughly.
Workflow for Handling and Disposal of this compound
The following diagram illustrates the safe workflow for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Unused compound, and any materials used for cleaning up spills (e.g., absorbent pads), must be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: All disposable PPE, including gloves, must be collected in a labeled hazardous waste bag.
-
Waste Segregation: Do not mix this waste with other waste streams. Specifically, non-halogenated organic waste should be kept separate from halogenated waste streams.[9][10][11]
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.
By adhering to these stringent protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research environment.
References
- 1. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 2. dustarrest.com [dustarrest.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. sjsu.edu [sjsu.edu]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
